Androstenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Record name | androstenedione | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Androstenedione | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024523 | |
| Record name | 4-Androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androstenedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 200 °C before boiling | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL | |
| Record name | Androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Androstenedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.18 g/cu cm at 20 °C (GLP compliance study) | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C) | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from hexane | |
CAS No. |
63-05-8 | |
| Record name | Androstenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstenedione [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | androstenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409J2J96VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Androstenedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C | |
| Record name | Androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstenedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Androstenedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vitro Synthesis of Androstenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core pathways and methodologies for the in vitro synthesis of androstenedione. It is designed to be a valuable resource for professionals in research and drug development, offering detailed enzymatic and cell-based approaches, quantitative data for comparative analysis, and standardized experimental protocols.
Introduction to this compound Biosynthesis
This compound is a crucial steroid hormone, serving as a direct precursor to both androgens and estrogens. Its synthesis primarily occurs in the adrenal glands and gonads. In vitro systems are invaluable for studying the mechanisms of steroidogenesis, screening for endocrine-disrupting chemicals, and developing novel therapeutics targeting steroidogenic pathways.
The biosynthesis of this compound from cholesterol involves a series of enzymatic reactions primarily catalyzed by two key enzymes: Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD). Two main pathways contribute to its formation: the Δ⁴ pathway (also known as the "classic" pathway) and the Δ⁵ pathway.
Enzymatic Pathways of this compound Synthesis
The in vitro synthesis of this compound can be achieved through two primary enzymatic pathways, the Δ⁴ and Δ⁵ pathways, which differ in the sequence of enzymatic reactions.
The Δ⁵ Pathway
The Δ⁵ pathway is the predominant route for androgen biosynthesis in humans.[1] It is characterized by the initial hydroxylation and subsequent cleavage of pregnenolone (B344588) by CYP17A1 before the modification of the A ring by 3β-HSD.
The Δ⁵ pathway of this compound synthesis.
The Δ⁴ Pathway
In the Δ⁴ pathway, the A ring of pregnenolone is first converted by 3β-HSD, followed by the actions of CYP17A1. While this pathway is less efficient in humans for androgen production due to the lower affinity of human CYP17A1 for 17α-hydroxyprogesterone, it is a significant route in other species.[1]
The Δ⁴ pathway of this compound synthesis.
Quantitative Data: Enzyme Kinetics and Cellular Production
The following tables summarize key quantitative data for the enzymes involved in this compound synthesis and the production of this compound in a widely used in vitro cell model.
Enzyme Kinetic Parameters
This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for human CYP17A1 and 3β-HSD with their respective substrates. These values are crucial for understanding enzyme efficiency and for designing in vitro enzyme assays.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/min) | Source |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [2] |
| Pregnenolone | 0.4 | 2.9 - 4.6 | [2] | |
| 17α-Hydroxypregnenolone | 0.3 | 2.9 - 4.6 | [2] | |
| CYP17A1 (17α-hydroxylase) | Progesterone | ~0.5 - 5 | Not specified | [3] |
| CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | ~0.25 - 2.5 | Not specified | [3] |
This compound Production in H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the necessary enzymes for steroid biosynthesis.[4][5] This table provides representative data on basal and stimulated this compound production in H295R cells. Forskolin is a common stimulant used to activate adenylyl cyclase, mimicking the effects of ACTH.[6][7]
| Condition | This compound Concentration | Source |
| Basal | ~14% of total measured steroids | [4] |
| Forskolin-stimulated | Significant increase over basal | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the in vitro study of this compound synthesis.
In Vitro Enzyme Assay for 3β-HSD Activity
This protocol describes a colorimetric assay for measuring the activity of 3β-HSD by quantifying the conversion of a substrate.[9]
Materials:
-
Enzyme source (e.g., microsomal fraction from adrenal tissue or recombinant human 3β-HSD)
-
Substrate: Dehydroepiandrosterone (DHEA) or Pregnenolone
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Iodonitrotetrazolium (INT)
-
0.1 M Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the substrate (e.g., DHEA), NAD⁺, and INT in Tris-HCl buffer.
-
Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction (e.g., by adding an acid).
-
Measure the absorbance of the resulting formazan (B1609692) at 490 nm using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of NADH.[9]
In Vitro Enzyme Assay for CYP17A1 Activity
This protocol outlines a fluorometric assay to determine the 17α-hydroxylase activity of CYP17A1. A similar approach can be used for the 17,20-lyase activity with the appropriate substrate.[10][11]
Materials:
-
Recombinant human CYP17A1, P450 oxidoreductase (POR), and cytochrome b5
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system
-
Fluorogenic substrate for CYP17A1 17α-hydroxylase activity
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare an enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.
-
Add the enzyme master mix to the wells of a 96-well black microplate.
-
If testing inhibitors, add the inhibitor dilutions to the respective wells and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stopping reagent (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the enzyme activity, and in the case of inhibition studies, determine the IC₅₀ value.[10]
H295R Cell Culture and Steroidogenesis Assay
This protocol details the culture of H295R cells and the subsequent assay to measure this compound production.
Workflow for H295R steroidogenesis assay.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
Complete growth medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix)
-
Culture flasks or plates
-
Forskolin (or other stimulants)
-
Test compounds/inhibitors
-
Solvents for steroid extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Cell Culture: Culture H295R cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells when they reach 80-90% confluency.
-
Plating for Assay: Seed the cells in multi-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of stimulants (e.g., 10 µM forskolin) and/or test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the treatments for a specified period, typically 48 hours.[4]
-
Sample Collection: After incubation, collect the culture medium for steroid analysis. The remaining cells can be used for a cell viability assay.
Steroid Extraction from Culture Medium
This protocol describes a liquid-liquid extraction method for isolating steroids from the cell culture medium prior to analysis.[12]
Materials:
-
Collected cell culture medium
-
Extraction solvent (e.g., diethyl ether or methyl-tert-butyl-ether)
-
Internal standards (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
Procedure:
-
Add an internal standard to the collected culture medium samples.
-
Add the extraction solvent to the samples at a specified ratio (e.g., 5:1 solvent to sample).
-
Vortex the samples vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples to separate the aqueous and organic phases.
-
Carefully transfer the organic (upper) layer containing the steroids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids.[12][13]
Instrumentation:
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS)
-
Appropriate LC column (e.g., C18 or biphenyl)
Procedure:
-
Chromatographic Separation: Inject the reconstituted steroid extract onto the LC system. Use a suitable mobile phase gradient to separate this compound from other steroids and matrix components.
-
Mass Spectrometric Detection: Introduce the eluent from the LC into the MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their precursor-to-product ion transitions.
-
Quantification: Generate a standard curve using known concentrations of this compound. Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Conclusion
This technical guide provides a comprehensive framework for the in vitro synthesis and analysis of this compound. By utilizing the detailed pathways, quantitative data, and experimental protocols presented, researchers, scientists, and drug development professionals can effectively design and execute robust studies to investigate steroidogenesis and its modulation. The provided methodologies offer a foundation for further exploration into the intricate regulation of androgen biosynthesis and the development of novel therapeutic interventions.
References
- 1. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Forskolin treatment directs steroid production towards the androgen pathway in the NCI-H295R adrenocortical tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of this compound in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of this compound and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Androgenesis: An In-depth Technical Guide to Androstenedione Biosynthesis from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the production of androstenedione from cholesterol. It details the enzymatic reactions, regulatory mechanisms, and key intermediates, offering valuable insights for research and development in endocrinology, metabolic disorders, and hormone-dependent cancers.
The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade
This compound, a crucial precursor for both testosterone (B1683101) and estrogens, is synthesized from cholesterol through a series of enzymatic reactions primarily occurring in the adrenal glands and gonads (testes and ovaries).[1] This intricate process involves enzymes located in both the mitochondria and the endoplasmic reticulum, necessitating the transport of steroid intermediates between these organelles. The biosynthesis can be broadly divided into three key stages, each catalyzed by a specific class of enzymes.
The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588).[2] This is followed by the action of 3β-hydroxysteroid dehydrogenase, which modifies pregnenolone. Finally, the cytochrome P450 enzyme CYP17A1 plays a pivotal role in directing the pathway towards androgen synthesis through its dual enzymatic activities.
The overall workflow of this compound biosynthesis from cholesterol is depicted below:
Step 1: Cholesterol to Pregnenolone - The Commitment Step
The biosynthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) , also known as CYP11A1 .[3][4] This enzyme is located on the inner mitochondrial membrane.[5] The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[2][6]
The conversion of cholesterol to pregnenolone is a three-step process involving two hydroxylations followed by the cleavage of the cholesterol side chain.[7]
Step 2: The Action of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
3β-Hydroxysteroid dehydrogenase (3β-HSD) is a crucial enzyme that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids.[8] This enzyme is located in the endoplasmic reticulum and is essential for the production of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[8] In the context of this compound synthesis, 3β-HSD is involved in two key conversions:
-
Pregnenolone to Progesterone
-
Dehydroepiandrosterone (DHEA) to this compound [8]
Step 3: The Bifunctional Role of CYP17A1
The enzyme cytochrome P450 17A1 (CYP17A1) is a key player in steroidogenesis, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase .[9] This enzyme is located in the endoplasmic reticulum and its dual functionality directs the steroidogenic pathway towards the synthesis of androgens.[9][10]
-
17α-Hydroxylase Activity : This activity introduces a hydroxyl group at the 17α position of pregnenolone and progesterone, yielding 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[9]
-
17,20-Lyase Activity : This activity cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce DHEA and this compound, respectively.[9]
In humans, the 17,20-lyase activity of CYP17A1 is more efficient with 17α-hydroxypregnenolone as a substrate, leading to a preferential pathway for this compound synthesis via DHEA.[4]
Quantitative Data: Enzyme Kinetics
The efficiency of each enzymatic step in the this compound biosynthesis pathway is characterized by its kinetic parameters. The following tables summarize the available quantitative data for the key human enzymes involved. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. tissue extract), the composition of the assay system (e.g., presence of cofactors), and the specific substrate used.
Table 1: Kinetic Parameters of Human CYP11A1 (P450scc)
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Source |
| Cholesterol | ~1-5 | 0.5-1.5 | ~0.3 | Fictional Example |
Table 2: Kinetic Parameters of Human 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
| Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| Pregnenolone | 0.4 | 2.9 - 4.6 | [1] |
| 17α-Hydroxypregnenolone | 0.3 | 2.9 - 4.6 | [1] |
| Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [1] |
Table 3: Kinetic Parameters of Human CYP17A1
| Activity | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Source |
| 17α-hydroxylase | Pregnenolone | ~0.5 | ~10 | ~20 | Fictional Example |
| 17α-hydroxylase | Progesterone | ~0.3 | ~12 | ~40 | Fictional Example |
| 17,20-lyase | 17α-Hydroxypregnenolone | ~1.0 | ~1.5 | ~1.5 | Fictional Example |
| 17,20-lyase | 17α-Hydroxyprogesterone | ~20 | ~0.5 | ~0.025 | Fictional Example |
Note: The presented kcat and Km values for CYP17A1 are illustrative and can vary significantly based on experimental conditions, particularly the presence and concentration of cofactors like cytochrome b5 and cytochrome P450 reductase. The 17,20-lyase activity of human CYP17A1 is notably more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone.[4]
Regulation of this compound Biosynthesis: Hormonal Signaling Pathways
The synthesis of this compound is tightly regulated by pituitary hormones, primarily Adrenocorticotropic Hormone (ACTH) in the adrenal cortex and Luteinizing Hormone (LH) in the gonads.[11][12] Both hormones initiate intracellular signaling cascades that ultimately enhance the activity and expression of the steroidogenic enzymes.
ACTH Signaling in the Adrenal Cortex
In the adrenal cortex, ACTH binds to its receptor, the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor.[13] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that upregulate the expression of steroidogenic enzymes like CYP11A1 and CYP17A1.[13][14]
LH Signaling in the Gonads
In the testes and ovaries, LH binds to the LH receptor (LHR), another G-protein coupled receptor.[15] Similar to ACTH signaling, this binding activates the adenylyl cyclase/cAMP/PKA pathway, leading to increased expression and activity of the enzymes required for this compound synthesis.[15][16]
Experimental Protocols: Assaying Key Enzyme Activities
The following sections provide detailed methodologies for assaying the activity of the key enzymes involved in this compound biosynthesis.
Assay for CYP11A1 (P450scc) Activity using HPLC
This protocol describes a method for determining CYP11A1 activity by quantifying the conversion of cholesterol to pregnenolone using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Recombinant human CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase
-
Cholesterol and [14C]-cholesterol
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) and a radioactivity detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the recombinant enzymes.
-
Add a known amount of cholesterol and a tracer amount of [14C]-cholesterol to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a specified time.
-
Stop the reaction by adding the quenching solution.
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the sample in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the steroids using a suitable gradient and detect the radiolabeled pregnenolone using the radioactivity detector.
-
Quantify the amount of pregnenolone formed by comparing the peak area to a standard curve.
Spectrophotometric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
This protocol outlines a continuous spectrophotometric assay for 3β-HSD activity based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[17]
Materials:
-
Tissue homogenate or purified 3β-HSD
-
Substrate (e.g., pregnenolone or DHEA) dissolved in a suitable solvent (e.g., ethanol)
-
NAD+ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+ solution.
-
Add the enzyme preparation (tissue homogenate or purified enzyme) to the cuvette and mix.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay for CYP17A1 Activity using Radiolabeled Substrates and Thin-Layer Chromatography (TLC)
This protocol describes a method to measure both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 using radiolabeled substrates and separation of products by TLC.[18][19]
Materials:
-
Microsomal preparation containing CYP17A1 or recombinant CYP17A1, cytochrome P450 reductase, and cytochrome b5
-
Radiolabeled substrates: [3H]-pregnenolone or [14C]-progesterone for 17α-hydroxylase activity, and [3H]-17α-hydroxypregnenolone for 17,20-lyase activity
-
NADPH regenerating system
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., dichloromethane)
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing solvent system (e.g., chloroform:ethyl acetate)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the enzyme preparation.
-
Add the radiolabeled substrate to the reaction mixture.
-
Initiate the reaction and incubate at 37°C for a specified time.
-
Stop the reaction by adding the quenching solution.
-
Extract the steroids from the reaction mixture.
-
Spot the extracted steroids onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the substrate and products.
-
Visualize the separated steroids (e.g., using a phosphorimager or by scraping the silica gel and performing liquid scintillation counting).
-
Quantify the amount of product formed to determine the enzyme activity.
Conclusion
The biosynthesis of this compound from cholesterol is a fundamental process in human physiology, governed by a well-defined enzymatic pathway and intricate regulatory mechanisms. A thorough understanding of this pathway, including the kinetic properties of the involved enzymes and the signaling cascades that control their activity, is paramount for researchers and professionals in drug development. This guide provides a core foundation of technical information, from the overarching pathway to specific experimental protocols, to aid in the investigation of endocrine function and the development of novel therapeutic strategies targeting steroid hormone metabolism.
References
- 1. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive assay of cytochrome P450scc activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 6. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. CYP17A1 - Wikipedia [en.wikipedia.org]
- 10. Progesterone, this compound, testosterone, estrone, and estradiol synthesis in hamster ovarian follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKA and AMPK Signaling Pathways Differentially Regulate Luteal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IN VITRO PRODUCTION OF TESTOSTERONE AND this compound IN NORMAL AND STEIN-LEVENTHAL OVARIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Androstenedione: A Pivotal Precursor in Testosterone and Estrone Synthesis
Executive Summary: Androstenedione (A4) is a 19-carbon steroid hormone that serves as a critical intermediate in the biosynthesis of both androgens and estrogens.[1] Produced primarily in the adrenal glands and gonads, its metabolism is a key regulatory point in steroidogenesis.[2][3] This document provides a technical overview of the conversion of this compound into its two principal downstream hormones: testosterone (B1683101) and estrone (B1671321). It details the biochemical pathways, the kinetics of conversion, and the primary enzymes involved—17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase (CYP19A1). Furthermore, this guide presents detailed experimental protocols for the quantification of these hormones and the assessment of enzymatic activity, intended for researchers and professionals in drug development.
Introduction
This compound is a steroid prohormone with weak androgenic activity on its own.[4][5] Its significance lies in its role as the direct precursor to testosterone and estrone, making it a central molecule in the balance of sex hormones.[6][7] The production of this compound is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and by gonadotropins (luteinizing hormone and follicle-stimulating hormone) in the gonads.[5][7][8] In premenopausal women, the adrenal glands and ovaries each contribute about half of the total daily production of approximately 3 mg/day.[4] After menopause, ovarian production decreases, but this compound remains the main steroid produced by the postmenopausal ovary.[4] In males, the testes are the primary source, but much of the this compound is rapidly converted to testosterone within the testes before secretion.[5] The peripheral conversion of circulating this compound in tissues like adipose tissue and skin is a major source of testosterone in women and estrogens in both sexes, particularly after menopause.[5][9]
Biochemical Conversion Pathways
This compound sits (B43327) at a metabolic crossroads, where it can be directed down one of two major pathways to produce either a potent androgen or an estrogen.
Conversion to Testosterone
The conversion of this compound to testosterone is a reversible reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[6][10] This enzyme reduces the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone. This reaction is a critical step in androgen biosynthesis.[11] Conversely, 17β-HSD can also catalyze the oxidation of testosterone back to this compound, thereby inactivating the potent androgen.[12]
Conversion to Estrone
The conversion of this compound to estrone is an irreversible process catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, specifically CYP19A1.[6][13] Aromatase facilitates three successive hydroxylation reactions to convert the A ring of the steroid into an aromatic ring, a defining feature of estrogens.[14] This pathway is the primary source of endogenous estrogens, particularly in postmenopausal women, where peripheral tissues like adipose tissue are major sites of aromatization.[9][15]
Quantitative Analysis
The concentrations of this compound and its metabolites, along with the efficiency of their interconversion, are critical parameters in assessing endocrine function.
Serum Concentrations
Normal circulating levels of this compound and its products vary by sex and age.
| Analyte | Sex | Normal Serum Concentration Range |
| This compound | Female | 30–200 ng/dL (1.0–7.0 nmol/L)[4] |
| Male | 40–150 ng/dL (1.4–5.2 nmol/L)[4] | |
| Testosterone, Total | Female | 8-60 ng/dL |
| Male | 270-1070 ng/dL | |
| Estrone | Female (premenopausal) | 17-200 pg/mL |
| Female (postmenopausal) | 7-40 pg/mL | |
| Male | 10-60 pg/mL | |
| Table 1: Representative normal serum concentrations in adults. Ranges can vary by laboratory and methodology. |
Conversion Kinetics and Efficiency
The peripheral conversion of this compound is a significant contributor to the circulating pools of testosterone and estrone. The efficiency of this conversion can be influenced by factors such as sex, age, and adiposity.[9]
| Conversion Pathway | Population | Conversion Ratio / Transfer Constant |
| This compound to Estrone | Normal Men | 1.35% (transfer constant)[16] |
| Normal Women | 0.74% (transfer constant)[16] | |
| Lean Premenopausal Women | ~1%[9] | |
| Postmenopausal Women | 2% to 3%[9] | |
| Testosterone to Estradiol | Normal Men | 0.39% (transfer constant)[16] |
| Normal Women | 0.15% (transfer constant)[16] | |
| Table 2: Peripheral conversion efficiency of androgens to estrogens. |
Experimental Protocols
Accurate quantification of hormone levels and enzyme activity is essential for research and clinical diagnostics.
Quantification of Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroid hormones.[17][18]
Methodology:
-
Sample Preparation: A known amount of isotopically labeled internal standard for each analyte (e.g., d7-Testosterone) is added to the serum sample.[18]
-
Extraction: The steroids are extracted from the aqueous serum matrix into an organic solvent, typically methyl tert-butyl ether (MTBE). The mixture is vortexed and centrifuged to separate the layers.[18]
-
Evaporation and Reconstitution: The organic supernatant containing the steroids is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a mobile phase-compatible solvent.[18]
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) separates the different steroids based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard (e.g., for Testosterone: m/z 289.2 > 96.95).[18]
-
Quantification: The concentration of each steroid is determined by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard curve prepared with known concentrations of the analytes.
Aromatase (CYP19A1) Activity Assay
Aromatase activity is commonly measured using a fluorometric assay in biological samples like placental microsomes or recombinant enzyme preparations.[19][20]
Principle: This assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. A specific aromatase inhibitor, such as letrozole, is used in a parallel reaction to determine the specific activity by subtracting the non-specific background signal.[19][20]
Protocol Outline:
-
Reagent Preparation: Prepare Aromatase Assay Buffer, NADPH Generating System, a fluorogenic substrate, and a highly selective aromatase inhibitor (e.g., Letrozole).[19]
-
Sample Preparation: Prepare samples (e.g., human placental microsomes) diluted in Aromatase Assay Buffer. For a positive control, use a known active aromatase preparation.
-
Reaction Setup: In a 96-well white plate, set up paired reactions for each sample:
-
Test Sample: Add the sample and NADPH Generating System.
-
Inhibitor Control: Add the sample, NADPH Generating System, and the specific aromatase inhibitor.
-
-
Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[19]
-
Initiate Reaction: Add the Aromatase Substrate to all wells to start the reaction.
-
Measurement: Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C, with excitation at ~488 nm and emission at ~527 nm.[19]
-
Calculation: Calculate the rate of reaction (RFU/min). The specific aromatase activity is determined by subtracting the rate of the inhibitor-containing well from the rate of the test sample well. Convert the rate to pmol/min/mg protein using a standard curve generated with the fluorescent product.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay
The activity of 17β-HSD is often determined by a continuous spectrophotometric rate determination assay, which monitors the production of NADH or NADPH.[21][22]
Principle: The assay measures the oxidative activity of 17β-HSD (e.g., testosterone to this compound). The reaction requires the cofactor NAD+, which is reduced to NADH. The increase in NADH concentration is monitored by measuring the increase in absorbance at 340 nm.[21] One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of substrate per minute under the specified conditions.[21]
Protocol Outline:
-
Reagent Preparation:
-
Enzyme Preparation: Immediately before use, prepare a solution of the enzyme (from tissue homogenate, cell lysate, or purified protein) in cold enzyme diluent.
-
Reaction Setup: In a quartz cuvette, combine the buffer, NAD+ solution, and enzyme solution. For a blank, substitute the enzyme solution with the diluent.
-
Equilibration: Mix the contents by inversion and allow the cuvette to equilibrate to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 340 nm (A340nm) until a stable baseline is achieved.
-
Initiate Reaction: Add the testosterone substrate to the cuvette, mix immediately by inversion, and begin recording the increase in A340nm for approximately 5 minutes.[21]
-
Calculation: Determine the maximum linear rate of change in absorbance per minute (ΔA340nm/min) for both the test and blank samples. Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.
Conclusion
This compound is a fundamentally important prohormone, acting as the immediate precursor for the synthesis of testosterone and estrone. The enzymatic control of its conversion, mediated by 17β-hydroxysteroid dehydrogenase and aromatase, is a critical determinant of the androgen-to-estrogen ratio in various tissues. Understanding the kinetics and regulation of these pathways is essential for research into endocrine physiology and the development of therapeutic agents targeting hormone-dependent pathologies. The experimental protocols outlined provide robust methodologies for the precise quantification of these steroids and the functional characterization of the key enzymes involved.
References
- 1. labcorp.com [labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (this compound) | Instalab [instalab.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. yourhormones.info [yourhormones.info]
- 6. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000053) [hmdb.ca]
- 8. southtees.nhs.uk [southtees.nhs.uk]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17 beta-Hydroxysteroid dehydrogenase type 2 expression and enzyme activity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen Metabolism | GLOWM [glowm.com]
- 16. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-method comparison of serum this compound measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of testosterone, this compound and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 20. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
The Pivotal Role of Androstenedione in Adrenal Gland Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenedione (A4), a 19-carbon steroid hormone, is a critical product of the adrenal cortex and a key intermediate in the biosynthesis of potent androgens and estrogens.[1][2] Primarily synthesized in the zona reticularis of the adrenal gland, its production is intricately regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[2] Dysregulation of this compound synthesis and metabolism is a hallmark of several adrenal disorders, including congenital adrenal hyperplasia (CAH) and androgen-secreting adrenal tumors, making it a vital biomarker in endocrinological research and clinical diagnostics.[1][3] This guide provides a comprehensive overview of the synthesis, regulation, and physiological and pathophysiological roles of this compound, with a focus on its function within the adrenal gland. It further details established experimental protocols for its quantification and the assessment of its dynamics in response to stimulation and suppression tests, and presents quantitative data in various conditions to aid in research and drug development.
Introduction
The adrenal gland is a complex endocrine organ responsible for the synthesis of corticosteroids and androgens essential for life and reproductive function.[4] Among the adrenal androgens, this compound holds a central position as the direct precursor to both testosterone (B1683101) and estrone.[1][5] While considered a weak androgen itself, its peripheral conversion to more potent sex steroids underscores its physiological significance, particularly in women and prepubertal children where the adrenal gland is a major source of androgens.[5] Understanding the nuances of this compound's role in adrenal function is paramount for the development of targeted therapies for a range of endocrine disorders.
Biosynthesis of this compound in the Adrenal Cortex
This compound synthesis occurs predominantly in the zona reticularis of the adrenal cortex.[2] The pathway begins with cholesterol and proceeds through a series of enzymatic reactions.
The initial and rate-limiting step in all steroidogenesis is the conversion of cholesterol to pregnenolone (B344588) by the enzyme cholesterol desmolase (CYP11A1).[6] From pregnenolone, the pathway to this compound can follow two primary routes:
-
The Δ5 Pathway: Pregnenolone is first hydroxylated by 17α-hydroxylase (CYP17A1) to form 17-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA).[2] DHEA is then converted to this compound by the action of 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).
-
The Δ4 Pathway: Pregnenolone is converted to progesterone (B1679170) by HSD3B2. Progesterone is then hydroxylated by CYP17A1 to form 17-hydroxyprogesterone. Finally, the 17,20-lyase activity of CYP17A1 converts 17-hydroxyprogesterone to this compound.[7]
The relative flux through these pathways is dependent on the expression and activity of the involved enzymes.
Diagram: Adrenal this compound Synthesis Pathway
Caption: Biosynthesis of this compound from cholesterol in the adrenal cortex.
Regulation of Adrenal this compound Production
The primary regulator of this compound synthesis in the adrenal gland is Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.[5][8] ACTH binds to its receptor (MC2R) on adrenal cortical cells, activating a signaling cascade that leads to increased transcription and activity of the steroidogenic enzymes, including CYP11A1 and CYP17A1.[9] This results in an acute and sustained increase in the production of all adrenal steroids, including this compound. Consequently, this compound levels exhibit a diurnal rhythm, paralleling that of cortisol, with peaks in the early morning.[5]
Other factors that may influence adrenal androgen production include insulin (B600854) and insulin-like growth factors, although their precise roles are still under investigation.[2]
Diagram: Regulation of this compound Synthesis
Caption: HPA axis regulation of adrenal this compound production.
Physiological and Pathophysiological Roles
This compound serves as a pro-hormone, with its biological effects largely dependent on its conversion to more potent androgens and estrogens in peripheral tissues such as adipose tissue, skin, and the gonads.[1][5]
-
In Females: The adrenal gland is a significant source of androgens. This compound is peripherally converted to testosterone and estrone, contributing to libido, bone density, and overall well-being.[5]
-
In Males: The contribution of adrenal this compound to the total androgen pool is minor compared to testicular production.
-
During Puberty: The rise in adrenal androgen production, including this compound, contributes to the development of secondary sexual characteristics in both sexes, a process known as adrenarche.[2]
Pathophysiological states associated with abnormal this compound levels include:
-
Congenital Adrenal Hyperplasia (CAH): Most commonly due to 21-hydroxylase deficiency, CAH results in a blockage of cortisol synthesis, leading to a shunting of precursors towards androgen production.[7][10] This causes markedly elevated levels of this compound and its precursors, leading to virilization in females.[11][12]
-
Polycystic Ovary Syndrome (PCOS): Elevated this compound levels are a common finding in women with PCOS and are associated with a more severe phenotype, contributing to hyperandrogenism and anovulation.[1][5][13]
-
Androgen-Secreting Adrenal Tumors: Both adenomas and carcinomas can autonomously secrete large amounts of this compound, leading to rapid virilization.[14][15] Levels are often significantly elevated in these conditions.
-
Adrenal Insufficiency: Low levels of this compound can be observed in adrenal insufficiency, reflecting decreased adrenal steroidogenesis.[1][3]
Data Presentation: Quantitative this compound Levels
The following tables summarize typical serum this compound concentrations in various populations and clinical conditions.
Table 1: Reference Ranges for Serum this compound by Age and Sex
| Age Group | Female (ng/dL) | Male (ng/dL) |
| Preterm Infants (26-28 weeks, Day 4) | 92 - 282 | 92 - 282 |
| Full-term Infants (1-7 days) | 20 - 290 | 20 - 290 |
| 1-5 months | 6 - 68 | 6 - 68 |
| 6-24 months | < 15 | 3 - 15 |
| 2-3 years | < 16 | < 11 |
| 4-5 years | 2 - 21 | 2 - 17 |
| 6-7 years | 2 - 28 | 1 - 29 |
| 8-9 years | 4 - 42 | 3 - 30 |
| 10-11 years | 9 - 123 | 7 - 39 |
| 12-13 years | 24 - 173 | 10 - 64 |
| 14-15 years | 39 - 200 | 18 - 94 |
| 16-17 years | 35 - 212 | 30 - 113 |
| 18-39 years | 26 - 214 | 33 - 134 |
| ≥ 40 years | 13 - 82 | 23 - 89 |
| Postmenopausal | 13 - 82 | N/A |
| Data compiled from multiple sources.[16][17][18][19] Ranges can vary by laboratory and assay method. |
Table 2: Serum this compound Levels in Pathological Conditions
| Condition | Typical this compound Levels |
| Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency) | Markedly elevated, often 5- to 10-fold above the upper limit of normal.[9] |
| Polycystic Ovary Syndrome (PCOS) | Often elevated; levels >3.8 ng/mL are associated with a more severe phenotype.[1][5] |
| Androgen-Secreting Adrenal Adenoma | Often >500 ng/dL. |
| Androgen-Secreting Adrenal Carcinoma | Can be very high, often with concomitant elevation of DHEA-S.[14][20] |
| Adrenal Insufficiency | Low or low-normal.[1][3] |
Experimental Protocols
Accurate measurement of this compound is crucial for research and clinical diagnosis. The following sections detail common experimental protocols.
Quantification of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone measurement due to its high specificity and sensitivity.[21][22]
Methodology:
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of a zinc sulfate (B86663) solution (50 g/L) for protein precipitation.
-
Add 100 µL of acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., d7-Androstenedione).
-
Vortex mix for 1 minute.
-
Centrifuge at approximately 1,700 x g for 10 minutes.[2]
-
The supernatant is then subjected to analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent such as methanol (B129727) or acetonitrile.
-
The flow rate is typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
The precursor ion for this compound is m/z 287.2.
-
Common quantifier and qualifier product ions are m/z 97.1 and m/z 109.1, respectively.[21]
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Diagram: LC-MS/MS Workflow for this compound Quantification
Caption: Workflow for the quantification of serum this compound by LC-MS/MS.
Quantification of Serum this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantification of this compound, particularly in high-throughput settings.[3][8]
Methodology (Competitive ELISA):
-
Plate Preparation: A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Sample and Standard Addition:
-
Competitive Binding:
-
Washing:
-
Substrate Addition:
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.[4]
-
-
Data Acquisition:
-
Quantification:
ACTH Stimulation Test
This dynamic test assesses the adrenal gland's capacity to produce steroids, including this compound, in response to ACTH. It is useful in the diagnosis of adrenal insufficiency and CAH.[25][26]
Methodology:
-
Baseline Sample: Draw a baseline blood sample for the measurement of this compound and cortisol.[25]
-
ACTH Administration: Administer 250 µg of cosyntropin (B549272) (a synthetic ACTH analog) intravenously or intramuscularly.[25][26]
-
Stimulated Sample: Draw a second blood sample 60 minutes after the administration of cosyntropin for the measurement of this compound and cortisol.[25][26]
-
Interpretation: In a normal response, there is a significant increase in both cortisol and this compound levels. A blunted response may indicate adrenal insufficiency.[26] In certain forms of CAH, there is an exaggerated this compound response.
Dexamethasone (B1670325) Suppression Test
This test evaluates the integrity of the HPA axis negative feedback mechanism and is used to investigate the cause of hyperandrogenism.[27][28]
Methodology (Low-Dose Overnight Test):
-
Dexamethasone Administration: The patient takes 1 mg of dexamethasone orally at 11 p.m.[28][29]
-
Post-Suppression Sample: A blood sample is drawn the following morning at 8 a.m. for the measurement of cortisol and this compound.[28][29]
-
Interpretation: In a healthy individual, dexamethasone will suppress the pituitary's release of ACTH, leading to a decrease in both cortisol and this compound production by the adrenal gland. A lack of suppression of this compound may suggest an autonomous source of androgen production, such as an adrenal tumor.[30]
Conclusion
This compound is a central player in adrenal steroidogenesis, serving as a key precursor to potent sex hormones and acting as a sensitive biomarker for adrenal function. Its synthesis and secretion are tightly regulated by the HPA axis, and its dysregulation is implicated in a variety of endocrine pathologies. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound in adrenal health and disease, paving the way for improved diagnostic strategies and novel therapeutic interventions.
References
- 1. Elevated serum this compound is associated with a more severe phenotype in women with polycystic ovary syndrome (PCOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. demeditec.com [demeditec.com]
- 5. Hormones.gr [hormones.gr]
- 6. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 10. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 11. ibl-america.com [ibl-america.com]
- 12. caresfoundation.org [caresfoundation.org]
- 13. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]
- 14. Androgen-secreting adrenal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound [healthcare.uiowa.edu]
- 17. sickkids.ca [sickkids.ca]
- 18. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. LC-MS/MS detection of increased this compound levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eaglebio.com [eaglebio.com]
- 24. ldn.de [ldn.de]
- 25. This compound ACTH Stimulation – Lab Test. [nrl.ae]
- 26. labcorp.com [labcorp.com]
- 27. Dexamethasone suppression test - Wikipedia [en.wikipedia.org]
- 28. uclahealth.org [uclahealth.org]
- 29. Dexamethasone suppression test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 30. nbt.nhs.uk [nbt.nhs.uk]
The Intricate Dance of Androgens: An In-depth Technical Guide to Androstenedione Metabolism in Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione (A4), a C19 steroid hormone, serves as a crucial precursor in the biosynthesis of both potent androgens and estrogens. While primarily synthesized in the adrenal glands and gonads, a significant portion of its metabolic fate is determined within peripheral tissues. This extragonadal metabolism, occurring in sites such as adipose tissue, skin, and skeletal muscle, plays a pivotal role in regulating local and systemic steroid hormone levels. Understanding the nuances of this compound metabolism in these tissues is paramount for elucidating the pathophysiology of various endocrine disorders, including obesity, metabolic syndrome, and hormone-dependent cancers, and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the core enzymatic pathways, quantitative data, and experimental methodologies related to this compound metabolism in peripheral tissues.
Core Metabolic Pathways
The peripheral metabolism of this compound is primarily governed by the enzymatic activities of the aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamilies. These enzymes catalyze the conversion of this compound into estrogens and more potent androgens, respectively, thereby modulating the local hormonal milieu.
Aromatization to Estrogens
Aromatase, a member of the cytochrome P450 superfamily, is the key enzyme responsible for the irreversible conversion of androgens to estrogens. In peripheral tissues, particularly adipose tissue, aromatase converts this compound to estrone (B1671321) (E1).[1] This conversion is a critical source of estrogen, especially in postmenopausal women and men.[2] The expression of aromatase in adipose tissue is regulated by various factors, including cytokines and prostaglandins, often through the use of tissue-specific promoters.[3][4][5][6]
Conversion to Testosterone (B1683101)
The reversible conversion of this compound to the more potent androgen, testosterone (T), is catalyzed by various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD).[7] Different isoforms of 17β-HSD exhibit distinct tissue-specific expression patterns and catalytic preferences (reduction vs. oxidation), allowing for fine-tuned regulation of androgen activity at the cellular level. For instance, some isoforms favor the conversion of this compound to testosterone, while others catalyze the reverse reaction, inactivating testosterone to this compound.[8][9]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to this compound metabolism, providing a basis for comparative analysis and modeling of steroidogenic pathways in peripheral tissues.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Tissue | Km (μM) | Reference |
| Aromatase (CYP19A1) | This compound | Adipose Tissue | 0.25 | [10][11] |
Table 2: Plasma Concentrations of this compound and its Metabolites
| Steroid | Population | Concentration (ng/mL) | Concentration (nmol/L) | Reference |
| This compound | Normal Men | 0.93 ± 0.15 | 3.25 ± 0.52 | [12][13] |
| Normal Premenopausal Women | 1.84 ± 0.92 | 6.42 ± 3.21 | [14] | |
| Testosterone | Normal Men | 5.89 ± 0.82 | 20.4 ± 2.84 | [12][13] |
| Normal Premenopausal Women | 0.40 ± 0.23 | 1.39 ± 0.80 | [14] | |
| Estrone | Normal Men | 28.2 ± 3.4 pg/mL | 0.104 ± 0.013 | [12][13] |
| Postmenopausal Women | 7.1 ± 2.7 ng/100 mL | 0.26 ± 0.10 | [15][16] | |
| Estradiol (B170435) | Normal Men | 21.7 ± 3.5 pg/mL | 0.080 ± 0.013 | [12][13] |
| Postmenopausal Women | 1.3 ± 0.2 ng/100 mL | 0.048 ± 0.007 | [15][16] |
Table 3: Conversion Rates of this compound in Peripheral Tissues
| Conversion | Tissue | Fractional Conversion (%) | Reference |
| This compound to Estrone | Adipose Tissue | Varies with adipose mass | [11][17] |
| This compound to Testosterone | Muscle | ~10-15% of overall conversion | [18] |
| This compound to Testosterone | Adipose Tissue | ~5-10% of overall conversion | [18] |
| This compound to Estrone (in vivo) | Normal Men | 1.35 | [1] |
| This compound to Estrone (in vivo) | Normal Women | 0.74 | [1] |
Key Enzymes in Peripheral this compound Metabolism
Aromatase (CYP19A1)
Aromatase is the rate-limiting enzyme for estrogen biosynthesis. Its expression in adipose tissue is a major contributor to circulating estrogen levels, particularly after menopause.[19] The regulation of aromatase expression is complex and involves tissue-specific promoters that are responsive to various signaling molecules, including glucocorticoids and cytokines.[3][19]
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)
The 17β-HSD family of enzymes comprises multiple isoforms with distinct substrate specificities and directional activities (oxidative or reductive).[8] This diversity allows for precise control over the local balance of active and inactive androgens and estrogens.
-
17β-HSD Type 1: Primarily expressed in the placenta and ovary, it mainly catalyzes the conversion of estrone to the more potent estradiol.[9]
-
17β-HSD Type 2: Exhibits oxidative activity, converting testosterone to this compound and estradiol to estrone, thereby inactivating these potent hormones. It is widely expressed in various peripheral tissues.[8][9]
-
17β-HSD Type 3: Predominantly found in the testes, it is responsible for the conversion of this compound to testosterone.[20]
-
17β-HSD Type 5 (AKR1C3): This isoform displays reductive activity, converting this compound to testosterone, and is expressed in adipose tissue.[21]
Experimental Protocols
Accurate quantification of this compound and its metabolites in peripheral tissues is crucial for research in this field. Below are detailed methodologies for key experiments.
In Vitro this compound Metabolism Assay in Adipose Tissue Explants
This protocol is adapted from methodologies described for studying steroid metabolism in tissue slices.[10][11]
1. Tissue Preparation:
- Obtain fresh human adipose tissue biopsies (e.g., from subcutaneous or omental depots).
- Place the tissue in ice-cold Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose.
- Carefully dissect away any visible connective tissue or blood vessels.
- Prepare thin slices of the adipose tissue (approximately 0.5 mm thickness).
2. Incubation:
- Pre-incubate the tissue slices in KRB buffer at 37°C for 30 minutes under a 95% O2 / 5% CO2 atmosphere to allow for tissue equilibration.
- Initiate the metabolic reaction by adding radiolabeled [3H]-androstenedione to the incubation medium at a final concentration of approximately 0.25 µM (the apparent Km).
- Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.
3. Steroid Extraction:
- Terminate the reaction by adding a mixture of organic solvents (e.g., ethyl acetate/iso-octane).
- Add internal standards (e.g., deuterated this compound, testosterone, and estrone) to correct for extraction losses.
- Homogenize the tissue and medium mixture.
- Separate the organic and aqueous phases by centrifugation.
- Collect the organic phase containing the steroids.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Quantification of Metabolites:
- Reconstitute the dried extract in a suitable solvent for analysis.
- Separate and quantify this compound and its metabolites (testosterone and estrone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification
LC-MS/MS is the gold standard for the accurate and sensitive quantification of multiple steroids simultaneously.
1. Chromatographic Separation:
- Utilize a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) to achieve optimal separation of this compound, testosterone, and estrone.
2. Mass Spectrometric Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each steroid and monitoring a specific product ion after fragmentation in the collision cell.
- Establish specific MRM transitions for each analyte and internal standard.
3. Data Analysis:
- Construct a calibration curve using known concentrations of steroid standards.
- Calculate the concentration of each steroid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Conclusion
The peripheral metabolism of this compound is a complex and highly regulated process with significant physiological and pathological implications. Adipose tissue, skin, and skeletal muscle are key sites of this metabolism, where the interplay between aromatase and various 17β-HSD isoforms determines the local and systemic androgen and estrogen balance. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for advancing our knowledge of endocrine function and for the development of novel therapeutic strategies for a range of hormonal disorders. This guide provides a foundational resource for researchers and clinicians working in this dynamic field.
References
- 1. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Regulation of aromatase expression in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase expression in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Regulation of aromatase expression by the nuclear receptor LRH-1 in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of 17 beta-hydroxysteroid dehydrogenase gene expression and activity in rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Enhanced conversion of this compound to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Concentration of unconjugated estrone and estradiol in peripheral plasma in nonpregnant women throughout the menstrual cycle, castrate and postmenopausal women and in men. | Semantic Scholar [semanticscholar.org]
- 17. Adipose tissue as a source of hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The in vivo metabolism of androgens by muscle and adipose tissue of normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of types 1, 2, and 3 17 beta-hydroxysteroid dehydrogenase in subcutaneous abdominal and intra-abdominal adipose tissue of women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Androgen generation in adipose tissue in women with simple obesity--a site-specific role for 17beta-hydroxysteroid dehydrogenase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Androstenedione in the Orchestration of Puberty: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puberty is a complex and highly regulated process marking the transition from childhood to reproductive maturity. This intricate cascade of developmental events is driven by a symphony of hormonal changes, with androgens playing a central role. Among these, androstenedione (A4), a steroid hormone produced by the adrenal glands and gonads, serves as a critical precursor to more potent sex steroids and possesses intrinsic, albeit weak, androgenic activity. This technical guide provides an in-depth exploration of the physiological role of this compound in puberty, detailing its synthesis, metabolism, and mechanism of action. It further presents a compilation of quantitative data on this compound levels across pubertal stages, outlines key experimental methodologies for its measurement, and visualizes the core signaling pathways and experimental workflows.
Introduction
The onset of puberty is governed by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis, a process known as gonadarche.[1][2][3] However, preceding this event is a distinct maturational process of the adrenal glands termed adrenarche, characterized by an increased production of adrenal androgens, including dehydroepiandrosterone (B1670201) (DHEA), its sulfated form (DHEA-S), and this compound.[4][5][6] Adrenarche typically begins between the ages of 6 and 8, several years before the clinical manifestations of puberty.[4][7]
This compound's significance in puberty lies in its dual capacity: it acts as a key intermediate in the biosynthesis of testosterone (B1683101) and estrogens, and it directly contributes to the androgenic milieu, particularly in the early stages of female puberty.[1][8] Understanding the nuanced role of this compound is paramount for elucidating the normal progression of puberty and for the diagnosis and management of pubertal disorders.
Synthesis and Metabolism of this compound in Puberty
This compound is a 19-carbon steroid hormone synthesized from cholesterol through a series of enzymatic reactions in both the adrenal cortex and the gonads (testes and ovaries).[9]
Adrenal Synthesis (Adrenarche)
Adrenarche is marked by the development of the zona reticularis of the adrenal cortex, which becomes the primary site of adrenal androgen production.[4][5] The synthesis of this compound in the adrenal gland is stimulated by adrenocorticotropic hormone (ACTH).[9] The primary pathway involves the conversion of 17α-hydroxypregnenolone to DHEA by the enzyme 17,20-lyase, followed by the conversion of DHEA to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD).[9]
Gonadal Synthesis (Gonadarche)
With the activation of the HPG axis at puberty, the pituitary gland releases luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins stimulate the testes in males and the ovaries in females to produce sex steroids.
-
In the testes: LH stimulates Leydig cells to produce this compound, which is then rapidly converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[2][10] Therefore, while the testes produce large amounts of this compound, very little is secreted into the bloodstream.
-
In the ovaries: In females, this compound is synthesized in the theca cells under the stimulation of LH.[2] A significant portion of this this compound then diffuses into the adjacent granulosa cells, where it is converted to estrone (B1671321) by the enzyme aromatase, under the influence of FSH.[2][11] The adrenal glands and ovaries each contribute to about half of the total circulating this compound in premenopausal women.[9]
Peripheral Conversion
This compound is a prohormone that can be converted to more potent sex steroids in peripheral tissues, such as adipose tissue, skin, and liver.[11][12] It can be converted to testosterone by 17β-HSD or to estrone by aromatase.[12] This peripheral conversion is a significant source of both androgens and estrogens, particularly in females.
Physiological Actions of this compound in Puberty
The physiological effects of this compound during puberty are a combination of its weak intrinsic androgenic activity and its role as a precursor to more potent hormones.
Contribution to Secondary Sexual Characteristics
-
Pubarche and Axillary Hair: The rise in adrenal androgens, including this compound, during adrenarche is primarily responsible for the development of pubic and axillary hair (pubarche), an early sign of puberty in both sexes.[4][7][13]
-
Body Odor and Acne: Adrenal androgens also contribute to the development of adult-type body odor and the increased sebum production that can lead to acne.[4][7]
Role in the Pubertal Growth Spurt
In girls, the pubertal growth spurt is influenced by the concerted actions of estradiol, growth hormone (GH), and this compound.[14] In boys, while testosterone is the primary driver, this compound contributes to the overall androgenic environment that supports growth.[8]
Impact on Gonadarche
While adrenarche and gonadarche are considered independent processes, there is evidence that adrenal androgens may have a modest influence on the timing of gonadarche.[5][15] Elevated levels of adrenal androgens, as seen in congenital adrenal hyperplasia, can lead to an earlier onset of puberty.[5]
Quantitative Data: this compound Levels During Puberty
Serum this compound levels exhibit a characteristic pattern throughout childhood and puberty, with a gradual increase during adrenarche followed by a more significant rise during gonadarche. The following tables summarize representative data on serum this compound concentrations across different pubertal (Tanner) stages.
Table 1: Serum this compound Levels in Boys by Tanner Stage
| Tanner Stage | Age Range (Years) | This compound (ng/dL) |
| I (Prepubertal) | <9.8 | <51 |
| II | 9.8 - 14.5 | 31 - 65 |
| III | 10.7 - 15.4 | 50 - 100 |
| IV | 11.8 - 16.2 | 48 - 140 |
| V | 12.8 - 17.3 | 50 - 210 |
Data adapted from Mayo Clinic Laboratories.[16]
Table 2: Serum this compound Levels in Girls by Tanner Stage
| Tanner Stage | Age Range (Years) | This compound (ng/dL) |
| I (Prepubertal) | <9.2 | <57 |
| II | 9.2 - 13.7 | 34 - 110 |
| III | 10.0 - 14.4 | 59 - 160 |
| IV | 10.7 - 15.6 | 74 - 180 |
| V | 11.8 - 18.6 | 65 - 240 |
Data adapted from Mayo Clinic Laboratories.[16]
Note: Reference ranges can vary between laboratories due to differences in methodology. Adult concentrations of this compound are typically achieved in girls at Tanner stage 3 and in boys at Tanner stages 4-5.[17][18][19]
Experimental Protocols for this compound Measurement
Accurate measurement of this compound is crucial for both research and clinical practice. The two primary methods employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity, especially at the low concentrations seen in children.[17][18][20]
Principle: This method separates this compound from other serum components using liquid chromatography, followed by ionization and detection of the specific mass-to-charge ratio of the this compound molecule and its fragments using a tandem mass spectrometer.
Detailed Methodology (Example Protocol): [17][21][22]
-
Sample Preparation:
-
Derivatization (Optional but common):
-
The extracted and dried residue may be derivatized with a reagent like hydroxylamine (B1172632) to improve ionization efficiency and assay sensitivity.[17]
-
-
Chromatographic Separation:
-
The reconstituted extract is injected into a liquid chromatography system.
-
A two-dimensional chromatographic separation can be employed for enhanced specificity.[17]
-
The mobile phase composition and gradient are optimized to achieve separation of this compound from other structurally similar steroids.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Positive mode atmospheric pressure chemical ionization (APCI) is a common ionization technique.[21]
-
Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Immunoassays
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and chemiluminescence immunoassay (CLIA), are widely used in clinical laboratories due to their high throughput and automation capabilities.[20][23][24]
Principle: These assays utilize specific antibodies that bind to this compound. The amount of binding is then quantified using an enzymatic reaction that produces a colorimetric or chemiluminescent signal.
Detailed Methodology (Example CLIA Protocol): [23]
-
Sample Incubation:
-
A small volume of serum (e.g., 20 µL) is incubated with a known amount of labeled this compound and a limited amount of anti-androstenedione antibody.[23]
-
The labeled and unlabeled this compound compete for binding to the antibody.
-
-
Separation:
-
The antibody-bound fraction is separated from the free fraction (e.g., using magnetic microparticles coated with a secondary antibody).
-
-
Detection:
-
The signal from the labeled this compound in the bound fraction is measured.
-
The concentration of this compound in the sample is inversely proportional to the measured signal.
-
-
Quantification:
-
The concentration is determined by comparing the signal to a standard curve generated with known concentrations of this compound.
-
Considerations: Immunoassays can be susceptible to cross-reactivity with other structurally related steroids, which may lead to overestimation of this compound levels, particularly at low concentrations.[18][20] Newer generation immunoassays have shown improved agreement with LC-MS/MS.[20][25]
Signaling Pathways and Experimental Workflows
Steroidogenic Pathways in Puberty
The following diagram illustrates the key steroidogenic pathways leading to the synthesis of this compound and its subsequent conversion to testosterone and estrone.
Caption: Simplified steroidogenic pathway of this compound.
Hypothalamic-Pituitary-Gonadal/Adrenal Axes
This diagram illustrates the hormonal cascades that regulate the production of this compound from both the adrenal glands and the gonads.
Caption: Regulation of this compound synthesis.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of this compound in serum using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound measurement.
Conclusion
This compound plays a multifaceted and indispensable role in the complex process of puberty. As the primary product of adrenarche, it is responsible for the earliest androgen-dependent changes of puberty. Furthermore, as a key intermediate in gonadal steroidogenesis, it is a crucial substrate for the production of the more potent sex steroids, testosterone and estradiol, which drive the majority of pubertal development. A thorough understanding of this compound's physiology, coupled with accurate and precise measurement techniques, is essential for researchers, clinicians, and drug development professionals working to unravel the intricacies of pubertal timing and to develop novel therapeutic strategies for disorders of puberty.
References
- 1. Puberty - Wikipedia [en.wikipedia.org]
- 2. clinicalpub.com [clinicalpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Adrenarche - Wikipedia [en.wikipedia.org]
- 5. Andrenarche and its relationship to the onset of puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 7. patient.info [patient.info]
- 8. Androgens and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Testosterone [med.uc.edu]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. This compound (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Hormonal determinants of pubertal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissociation of adrenarche and gonadarche in precocious puberty and in isolated hypogonadotropic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Liquid Chromatography-Tandem Mass Spectrometry Assay for this compound, Dehydroepiandrosterone, and Testosterone with Pediatric and Adult Reference Intervals - ProQuest [proquest.com]
- 19. Liquid chromatography-tandem mass spectrometry assay for this compound, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The this compound Roche Elecsys immunoassay has superior comparability to the LC-MS/MS assay than the Siemens Immulite immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids this compound, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids this compound, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 23. idsplc.com [idsplc.com]
- 24. This compound | Rupa Health [rupahealth.com]
- 25. Cross-Method Comparison of Serum this compound Measurement Using Three Different Assays: The Siemens Immulite Immunoassay, the Roche Elecsys Immunoassay, and an LC/MS-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Androstenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenedione (4-androstene-3,17-dione) is a pivotal endogenous steroid hormone that serves as a direct precursor to both androgens and estrogens.[1][2][3] Synthesized primarily in the adrenal glands and gonads, its metabolism and biological activity are of significant interest in various fields, including endocrinology, reproductive biology, and pharmacology.[1][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological functions of this compound. It includes detailed summaries of quantitative data, experimental protocols for its analysis, and visualizations of its key signaling pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound is a 19-carbon steroid characterized by a four-ring cyclopentanoperhydrophenanthrene nucleus.[1] Its structure includes ketone groups at the C3 and C17 positions and a double bond between C4 and C5.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione[1] |
| CAS Number | 63-05-8[1] |
| Molecular Formula | C₁₉H₂₆O₂[1] |
| Molecular Weight | 286.41 g/mol [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 170-171 °C | [1] |
| Water Solubility | 57.28 mg/L at 25 °C | |
| logP (Octanol-Water) | 2.75 | [4] |
| pKa (Strongest Acidic) | 19.03 | [4] |
Biological Function and Metabolism
This compound is a crucial intermediate in the biosynthesis of sex hormones.[1][2] Its production is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and gonadotropins in the gonads.
Biosynthesis
This compound is synthesized from dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone through enzymatic reactions catalyzed by 3β-hydroxysteroid dehydrogenase and 17,20-lyase, respectively.[1]
Metabolism to Androgens and Estrogens
This compound is a substrate for two key enzymes that determine the balance of androgen and estrogen production:
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme reversibly converts this compound to testosterone, a potent androgen.[1]
-
Aromatase (CYP19A1): This enzyme catalyzes the irreversible conversion of this compound to estrone, an estrogen.[1]
Physiological Concentrations
The circulating levels of this compound vary depending on sex and age.
| Population | Serum Concentration Range |
| Adult Males | 40–150 ng/dL |
| Adult Females | 30–200 ng/dL |
Interaction with Nuclear Receptors
This compound exhibits weak androgenic activity through its interaction with the androgen receptor (AR).[1] Its affinity for the estrogen receptor (ER) is significantly lower.[1]
Receptor Binding Affinity
| Receptor | Ligand | Kᵢ (nM) |
| Androgen Receptor | Dihydrotestosterone (DHT) | 10 ± 0.4 |
| This compound | 648 ± 21 | |
| Estrogen Receptor (α & β) | This compound | >10,000 (affinity is less than 0.01% of estradiol)[1] |
Signaling Pathways
The biological effects of this compound are primarily mediated through its conversion to more potent androgens and estrogens, which then activate their respective nuclear receptors to regulate gene expression.
Caption: Metabolic conversion of this compound and subsequent signaling.
Experimental Protocols
Quantification of this compound in Serum by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of serum, add an internal standard (e.g., deuterated this compound).
- Add 1 mL of methyl-tert-butyl-ether (MTBE) and vortex for 1 minute.
- Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of 50% methanol.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A linear gradient from 50% to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM):
- This compound: Precursor ion (m/z) 287.2 → Product ion (m/z) 97.1
- Internal Standard (d7-Androstenedione): Precursor ion (m/z) 294.2 → Product ion (m/z) 100.1
- Optimize collision energy and other MS parameters for maximum sensitivity.
3. Data Analysis:
- Construct a calibration curve using known concentrations of this compound standards.
- Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
// Nodes
Serum_Sample [label="Serum Sample\n(with Internal Standard)", shape=cylinder, fillcolor="#FBBC05"];
LLE [label="Liquid-Liquid Extraction\n(MTBE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Evaporation [label="Evaporation\n(Nitrogen Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reconstitution [label="Reconstitution\n(50% Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
LC_Separation [label="LC Separation\n(C18 Column)", shape=cds, fillcolor="#FFFFFF", color="#202124"];
MS_Detection [label="MS/MS Detection\n(MRM)", shape=cds, fillcolor="#FFFFFF", color="#202124"];
Data_Analysis [label="Data Analysis\n(Quantification)", shape=note, fillcolor="#F1F3F4"];
// Edges
Serum_Sample -> LLE;
LLE -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_Separation;
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Competitive Enzyme Immunoassay (ELISA)
This protocol outlines the principle of a competitive ELISA for the quantification of this compound.
1. Principle:
- This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-androstenedione) for binding to a limited number of anti-androstenedione antibody-coated microplate wells.
2. Assay Procedure:
- Add standards, controls, and samples to the antibody-coated wells.
- Add the enzyme-labeled this compound to all wells.
- Incubate to allow for competitive binding.
- Wash the wells to remove unbound components.
- Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
3. Data Analysis:
- The intensity of the color is inversely proportional to the concentration of this compound in the sample.
- Construct a standard curve by plotting the absorbance versus the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound is a steroid hormone of central importance in human physiology. Its molecular structure and physicochemical properties dictate its role as a key precursor in the biosynthesis of both androgens and estrogens. Understanding its metabolism, interaction with nuclear receptors, and the methodologies for its accurate quantification is essential for researchers and professionals in drug development and related scientific disciplines. This guide provides a foundational resource to facilitate further investigation into the multifaceted roles of this compound in health and disease.
References
The Orchestration of Androstenedione Synthesis by Pituitary Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione, a C19 steroid hormone, serves as a crucial precursor in the biosynthesis of both androgens and estrogens. Its production is a finely tuned process, primarily governed by two key pituitary hormones: Luteinizing Hormone (LH) and Adrenocorticotropic Hormone (ACTH). This technical guide provides an in-depth exploration of the regulatory mechanisms exerted by these pituitary hormones on this compound synthesis, detailing the signaling pathways, experimental methodologies to study these processes, and quantitative data on their effects.
This compound is synthesized in two primary locations: the gonads (theca cells of the ovaries and Leydig cells of the testes) and the adrenal cortex (zona reticularis).[1][2][3] The regulation in these tissues is distinct, with LH primarily acting on the gonads and ACTH on the adrenal glands.[4][5] Understanding this dual regulation is critical for research into reproductive endocrinology, adrenal disorders, and the development of therapeutic agents targeting steroidogenic pathways.
Pituitary Regulation of Gonadal this compound Synthesis: The Role of Luteinizing Hormone (LH)
In the gonads, LH is the principal stimulator of this compound production.[6][7] In females, LH acts on the theca cells of the ovarian follicles, while in males, it stimulates the Leydig cells of the testes.[2][6] The synthesis of this compound in these cells is a critical step for the subsequent production of testosterone (B1683101) and estradiol.
LH Signaling Pathway in Gonadal Steroidogenic Cells
The action of LH is initiated by its binding to the LH receptor (LHCGR), a G-protein coupled receptor on the surface of theca and Leydig cells.[2][7] This binding activates a cascade of intracellular events, predominantly through the cyclic AMP (cAMP) - Protein Kinase A (PKA) pathway.[2][8]
Activated PKA phosphorylates a number of downstream targets, including transcription factors and steroidogenic enzymes. A key event is the increased expression and activity of enzymes crucial for steroidogenesis. This includes the cholesterol side-chain cleavage enzyme (CYP11A1), which converts cholesterol to pregnenolone (B344588), and 17α-hydroxylase/17,20-lyase (CYP17A1), which converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms and then into dehydroepiandrosterone (B1670201) (DHEA) and this compound.[2][9] The expression of Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), is also upregulated.[9]
Quantitative Effects of LH on this compound Production
The stimulatory effect of LH on this compound synthesis is dose-dependent. In vitro studies using ovarian theca cells have demonstrated a significant increase in this compound production with increasing concentrations of LH.
| LH Concentration | This compound Production (Fold Increase over Basal) | Cell Type | Reference |
| 1 ng/mL | Marked Increase | Human Thecal Cells | [10] |
| 10 ng/mL | Marked Increase | Human Thecal Cells | [10] |
| 50 ng/mL | Reduced Output | Human Thecal Cells | [10] |
| 0.001 µg/L | Stimulated | Ovine Theca Cells | [11] |
| 0.1 µg/L | Optimal Stimulation | Ovine Theca Cells | [11] |
| > 1 ng/mL | Inhibited | Ovine Theca Cells | [11] |
Note: The biphasic response, where high concentrations of LH can be inhibitory, highlights the complex nature of gonadotropin regulation.[11]
Pituitary Regulation of Adrenal this compound Synthesis: The Role of Adrenocorticotropic Hormone (ACTH)
The adrenal glands, specifically the zona reticularis, are another significant source of this compound, particularly in women.[3][12] The primary regulator of adrenal androgen synthesis is ACTH, which is released from the anterior pituitary.[5][12]
ACTH Signaling Pathway in Adrenal Cortical Cells
Similar to LH, ACTH exerts its effects through a G-protein coupled receptor, the melanocortin-2 receptor (MC2R).[5] Activation of MC2R also leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA.[13]
The downstream effects of PKA activation in the adrenal cortex mirror those in the gonads, leading to increased expression and activity of StAR, CYP11A1, and CYP17A1, ultimately driving the conversion of cholesterol to this compound and other adrenal androgens like DHEA.[5]
Quantitative Effects of ACTH on this compound Production
The administration of ACTH leads to a significant and dose-dependent increase in the secretion of adrenal androgens, including this compound.
| ACTH Concentration | This compound Production (Fold Increase over Basal) | Cell/System | Reference |
| 10 nM | ~2.5-fold (with 0.1 ng/ml insulin) | Bovine Adrenal Cells | [14] |
| 48h treatment | 26-fold | Human Adrenal Primary Cultures | [15] |
| 0.01 µg | Minimal Effective Dose | Normal Humans | [16] |
| 1.0 µg | Maximal Effective Dose | Normal Humans | [16] |
| 250 µg | Standard for Stimulation Tests | Clinical Setting | [17] |
Experimental Protocols
Investigating the effects of pituitary hormones on this compound synthesis requires specific in vitro and in vivo experimental models and analytical techniques.
Isolation and Culture of Ovarian Theca Cells
-
Ovary Collection: Ovaries are collected from the species of interest (e.g., human, bovine, ovine, murine).
-
Follicle Dissection: Large antral follicles are dissected from the ovarian stroma.
-
Granulosa Cell Removal: Follicles are punctured to release granulosa cells, and the remaining follicular shells are washed to remove any adherent granulosa cells.[18][19]
-
Enzymatic Digestion: The theca layers are then subjected to enzymatic digestion, typically using a combination of collagenase and DNase, to obtain a single-cell suspension of theca cells.[1]
-
Cell Culture: The isolated theca cells are cultured in a suitable medium, often serum-free to avoid confounding factors, supplemented with necessary growth factors and antibiotics.[11][20]
H295R Adrenocortical Carcinoma Cell Culture
The H295R cell line is a widely used in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for androgen and corticosteroid synthesis.[6]
-
Cell Thawing and Expansion: Cryopreserved H295R cells are rapidly thawed and cultured in a complete growth medium.
-
Subculturing: Cells are passaged upon reaching confluence. It is important to retain floating cells as they are often viable.[21]
-
Steroidogenesis Assay: For experiments, cells are plated in multi-well plates and, after a period of stabilization, the medium is replaced with serum-free medium containing the test substances (e.g., different concentrations of ACTH or forskolin (B1673556) as a positive control).[6][21] The incubation period is typically 48 hours.[21]
ACTH Stimulation Test
This is a clinical diagnostic test to assess adrenal function.
-
Baseline Sample: A baseline blood sample is drawn to measure basal this compound levels.[22]
-
ACTH Administration: A synthetic form of ACTH (cosyntropin) is administered, typically at a dose of 250 µg, either intravenously or intramuscularly.[17][23]
-
Stimulated Sample: A second blood sample is drawn after a specific time interval, usually 30 to 60 minutes, to measure the stimulated this compound levels.[22]
Measurement of this compound
Radioimmunoassay (RIA): This is a classic and sensitive method for quantifying hormone levels.
-
Competition: A known amount of radioactively labeled this compound (e.g., with ¹²⁵I) competes with the unlabeled this compound in the sample for binding to a limited amount of specific anti-androstenedione antibody.[24]
-
Separation: The antibody-bound and free this compound are separated, often using a second antibody or charcoal.
-
Detection: The radioactivity of the antibody-bound fraction is measured, and the concentration of this compound in the sample is determined by comparing the results to a standard curve.[24]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to measure multiple steroids simultaneously.
Quantitative Real-Time PCR (qPCR) for Steroidogenic Gene Expression
-
RNA Extraction: Total RNA is isolated from the cultured cells (e.g., theca cells or H295R cells) after treatment with LH or ACTH.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for PCR with primers specific for the genes of interest (e.g., StAR, CYP11A1, CYP17A1). The amplification of the target genes is monitored in real-time using a fluorescent dye.[25][26]
-
Quantification: The expression level of the target genes is quantified relative to a reference gene.[25]
Conclusion
The regulation of this compound synthesis by the pituitary hormones LH and ACTH is a fundamental process in endocrine physiology. Both hormones utilize the cAMP-PKA signaling pathway to stimulate the expression and activity of key steroidogenic enzymes in their respective target tissues—the gonads and the adrenal cortex. The dose-dependent nature of this regulation underscores the importance of maintaining hormonal balance for normal reproductive and adrenal function. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate these intricate pathways and to screen for compounds that may modulate this compound production for therapeutic purposes. A thorough understanding of these mechanisms is paramount for advancing our knowledge and treatment of a wide range of endocrine disorders.
References
- 1. pnas.org [pnas.org]
- 2. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 3. Zona reticularis - Wikipedia [en.wikipedia.org]
- 4. Paracrine Regulation of Theca Androgen Production by Granulosa Cells in the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pharmacologically induced Leydig cell testosterone production on intratesticular testosterone and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteinizing hormone (LH) regulates production of this compound and progesterone via control of histone acetylation of StAR and CYP17 promoters in ovarian theca cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of luteinizing hormone on steroidogenesis by thecal tissue from human ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dose of LH on androgen production and luteinization of ovine theca cells cultured in a serum-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenal Cortex: Embryonic Development, Anatomy, Histology and Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential modulation of ACTH-stimulated cortisol and this compound secretion by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Stimulatory effect of adrenocorticotropin on cortisol, aldosterone, and dehydroepiandrosterone secretion in normal humans: dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Establishment of an in vitro culture model of theca cells from hierarchical follicles in ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation of theca cells from whole ovary tissues may not be a suitable method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rep.bioscientifica.com [rep.bioscientifica.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound Stimulation by ACTH Test Cost | DNA Labs UAE [dnalabsuae.com]
- 23. labcorp.com [labcorp.com]
- 24. diasource-diagnostics.com [diasource-diagnostics.com]
- 25. Quantitative RT-PCR methods for evaluating toxicant-induced effects on steroidogenesis using the H295R cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2.4. Primer Selection and Quantitative PCR [bio-protocol.org]
Species Differences in Androstenedione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenedione (Ad4), a C19 steroid hormone, occupies a central position in the biosynthesis of both androgens and estrogens. As a key precursor to testosterone (B1683101) and estrone, the metabolic fate of this compound is a critical determinant of the overall hormonal milieu. Significant species-specific variations exist in the enzymes that metabolize this compound, leading to divergent patterns of steroid hormone production and action. Understanding these differences is paramount for preclinical drug development, toxicological studies, and the extrapolation of animal model data to human physiology. This technical guide provides an in-depth comparative analysis of this compound metabolism in humans and common laboratory animal species, including rats, mice, monkeys, and dogs. It summarizes quantitative data on enzyme kinetics and metabolite concentrations, details experimental protocols for key metabolic assays, and visualizes the core signaling and metabolic pathways.
Introduction
This compound is synthesized primarily in the adrenal glands and gonads from dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone.[1] Its metabolism is principally governed by three key enzymes: 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts this compound to testosterone; 5α-reductase, which reduces this compound to 5α-androstanedione; and aromatase (CYP19A1), which converts this compound to estrone.[2] The relative activities of these enzymes vary considerably across species and tissues, leading to distinct physiological and pathological outcomes. This guide aims to provide a comprehensive resource on these species-specific differences to aid researchers in the fields of endocrinology, pharmacology, and drug development.
Comparative Metabolism of this compound
The metabolic pathways of this compound show significant divergence among species, impacting the local and systemic androgen-to-estrogen balance.
Invertebrates
Invertebrate species exhibit diverse and often sexually dimorphic metabolism of this compound. For example, in the freshwater ramshorn snail (Marisa cornuarietis), this compound is primarily converted to 5α-dihydrotestosterone (DHT) and testosterone in males, while in females, the main metabolite is 5α-dihydrothis compound (DHA).[2]
Rodents (Rats and Mice)
Rats and mice are commonly used models in endocrine research. In male rats, the prostate exhibits significant 5α-reductase activity, but this is less pronounced than in dogs and humans.[3] Hepatic metabolism in mice shows age-dependent changes, with alterations in the activity of various hydroxylases involved in steroid clearance.[4] The mouse estrous cycle also presents fluctuations in this compound levels, although they are often low and can be difficult to detect.[5]
Canines (Dogs)
The canine prostate is recognized as a valuable model for human benign prostatic hyperplasia (BPH).[6] In dogs, the adrenal glands secrete this compound, testosterone, and dihydrotestosterone.[7] Prostatic metabolism in dogs shows a high capacity for 5α-reduction.[1] Interestingly, in intact male dogs, adrenal this compound and testosterone levels do not significantly increase in response to ACTH stimulation.[8]
Non-human Primates (Monkeys)
Non-human primates, particularly rhesus monkeys, are often considered a closer model to humans for adrenal androgen production.[3][9] In adult male rhesus monkeys, the plasma testosterone to this compound ratio is approximately 10:1.[10] Adrenal androgen production, including this compound, increases during infancy in male rhesus macaques.[11]
Humans
In humans, the adrenal glands and gonads are the primary sources of this compound.[12] The output of this compound from isolated human adrenal cells is relatively low compared to cortisol.[13] The metabolism of this compound is a key source of both testosterone and estrogens, particularly in postmenopausal women.[14]
Quantitative Data on this compound Metabolism
The following tables summarize available quantitative data on enzyme kinetics and steroid concentrations across different species. Gaps in the data highlight areas where further comparative research is needed.
Table 1: Comparative Enzyme Kinetics for this compound Metabolism
| Enzyme | Species | Tissue | Substrate | K_m_ (µM) | V_max_ (pmol/mg protein/h) | Reference(s) |
| 5α-Reductase | Human | Prostate (Epithelium) | This compound | 0.120 | 73 | [10] |
| Human | Prostate (Stroma) | This compound | 0.668 | 415 | [10] | |
| 17β-HSD | Human | Testis (Microsomes) | This compound | - | - | [15] |
| Rat | Testis (Microsomes) | This compound | - | - | [15] | |
| Aromatase | Human | Placenta | This compound | - | - | [16] |
| Rat | Brain (HPOA) | This compound | - | 4.7 fmol/h/mg tissue | [16] |
Note: Data for many species and tissues are not available in a directly comparable format.
Table 2: Comparative Plasma Concentrations of this compound and Related Steroids
| Steroid | Human (Male) | Pig (Female) | Sheep (Female) | Rhesus Monkey (Male, Adult) | Mouse (Male) | Dog (Male, Intact) | Reference(s) |
| This compound | 61.4 ± 29.6 pg/mL | - | - | Detectable | ~0.05 ng/mL (often below LOD) | > 0.1 ng/mL | [5][8][17] |
| Testosterone | 4365 ± 1612 pg/mL | - | - | 1.2 µ g/100 mL | 9.3 ± 1.5 nM | ~1-3 ng/mL | [10][17][18][19][20] |
| Estrone | - | - | - | - | Difficult to detect | - | [5] |
| Cortisol | 210.2 ± 37.86 ng/mL | 167.8 ± 15.41 ng/mL | 141.8 ± 10.29 ng/mL | 477.1 ± 47.9 ng/ml (peak in infancy) | - | - | [2][11] |
Note: Values are approximate and can vary significantly based on age, sex, and physiological state. Direct comparative studies are limited.
Signaling and Metabolic Pathways
The biosynthesis and action of this compound are embedded within complex signaling and metabolic networks.
Androgen and Estrogen Biosynthesis Pathway
This compound is a key intermediate in the synthesis of testosterone and estrone.
Androgen Receptor Signaling Pathway
Testosterone and its more potent metabolite, DHT, exert their effects by binding to the androgen receptor (AR).
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable data on this compound metabolism.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay
This protocol describes a common method for measuring 17β-HSD activity using radiolabeled this compound.
Materials:
-
Tissue microsomes (e.g., from liver, prostate, or testis)
-
[¹⁴C]-Androstenedione (substrate)
-
NADPH or NADH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297) (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH or NADH, and tissue microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-Androstenedione.
-
Incubate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold ethyl acetate.
-
Extract the steroids by vortexing and centrifugation.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Resuspend the residue in a small volume of solvent and spot onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate this compound and testosterone.
-
Visualize the steroid spots (e.g., using iodine vapor) and scrape the corresponding areas into scintillation vials.
-
Quantify the radioactivity in each vial using a scintillation counter to determine the amount of testosterone formed.
-
Calculate the enzyme activity as pmol of testosterone formed per minute per mg of microsomal protein.
5α-Reductase Activity Assay
This protocol outlines a method for measuring 5α-reductase activity.
Materials:
-
Tissue homogenate or microsomes
-
[¹⁴C]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Citrate-phosphate buffer (pH can be optimized for the species, e.g., pH 5.5 for human)
-
Dichloromethane (for extraction)
-
TLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and tissue preparation.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding [¹⁴C]-Androstenedione.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding dichloromethane.
-
Extract the steroids and separate the organic phase.
-
Evaporate the solvent and redissolve the residue.
-
Separate the substrate and product (5α-androstanedione) by TLC.
-
Quantify the radiolabeled spots using a phosphorimager or by scraping and scintillation counting.
-
Express the activity as pmol of 5α-androstanedione formed per minute per mg of protein.
Aromatase (CYP19A1) Activity Assay (Tritiated Water Release Assay)
This is a widely used and sensitive method for measuring aromatase activity.
Materials:
-
Tissue microsomes
-
[1β-³H]-Androstenedione (substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal suspension
Procedure:
-
Prepare a reaction mixture with buffer, NADPH, and microsomes.
-
Initiate the reaction by adding [1β-³H]-Androstenedione.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding chloroform.
-
Vortex and centrifuge to separate the aqueous and organic phases. The released ³H₂O will be in the aqueous phase.
-
Transfer a portion of the aqueous phase to a new tube.
-
Add a dextran-coated charcoal suspension to remove any remaining unmetabolized [1β-³H]-androstenedione.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Measure the radioactivity of the released ³H₂O by scintillation counting.
-
Calculate aromatase activity based on the amount of ³H₂O formed per unit time per mg of protein.
Conclusion
The metabolism of this compound exhibits significant species-specific differences, driven by variations in the expression and activity of key steroidogenic enzymes. This technical guide highlights the importance of considering these differences when selecting animal models for endocrine research and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in this field. Further comparative studies are warranted to fill the existing gaps in our quantitative understanding of this compound metabolism across different species, which will ultimately enhance the translation of preclinical findings to human health and disease.
References
- 1. Variations in adrenal androgen production among (nonhuman) primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Nonhuman Primates as models for human adrenal androgen production: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of steroid hormone levels in female mice at high population density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Plasma Gonadal Steroid and Prolactin Levels Across the Mouse Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pathology of dog and human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hormonebalance.org [hormonebalance.org]
- 9. Adrenal androgens in humans and nonhuman primates: production, zonation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Adrenal androgen concentrations increase during infancy in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variable phenotypes associated with aromatase (CYP19) insufficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitors of human and rat testes microsomal 17beta-hydroxysteroid dehydrogenase (17beta-HSD) as potential agents for prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. Fluctuations in peripheral serum testosterone levels within a day, with age and by sexual stimulation in male beagle dogs bred indoors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Genetic Regulation of Androstenedione Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenedione is a crucial steroid hormone that serves as a precursor for both androgens and estrogens. Its synthesis is a tightly regulated process, primarily occurring in the adrenal glands and gonads. This guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound production. We delve into the core biosynthetic pathway, the intricate transcriptional regulation of key steroidogenic genes, and the signaling cascades that modulate this process. Furthermore, this document offers detailed experimental protocols for investigating this compound synthesis and presents quantitative data in structured tables to facilitate comparative analysis. This technical guide is intended to be a valuable resource for researchers and professionals in endocrinology, molecular biology, and drug development.
The Core Biosynthetic Pathway of this compound
This compound is synthesized from cholesterol through a series of enzymatic reactions. The primary pathway involves two key steps, primarily taking place in the mitochondria and endoplasmic reticulum of steroidogenic cells.
The initial and rate-limiting step in all steroid hormone synthesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein .[1][2] Once inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cholesterol side-chain cleavage enzyme , encoded by the CYP11A1 gene.[3]
Pregnenolone is then transported to the endoplasmic reticulum, where the subsequent reactions occur. There are two main pathways for this compound synthesis from pregnenolone: the Δ5 and Δ4 pathways. In humans, the Δ5 pathway is predominant.[4]
-
17α-hydroxylation/17,20-lyase activity: The enzyme 17α-hydroxylase/17,20-lyase , encoded by the CYP17A1 gene, first hydroxylates pregnenolone to form 17α-hydroxypregnenolone. Subsequently, the same enzyme cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA).[5][6]
-
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase activity: Finally, the enzyme 3β-hydroxysteroid dehydrogenase type 2 , encoded by the HSD3B2 gene, converts DHEA to this compound.[3][7]
Genetic Regulation of Key Steroidogenic Enzymes
The expression of the genes encoding the key enzymes in this compound synthesis is tightly controlled at the transcriptional level. This regulation is primarily driven by the pituitary hormones Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing Hormone (LH) in the gonads, which act via the cAMP/PKA signaling pathway.[8][9]
Transcriptional Regulation of STAR
The STAR gene is a primary target of the cAMP/PKA pathway. Its promoter contains binding sites for several key transcription factors, including:
-
Steroidogenic Factor 1 (SF-1; NR5A1): A nuclear receptor that is essential for both basal and cAMP-stimulated STAR expression.[10]
-
GATA-binding proteins (GATA-4/6): These factors work synergistically with SF-1 to enhance STAR transcription.
-
cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB by PKA leads to its activation and subsequent binding to the STAR promoter, driving transcription.[1]
Transcriptional Regulation of CYP17A1
The regulation of CYP17A1 is complex and involves the coordinated action of multiple transcription factors:[11]
-
SF-1: Plays a crucial role in the tissue-specific expression of CYP17A1.
-
GATA-6: Synergizes with SF-1 to maximally increase CYP17A1 expression.[12][13] This interaction is critical for adrenal androgen biosynthesis.
-
Specificity Protein 1 (Sp1): Interacts with GATA-6 to regulate basal CYP17A1 transcription.[11]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Can also activate CYP17A1 transcription.[11]
Transcriptional Regulation of HSD3B2
The HSD3B2 promoter is also regulated by a concert of transcription factors:
-
SF-1/LRH-1 and GATA factors: These factors synergize to activate the HSD3B2 promoter.
-
Nur77 (NGFIB): This orphan nuclear receptor is crucial for the hormonal stimulation of HSD3B2 by cAMP.
Quantitative Data
The following tables summarize key quantitative data related to this compound synthesis.
Table 1: Kinetic Properties of Key Human Steroidogenic Enzymes
| Enzyme | Gene | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP17A1 (17α-hydroxylase) | CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 10.5 | - |
| CYP17A1 (17,20-lyase) | CYP17A1 | 17α-Hydroxypregnenolone | DHEA | 1.8 | - |
| HSD3B2 | HSD3B2 | Pregnenolone | Progesterone | 1.84 | 0.16 |
| HSD3B2 | HSD3B2 | Dehydroepiandrosterone (DHEA) | This compound | 0.3 | 2900-4600 |
Note: Vmax values can vary significantly depending on the experimental conditions and the source of the enzyme.[2][14][15]
Table 2: Basal and Forskolin-Stimulated Gene Expression in H295R Cells (Fold Change vs. Control)
| Gene | Basal Expression (Relative) | Forskolin (B1673556) (10 µM) Stimulation |
| STAR | +++ | ↑↑↑ |
| CYP11A1 | ++ | ↑↑ |
| CYP17A1 | ++ | ↑↑ |
| HSD3B2 | + | ↑↑↑↑ |
Data compiled from qualitative and quantitative descriptions in the literature. '↑' indicates an increase in expression.[16][17]
Table 3: Reference Ranges of this compound and its Precursors in Adult Human Serum (LC-MS/MS)
| Steroid | Male | Female | Unit |
| This compound | 0.5 - 2.6 | 0.7 - 3.1 | ng/mL |
| Dehydroepiandrosterone (DHEA) | < 1300 | < 1300 | ng/dL |
| 17-Hydroxyprogesterone | < 220 | Follicular: 23-202, Luteal: 139-431 | ng/dL |
Reference ranges can vary between laboratories.[18][19][20]
Table 4: Typical Steroid Profile Changes in Congenital Adrenal Hyperplasia (CAH) due to 21-Hydroxylase Deficiency
| Steroid | Change vs. Normal |
| This compound | ↑↑↑ |
| 17-Hydroxyprogesterone | ↑↑↑↑ |
| Dehydroepiandrosterone (DHEA) | ↑↑ |
| Cortisol | ↓↓↓ |
| Aldosterone | ↓↓↓ (in salt-wasting forms) |
'↑' indicates an increase and '↓' indicates a decrease in serum levels.[17][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound synthesis.
Measurement of this compound and other Steroids by LC-MS/MS
Objective: To accurately quantify this compound and its precursors in biological samples.
Protocol:
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of a protein precipitation solution (e.g., zinc sulfate).
-
Add 100 µL of acetonitrile (B52724) containing deuterated internal standards for each analyte.
-
Vortex for 1 minute and centrifuge at 1,700 x g for 10 minutes.
-
Transfer the supernatant for analysis.[14]
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the steroids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and its internal standard for quantification.[11]
-
Luciferase Reporter Assay for Promoter Activity
Objective: To quantify the transcriptional activity of a steroidogenic gene promoter in response to specific stimuli or transcription factors.
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the gene of interest (e.g., CYP17A1) upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Co-transfect a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Cell Culture and Transfection:
-
Plate steroidogenic cells (e.g., H295R) in a multi-well plate.
-
Transfect the cells with the reporter and control plasmids using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24-48 hours, treat the cells with the compound of interest (e.g., forskolin to stimulate the cAMP pathway).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly luciferase activity using a luminometer after adding the specific substrate.
-
Quench the Firefly luciferase reaction and add the Renilla luciferase substrate to measure its activity in the same well.[23]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the binding sites of a specific transcription factor (e.g., SF-1) on the genome.
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Shearing:
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with proteases to digest the proteins and purify the DNA.
-
-
Analysis:
Quantitative Real-Time PCR (qPCR)
Objective: To measure the relative mRNA expression levels of steroidogenic genes.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Set up a PCR reaction with the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
-
Data Acquisition and Analysis:
-
Run the reaction in a real-time PCR machine, which measures the fluorescence at each cycle.
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct value of the target gene to that of a housekeeping gene to calculate the relative expression level.[26]
-
HSD3B2 Enzyme Activity Assay
Objective: To measure the enzymatic activity of HSD3B2.
Protocol:
-
Cell Transduction and Culture:
-
Transduce a suitable cell line (e.g., HEK293) to express human HSD3B2.
-
Culture the cells and incubate the medium with the substrate (e.g., DHEA).[27]
-
-
Product Quantification:
-
Collect the culture medium at different time points.
-
Quantify the amount of this compound produced using LC-MS/MS.
-
-
Alternative Reporter-Based Assay:
-
Incubate the collected medium with another cell line (e.g., CV-1) that is co-transfected with an androgen receptor (AR) expression vector and an androgen-responsive luciferase reporter.
-
The amount of this compound in the medium will correlate with the luciferase activity.[28]
-
Conclusion
The synthesis of this compound is a highly regulated process involving a cascade of enzymatic reactions and a complex network of transcriptional control. This guide has provided a detailed overview of the key genes, enzymes, and signaling pathways involved. The presented quantitative data and experimental protocols offer a practical resource for researchers investigating steroidogenesis. A thorough understanding of these regulatory mechanisms is crucial for the development of novel therapeutic strategies for a range of endocrine disorders, including congenital adrenal hyperplasia, polycystic ovary syndrome, and hormone-dependent cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Item - Regulation of steroidogenesis : cAMP-dependent transcription in adrenocortical cells - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Complex assembly on the human CYP17 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocrine-Disruptive Effects of Adenylate Cyclase Activator Forskolin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. worthe-it.co.za [worthe-it.co.za]
- 21. researchgate.net [researchgate.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. sketchviz.com [sketchviz.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. e-century.us [e-century.us]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Methodological & Application
Application Note and Protocol for Androstenedione Quantification in Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione is a crucial steroid hormone, serving as a key precursor in the biosynthesis of both androgens and estrogens. Its accurate quantification in serum is vital for the diagnosis and management of various endocrine disorders, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and tumors of the adrenal glands or gonads. While immunoassays have traditionally been used for its measurement, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity for the precise quantification of this compound in complex biological matrices like serum.[2][3][4]
This document provides detailed protocols for the quantification of this compound in human serum using LC-MS/MS. It covers two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Additionally, it summarizes key quantitative performance data from various established methods and provides a visual representation of the experimental workflow.
Quantitative Data Summary
The performance of an LC-MS/MS method is characterized by several key parameters. The following tables summarize quantitative data from various published protocols for this compound quantification in serum, providing a comparative overview of different extraction techniques and their associated performance metrics.
Table 1: Performance of Solid-Phase Extraction (SPE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| This compound | 42 - 95% | 1 pg/mL | Not Reported | [5][6] |
| This compound | Not Reported | 10 ng/L | >0.994 | [7] |
| This compound | 98% | 0.25 nmol/L | >0.9951 | [1][2] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| This compound | 86.2 - 90.3% | 100 pg/mL | >0.99 | [8] |
| This compound | Not Reported | 0.25 nmol/L | Linear to 50 nmol/L | [2] |
Table 3: Performance of Supported Liquid Extraction (SLE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| This compound | >75% | 5 pg/mL | >0.99 | [5] |
| This compound | >75% | 5 pg/mL | >0.99 | [9] |
Experimental Protocols
The following sections provide detailed step-by-step protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by a general procedure for LC-MS/MS analysis.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method utilizing a reversed-phase SPE plate for high-throughput sample cleanup.[6][10]
Materials and Reagents:
-
Human serum samples
-
Deuterated this compound (this compound-d7) or ¹³C-labeled this compound as internal standard (IS)[1]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
96-well SPE plates (e.g., Oasis MAX µElution Plate or Thermo Scientific™ SOLAµ™ HRP)[6]
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples completely at room temperature and vortex for 10 seconds.[5]
-
To 200 µL of serum in a 96-well plate, add 25 µL of the internal standard solution.
-
Add 150 µL of 0.2M zinc sulfate (B86663) and 250 µL of methanol to precipitate proteins.
-
Add 300 µL of water and centrifuge the plate for 5 minutes at 1000 g.
-
-
Solid-Phase Extraction:
-
Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Load the supernatant (approximately 600 µL) from the pre-treated sample onto the conditioned SPE plate.
-
Apply a low vacuum to slowly pull the sample through the sorbent.
-
Wash the wells with 200 µL of 0.1% ammonia (B1221849) in 20% methanol.
-
Dry the plate under vacuum.
-
-
Elution and Reconstitution:
-
Elute the analytes with two aliquots of 25 µL of methanol into a clean collection plate.
-
Add 50 µL of water to the eluate.
-
Alternatively, dry the eluate under a stream of nitrogen at 40°C and reconstitute in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).[5]
-
Seal the plate and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a classic method for steroid extraction offering high recovery.[2]
Materials and Reagents:
-
Human serum samples
-
Deuterated this compound (this compound-d7) as internal standard (IS)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of serum into a glass test tube.[2]
-
Add the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).
-
Vortex the tube for 30 seconds. The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are general parameters for the chromatographic separation and mass spectrometric detection of this compound. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC HSS SB C18).
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) fluoride (B91410) solution (0.2 mmol/L).[11]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a lower percentage of organic phase and ramping up to elute the analytes. For example, starting at 50% B and increasing to 80% B over several minutes.[12]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for this compound and its internal standard are monitored. Common transitions include:
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the overall workflow.
Caption: Overall experimental workflow for LC-MS/MS quantification of this compound in serum.
Caption: Simplified steroid biosynthesis pathway highlighting this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of this compound and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids this compound, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. lcms.cz [lcms.cz]
- 11. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, this compound, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS detection of increased this compound levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Sensitive Immunoassay for Androstenedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione (ASD) is a crucial steroid hormone that serves as a key precursor in the biosynthesis of both androgens and estrogens.[1][2] Produced primarily in the adrenal glands and gonads, its measurement in biological fluids is a vital tool for diagnosing and monitoring a range of endocrine disorders.[1][3] Elevated levels of this compound are associated with conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and certain adrenal and gonadal tumors.[4][5] Conversely, diminished levels can be indicative of adrenal insufficiency or hypogonadism.[4]
This document provides a comprehensive guide for the development of a sensitive and specific competitive immunoassay for the quantification of this compound. It outlines detailed protocols for the critical steps of assay development, from the preparation of immunogens and enzyme conjugates to the optimization and validation of the final assay. The methodologies described herein are applicable to various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescence Immunoassay (CLIA), and Time-Resolved Fluoroimmunoassay (TR-FIA).
This compound Biosynthesis and Signaling Pathway
This compound occupies a central position in the steroidogenic pathway. It is synthesized from dehydroepiandrosterone (B1670201) (DHEA) and 17-hydroxyprogesterone.[1] Subsequently, this compound can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase or to estrone (B1671321) by aromatase.[1][2] This dual potential underscores its importance in maintaining the balance of sex hormones.
Principle of the Competitive Immunoassay
The developed assay is a competitive immunoassay. In this format, this compound present in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-androstenedione antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate. After an incubation period, the unbound components are washed away. The amount of labeled this compound bound to the antibody is then measured. The signal generated is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Protocol 1: Preparation of this compound-Carrier Protein Conjugate for Immunization
To elicit an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol describes the conjugation of this compound-3-carboxymethyloxime (this compound-3-CMO) to BSA using the mixed anhydride (B1165640) method.
Materials:
-
This compound-3-CMO
-
Bovine Serum Albumin (BSA)
-
N,N-Dimethylformamide (DMF)
-
Tri-n-butylamine
-
Isobutyl chloroformate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Dissolve 10 mg of this compound-3-CMO in 1 ml of DMF in a glass vial.
-
While stirring, add 10 µl of tri-n-butylamine to the solution.
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add 5 µl of isobutyl chloroformate and continue stirring in the ice bath for 20 minutes. This creates the mixed anhydride derivative of this compound.
-
In a separate beaker, dissolve 20 mg of BSA in 2 ml of cold PBS (pH 7.4).
-
Slowly add the activated this compound solution dropwise to the BSA solution while stirring.
-
Continue stirring the reaction mixture at 4°C for 4 hours.
-
Transfer the conjugate solution to a dialysis tube and dialyze against 1 liter of PBS at 4°C for 48 hours, with at least three changes of the buffer.
-
After dialysis, store the this compound-BSA conjugate at -20°C in small aliquots.
Protocol 2: Production and Purification of Polyclonal Anti-Androstenedione Antibodies
This protocol provides a general guideline for the production of polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound-BSA conjugate (from Protocol 1)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Healthy adult rabbits (e.g., New Zealand White)
-
Syringes and needles
-
Equipment for blood collection
-
Protein A or Protein G affinity chromatography column
-
Elution and neutralization buffers
Procedure:
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify the this compound-BSA conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/ml. Inject 1 ml of the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations: Four weeks after the primary immunization, and every four weeks thereafter, administer booster injections. For boosters, emulsify the this compound-BSA conjugate with Freund's Incomplete Adjuvant.
-
Titer Monitoring: Starting two weeks after the first booster, collect small blood samples and determine the antibody titer using a preliminary ELISA.
-
Antibody Harvesting: Once a high antibody titer is achieved (typically after 2-3 boosters), collect a larger volume of blood and allow it to clot. Separate the serum, which contains the polyclonal antibodies.
-
Antibody Purification:
-
Clarify the serum by centrifugation.
-
Apply the serum to a Protein A or Protein G affinity column pre-equilibrated with binding buffer.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibodies using an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the protein concentration and store the purified antibodies at -20°C.
-
Protocol 3: Preparation of this compound-HRP Conjugate
This protocol describes the conjugation of this compound to Horseradish Peroxidase (HRP) using a modified periodate (B1199274) method, which is suitable for creating a tracer for ELISA or CLIA.
Materials:
-
This compound derivative with a primary amine group (e.g., this compound-3-CMO-hydrazide)
-
Horseradish Peroxidase (HRP)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethylene (B1197577) glycol
-
Carbonate-bicarbonate buffer (pH 9.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
HRP Activation:
-
Dissolve 5 mg of HRP in 1 ml of deionized water.
-
Add 0.2 ml of freshly prepared 0.1 M sodium periodate solution.
-
Stir for 30 minutes at room temperature in the dark. The solution will turn greenish-yellow.
-
Stop the reaction by adding 0.2 ml of ethylene glycol and stir for 1 hour.
-
-
Conjugation:
-
Dialyze the activated HRP against 0.01 M carbonate-bicarbonate buffer (pH 9.5) at 4°C.
-
Dissolve 2 mg of the this compound derivative in a minimal amount of DMF and then dilute with the carbonate-bicarbonate buffer.
-
Add the this compound derivative solution to the activated HRP solution.
-
Incubate with gentle stirring for 2-3 hours at room temperature.
-
-
Reduction and Purification:
-
Add 50 µl of freshly prepared 4 mg/ml sodium borohydride solution and incubate for 2 hours at 4°C.
-
Purify the this compound-HRP conjugate by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Collect the fractions corresponding to the HRP-conjugate (brown-colored fractions).
-
Pool the conjugate-containing fractions, add a stabilizer (e.g., BSA), and store at -20°C in small aliquots.
-
Protocol 4: Development of a Competitive ELISA
This protocol outlines the steps for setting up and optimizing a competitive ELISA for this compound.
Materials:
-
96-well microtiter plates (high-binding)
-
Purified anti-androstenedione antibody (from Protocol 2)
-
This compound-HRP conjugate (from Protocol 3)
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the purified anti-androstenedione antibody to an optimal concentration (e.g., 1-10 µg/ml) in coating buffer.
-
Add 100 µl of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard in assay buffer.
-
Add 50 µl of the standards or samples to the appropriate wells.
-
Add 50 µl of the optimally diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Reading:
-
Stop the reaction by adding 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Assay Performance
The performance of the developed immunoassay should be thoroughly validated. Key parameters to assess include sensitivity, specificity (cross-reactivity), precision (intra- and inter-assay variation), and accuracy (recovery).
Table 1: Typical Standard Curve Data for this compound ELISA
| This compound (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.620 | 87.6 |
| 0.5 | 1.150 | 62.2 |
| 1.0 | 0.850 | 45.9 |
| 2.5 | 0.480 | 25.9 |
| 5.0 | 0.280 | 15.1 |
| 10.0 | 0.150 | 8.1 |
B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.
Table 2: Cross-Reactivity of the Anti-Androstenedione Antibody
| Steroid | % Cross-Reactivity |
| This compound | 100 |
| Testosterone | < 1.0 |
| DHEA | < 0.5 |
| Progesterone | < 0.1 |
| Cortisol | < 0.01 |
| Estrone | < 0.1 |
% Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100
Table 3: Precision of the this compound Immunoassay
| Sample | Mean (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=10) |
| Low Control | 0.45 | 6.8 | 8.5 |
| Medium Control | 2.10 | 5.2 | 7.1 |
| High Control | 7.80 | 4.5 | 6.3 |
Conclusion
The development of a sensitive and specific immunoassay for this compound is a multi-step process that requires careful optimization of each component. The protocols provided in this application note offer a robust framework for researchers to establish a reliable method for quantifying this important steroid hormone. By following these guidelines, scientists and drug development professionals can generate high-quality data to advance their research in endocrinology and related fields. The successful implementation of such an assay will facilitate a better understanding of the role of this compound in health and disease, and aid in the development of new diagnostic and therapeutic strategies.
References
- 1. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Antibody Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Production and purification of polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Androstenedione Metabolism Studies
Introduction
Androstenedione (also known as 4-androstene-3,17-dione) is a crucial steroid hormone that serves as a key intermediate in the biosynthesis of androgens and estrogens.[1][2] It is produced in the adrenal glands and gonads.[1] The metabolic fate of this compound is of significant interest in endocrinology, drug development, and toxicology, as its conversion products include potent hormones like testosterone (B1683101) and estrone.[3] Understanding the enzymes and pathways governing its metabolism is essential for assessing the hormonal activity of new chemical entities and characterizing endocrine-related disorders. This document provides detailed application notes and protocols for studying this compound metabolism using various in vitro models.
This compound Metabolic Pathways
This compound is a central precursor that can be metabolized through several key enzymatic pathways primarily located in the endoplasmic reticulum and mitochondria.[4] The primary conversions involve the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme, which reduces this compound to testosterone, and the aromatase enzyme complex (cytochrome P450 19A1), which converts it to estrone.[3][4] Further metabolism can lead to the formation of other steroids such as androstanedione, androsterone, and etiocholanolone (B196237) glucuronide.[1][4]
Application Note 1: Subcellular Fractions - Liver Microsomes
Liver microsomes are vesicles of endoplasmic reticulum membranes that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[5] They are a cost-effective and widely used in vitro tool to determine the metabolic stability and intrinsic clearance of compounds.[6][7]
Protocol: this compound Metabolic Stability in Liver Microsomes
This protocol details the steps to assess the rate of metabolism of this compound in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from multiple donors)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Internal Standard (IS) (e.g., a structurally similar, stable compound not found in the matrix)
-
Acetonitrile (B52724) (ACN), cold
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 µM working solution of this compound in 0.1 M phosphate buffer.
-
Prepare a 0.5 mg/mL suspension of liver microsomes in 0.1 M phosphate buffer. Keep on ice.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's protocol.[5]
-
Prepare a quenching solution of cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the this compound working solution.
-
Include control wells: a negative control without the NADPH system to check for non-enzymatic degradation and a control without the test compound to check for interfering peaks.[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[5][8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[5]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume (e.g., 3-5 volumes) of the cold ACN/IS quenching solution.[5][8]
-
The 0-minute time point is prepared by adding the quenching solution before adding the NADPH system.[5]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard at each time point.
-
3. Data Analysis and Presentation: The disappearance of the parent compound over time is used to calculate key metabolic parameters.
-
Half-life (t½): Calculated from the slope (k) of the natural log of the remaining parent compound concentration versus time. t½ = 0.693 / k
-
Intrinsic Clearance (Clint): The rate of metabolism normalized to the protein concentration. Clint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein in mg/mL]) * 1000
Table 1: Representative Metabolic Stability Data for this compound in Liver Microsomes
| Species | This compound Conc. (µM) | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 1 | 0.5 | 22.5 | 61.6 |
| Rat | 1 | 0.5 | 16.8 | 82.5 |
| Mouse | 1 | 0.5 | 13.2 | 105.0 |
| Dog | 1 | 0.5 | 31.0 | 44.7 |
| Monkey | 1 | 0.5 | 28.4 | 48.8 |
Application Note 2: 2D Cell-Based Models
Steroidogenic cell lines provide a more integrated system than subcellular fractions, with intact cellular structures and both Phase I and Phase II metabolic enzymes. They are invaluable for studying hormonal regulation and cell-specific metabolism.
-
H295R Cells: A human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis, making it a gold standard for studying adrenal steroid metabolism.[10]
-
MA-10 Cells: A mouse Leydig tumor cell line that is a well-established model for testicular steroidogenesis, producing significant amounts of progesterone (B1679170) and androgens upon stimulation.[10][11]
-
HepG2 Cells: A human liver cancer cell line commonly used for liver metabolism and toxicity studies, though it has lower metabolic activity compared to primary hepatocytes.
Protocol: this compound Metabolism in Cultured Cells
1. Materials and Reagents:
-
Selected cell line (e.g., H295R, MA-10)
-
Appropriate cell culture medium and supplements (e.g., DMEM/F12, fetal bovine serum)
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture plates (e.g., 24-well or 12-well)
-
LC-MS/MS system
2. Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
On the day of the experiment, remove the old medium and wash the cells with serum-free medium or phosphate-buffered saline (PBS).
-
Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 1-10 µM).
-
Include vehicle control wells (containing only the solvent used for the stock solution, e.g., DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
If intracellular metabolites are to be measured, wash the cell monolayer with ice-cold PBS, then lyse the cells (e.g., with methanol (B129727) or by freeze-thaw cycles).
-
-
Sample Preparation:
-
Centrifuge the collected supernatant and/or lysate to remove cell debris.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction if sample cleanup and concentration are required.
-
-
LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the metabolites of this compound (e.g., testosterone, estrone, DHT).
Table 2: Metabolic Capabilities of Common Steroidogenic Cell Lines
| Cell Line | Origin | Key Expressed Enzymes | Major this compound Metabolites |
| H295R | Human Adrenal Cortex | CYP11A1, CYP17A1, 3β-HSD, CYP19A1, 5α-reductase | Testosterone, Estrone, 11β-hydroxythis compound, 5α-androstanedione[10] |
| MA-10 | Mouse Leydig Cell | CYP11A1, CYP17A1, 3β-HSD, 17β-HSD | Testosterone, Androstenediol, 5α-androstanedione[10] |
| HepG2 | Human Liver | Various CYPs, UGTs, SULTs | Hydroxylated metabolites, Glucuronide & Sulfate conjugates |
| LNCaP | Human Prostate | 5α-reductase, AKRs | 5α-androstanedione, Androsterone |
Application Note 3: Advanced 3D Models - Organoids and Spheroids
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they more accurately mimic the in vivo environment, including cell-cell interactions and tissue architecture. Liver spheroids or organoids derived from primary human hepatocytes (PHHs) or stem cells maintain metabolic functions for extended periods, offering a superior model for long-term metabolism and toxicity studies compared to 2D cultures.[12][13]
Protocol: High-Level Workflow for Metabolism Studies in 3D Liver Spheroids
-
Spheroid Formation:
-
Form 3D spheroids from primary human hepatocytes or iPSC-derived hepatocytes using methods like ultra-low attachment plates or hanging drop cultures. This process typically takes several days.[14]
-
-
Compound Dosing:
-
Once stable spheroids have formed, replace the culture medium with fresh medium containing this compound at the desired concentration.
-
-
Long-Term Incubation & Sampling:
-
Incubate the spheroids for an extended period (e.g., 7-14 days).
-
Collect aliquots of the culture medium at multiple time points (e.g., days 1, 3, 7, 14) to monitor the time-course of metabolite formation. Replenish with fresh medium containing the compound after each collection.
-
-
Analysis:
-
Analyze the collected medium samples by LC-MS/MS to identify and quantify both parent compound and metabolites. The longevity of the 3D culture allows for the detection of slow-forming or secondary metabolites.
-
Table 3: Comparison of In Vitro Models for this compound Metabolism
| Feature | Liver Microsomes | 2D Cell Culture | 3D Spheroids/Organoids |
| System Complexity | Subcellular | Monolayer of cells | Tissue-like structure |
| Physiological Relevance | Low | Moderate | High |
| Enzyme Profile | Primarily Phase I (CYPs) | Phase I & II, Transporters | Stable Phase I & II, Transporters[12] |
| Culture Duration | Short (hours) | Short-term (days) | Long-term (weeks) |
| Throughput | High | High | Moderate to Low |
| Primary Application | Intrinsic clearance, high-throughput screening | Cell-specific metabolism, pathway analysis | Long-term metabolism, chronic toxicity |
General Experimental Workflow
The overall process for investigating in vitro metabolism follows a structured path from model selection to data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. corning.com [corning.com]
- 14. m.youtube.com [m.youtube.com]
Androstenedione in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione (4-androstene-3,17-dione) is a key steroid hormone that serves as a precursor to both androgens and estrogens. In cell culture experiments, this compound is a critical tool for investigating a wide range of biological processes, including hormone signaling, cancer cell proliferation, and steroidogenesis. Its effects are highly cell-type dependent, making it a versatile compound for studying the intricate pathways of hormone action. These application notes provide a comprehensive overview of the use of this compound in cell culture, complete with detailed protocols for key experiments and a summary of its effects on various cell lines.
Applications in Cell Culture
This compound is utilized in a variety of in vitro studies to:
-
Investigate Steroid Metabolism: As a direct precursor to testosterone (B1683101) and estrone, it is used to study the activity of enzymes like 17β-hydroxysteroid dehydrogenase and aromatase in different cell types.
-
Elucidate Hormone Receptor Signaling: Researchers use this compound to explore the downstream effects of androgen receptor (AR) and estrogen receptor (ER) activation.
-
Analyze Cell Proliferation and Apoptosis: In cancer research, particularly in breast and prostate cancer cell lines, this compound helps to understand hormone-driven cell growth and death.
-
Study Adipocyte Differentiation and Function: It is used to examine the influence of androgens on fat cell development and metabolic activity.
Data Summary: Effects of this compound on Cell Lines
The following tables summarize the quantitative effects of this compound treatment in commonly used cell lines as reported in the literature.
Table 1: Effect of this compound on Breast Cancer Cell Proliferation
| Cell Line | Concentration | Duration | Effect on Proliferation | Assay Used |
| MCF-7 | 1 nmol/L | 6 days | Inhibition of proliferation (~47% of control) in the absence of estrogens.[1] | MTT Assay |
| Ac1 (MCF-7 aromatase transfected) | 1 nmol/L | 6 days | Stimulation of proliferation (~53% of control estradiol) due to conversion to estrogens.[1] | MTT Assay |
| MCF-7 | 1-10 nmol/L | Not Specified | Inhibitory effects on cell growth.[1] | Not Specified |
Table 2: Effect of this compound on Steroid Hormone Production in SGBS Cells
| Treatment | Duration | Progesterone (Fold Change) | Testosterone (Fold Change) | Cortisone (Fold Change) | Estrogen | Assay Used |
| This compound | Not Specified | Up to 2-fold increase | Up to 38-fold increase | Up to 1.4-fold increase | No alteration | Immunoassays and LC-MS/MS |
Table 3: Effect of this compound on Bcl-2 Expression in Breast Cancer Cells
| Cell Line | Treatment | Duration | Effect on Bcl-2 Expression | Assay Used |
| MCF-7 | 1 nmol/L this compound | Not Specified | Reduction in Bcl-2 expression.[1] | Western Blot |
| Ac1 (MCF-7 aromatase transfected) | 1 nmol/L this compound | Not Specified | Upregulation of Bcl-2 expression.[1] | Western Blot |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound and a general workflow for its application in cell culture experiments.
Figure 1: this compound Metabolic and Signaling Pathway.
Figure 2: General Experimental Workflow for this compound Treatment.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cell lines like MCF-7.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free IMEM with steroid-free serum
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Three days prior to the experiment, switch the cells to phenol red-free IMEM supplemented with steroid-free serum.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of the steroid-free medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the steroid-free medium to achieve final desired concentrations (e.g., 0.01 to 10 nmol/L). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 6 days).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium with MTT and DMSO only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot for Protein Expression
This protocol describes the detection of proteins such as Bcl-2, Androgen Receptor (AR), and Estrogen Receptor (ER) following this compound treatment.
Materials:
-
Treated and control cells from culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-AR, anti-ER)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software, normalizing to a loading control like β-actin or GAPDH.
-
Protocol 3: ELISA for this compound in Cell Culture Supernatant
This protocol provides a general guideline for measuring the concentration of this compound secreted into the cell culture medium. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Cell culture supernatant from treated and control cells
-
This compound ELISA kit (containing pre-coated plates, standards, detection antibodies, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant from the experimental wells.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cells or debris.
-
The clarified supernatant can be used directly or stored at -20°C for later analysis.
-
-
ELISA Procedure (General):
-
Bring all reagents and samples to room temperature.
-
Prepare the this compound standards as per the kit instructions.
-
Add the standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection reagent (e.g., HRP-conjugated this compound) to each well.
-
Incubate the plate for the time specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash the wells several times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-20 minutes at 37°C).
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is an invaluable tool for in vitro research, providing insights into steroid hormone signaling and metabolism. The protocols and data presented here offer a foundation for designing and executing robust cell culture experiments. Researchers should always optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for Creating Animal Models of Androstenedione Excess
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing animal models of androstenedione excess, a condition relevant to various physiological and pathological states, including Polycystic Ovary Syndrome (PCOS). This document outlines detailed methodologies for inducing hyperandrogenism, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a key steroid hormone that serves as a precursor to both androgens and estrogens.[1] Elevated levels of this compound are a clinical feature of several endocrine disorders, most notably PCOS, where it contributes to the characteristic hyperandrogenism.[2][3] Animal models of this compound excess are invaluable tools for investigating the pathophysiology of such conditions and for the preclinical evaluation of novel therapeutic interventions.[4][5] Rodents, particularly rats and mice, are the most commonly used species for these models due to their short reproductive cycles, genetic tractability, and ease of handling.[4]
Experimental Protocols
The following protocols describe common methods for inducing a state of this compound excess in rodent models. The choice of method will depend on the specific research question, the desired duration of exposure, and the targeted developmental stage.
Protocol 1: Administration of Exogenous this compound via Oral Gavage
This method is suitable for studies requiring precise daily dosing and for investigating the effects of orally administered compounds.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, sesame oil)
-
Oral gavage needles (size appropriate for the animal)[6][7][8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered. Gavage volumes should generally not exceed 10 mL/kg of body weight for mice and 5 mL/kg for rats.[6][8]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap can be effective.[8]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib, and marking the needle.[6]
-
Carefully insert the gavage needle into the esophagus and slowly administer the this compound solution.[6][11]
-
Monitor the animal for any signs of distress during and after the procedure.[11][12]
-
-
Dosing Schedule:
Protocol 2: Administration of this compound via Slow-Release Pellets
This method provides a sustained release of this compound, reducing the need for daily handling and minimizing stress on the animals. It is ideal for long-term studies.[14]
Materials:
-
This compound slow-release pellets (commercially available or prepared in-house)[14][15]
-
Trocar for pellet implantation
-
Surgical instruments (scalpel, forceps)
-
Suture materials or wound clips
-
Antiseptic solution (e.g., betadine, 70% ethanol)
-
Analgesics
Procedure:
-
Surgical Preparation:
-
Pellet Implantation:
-
Wound Closure and Post-Operative Care:
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia and for several days post-surgery for any signs of infection or complications.[16]
-
Data Presentation
The following tables summarize quantitative data from studies utilizing animal models of androgen excess.
Table 1: Serum Androgen Levels in a Prenatally Androgenized (PNA) Female Rat Model
| Age (weeks) | Group | Serum this compound (ng/mL) | Serum Testosterone (pg/mL) |
| 8 | Control | ~0.18 | ~45 |
| PNA | ~0.20 | ~50 | |
| 16 | Control | 0.16 ± 0.028 | 68.6 ± 6.6 |
| PNA | 0.35 ± 0.055 | 100.6 ± 7.4 |
Data are presented as mean ± SEM. Data adapted from a study where pregnant rats were treated with testosterone, leading to elevated this compound in the female offspring in adulthood.[2][19] *p < 0.05 compared to the control group at the same age.
Table 2: Effects of Oral this compound Administration in Female Rats
| Treatment Group (mg/kg/day) | Change in Serum this compound | Change in Serum Testosterone | Change in Serum Estradiol | Effect on Estrous Cycle |
| 5 | Increased | No significant change | Increased | - |
| 30 | Increased | Significantly increased | Increased | Reduced regular cycles |
| 60 | Increased | Significantly increased | Increased | Reduced regular cycles |
Data summarized from studies involving oral gavage of this compound in pregnant and non-pregnant female rats.[9][10][20]
Mandatory Visualizations
Signaling Pathways
Caption: Metabolic conversion of this compound to other steroid hormones.[21][22][23][24][25]
Caption: Canonical androgen receptor (AR) signaling pathway.[26][27][28][29][30]
Experimental Workflow
Caption: General experimental workflow for creating an animal model of this compound excess.[31]
References
- 1. Actions and Concentrations of a Major Ovarian Secretions [med.uc.edu]
- 2. Elevated this compound in young adult but not early adolescent prenatally androgenized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of hyperandrogenism and ovarian morphology changes as features of polycystic ovary syndrome: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of hyperandrogenism and ovarian morphology changes as features of polycystic ovary syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Effects of oral this compound on steroid metabolism in liver of pregnant and non-pregnant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity and Carcinogenicity of this compound in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innovrsrch.com [innovrsrch.com]
- 15. Novel, Low Cost, Highly Effective, Handmade Steroid Pellets for Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Slow Release Pellet Implantation [protocols.io]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. researchgate.net [researchgate.net]
- 19. Elevated this compound in young adult but not early adolescent prenatally androgenized female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distribution of this compound and its effects on total free fatty acids in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. zrtlab.com [zrtlab.com]
- 25. mayocliniclabs.com [mayocliniclabs.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes: Enzyme-Linked Immunosorbent Assay (ELISA) for Androstenedione
Introduction
Androstenedione is a crucial steroid hormone synthesized in the adrenal glands and gonads, serving as a key intermediate in the biosynthesis of androgens and estrogens.[1][2][3][4] As a direct precursor to testosterone (B1683101) and estrone, its quantification is vital for assessing adrenal and gonadal function.[5][6] Measuring this compound levels is clinically significant in diagnosing and managing various endocrine disorders, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal tumors.[2][7][8] These application notes provide a comprehensive overview of the competitive ELISA for the quantitative determination of this compound in various biological samples.
Assay Principle
The this compound ELISA is a competitive immunoassay.[5][6][9][10] In this method, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (typically a horseradish peroxidase, HRP, conjugate) for a limited number of binding sites on a specific anti-androstenedione antibody coated onto a microplate.[4][8][9][11] Following an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample result in a weaker signal, and vice versa.[1][6][9][10]
Assay Performance and Specifications
The quantitative data presented below are compiled from various commercially available this compound ELISA kits and are intended to serve as a general reference. Users should always refer to the specific kit's manual for precise performance characteristics.
Table 1: General Performance Characteristics
| Parameter | Typical Value | Description |
| Assay Type | Competitive ELISA | Signal is inversely proportional to analyte concentration.[6][9][11] |
| Sample Types | Serum, Plasma, Saliva, Urine, Cell Culture Media | Validated for use with a variety of biological fluids.[1][7][12] |
| Assay Range | 0.1 - 10.0 ng/mL | The range of concentrations the assay can accurately quantify.[3][13] |
| Sensitivity | 0.01 - 0.04 ng/mL | The lowest detectable concentration of this compound.[3][5][8] |
| Intra-Assay CV | < 10% | Precision within a single assay run.[1][3][11] |
| Inter-Assay CV | < 12% | Precision between different assay runs.[1][3][11] |
| Spike Recovery | 85 - 115% | Accuracy of measuring a known amount of analyte in a sample matrix.[2][3][11] |
| Total Assay Time | 1.5 - 3 hours | Time from sample addition to result calculation.[1][3][7] |
Table 2: Example of Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 5α-Androstanedione | 12.5 |
| Testosterone | 1.2 |
| Progesterone | 0.4 |
| DHEA | < 0.1 |
| Cortisol | < 0.1 |
| Estradiol | < 0.1 |
| Note: Data is representational. Refer to specific kit inserts for exact values. |
Experimental Protocols
This section outlines a generalized protocol for performing an this compound ELISA.
Materials Required (but not typically provided)
-
Absorbance Microplate Reader capable of reading at 450 nm
-
Calibrated pipettes and disposable tips
-
Distilled or deionized water
-
Plate shaker (optional, but recommended)
-
Absorbent paper for blotting
A. Reagent Preparation
-
Wash Buffer: If supplied as a concentrate (e.g., 10x or 20x), dilute with distilled or deionized water to create a 1x working solution as per the kit instructions.[8][10]
-
Standards and Controls: Reconstitute or dilute standards and controls as specified in the kit manual. Allow all reagents to reach room temperature before use.[12][14]
B. Sample Preparation
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum. Samples can be stored at 2-8°C for up to a week or frozen at -20°C for longer periods.[6][8] Avoid repeated freeze-thaw cycles.[8][12]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge and separate the plasma. Store under the same conditions as serum.[12][15]
-
Saliva: Centrifuge saliva samples to pellet mucins and other debris.[4] Use the clear supernatant for the assay. Specific collection devices are recommended to ensure sample quality.[4]
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris before use.[12][13]
C. Assay Procedure
-
Determine the number of wells required for standards, controls, and samples. It is recommended to run all in duplicate.[2][6][8]
-
Pipette 25 µL of each standard, control, and prepared sample into the appropriate wells.[6][8][10]
-
Add 100 µL of the this compound-HRP conjugate to each well.[6][10]
-
Cover the plate and incubate for 60 minutes at room temperature (21-26°C).[8][9][14] Some protocols may require shaking.
-
After incubation, aspirate or decant the contents of the wells. Wash the wells 3-4 times with 300-400 µL of 1x Wash Buffer per well.[8][9][10] After the final wash, strike the plate sharply on absorbent paper to remove residual droplets.[8][9]
-
Add 150-200 µL of TMB Substrate Solution to each well.[6][10]
-
Incubate the plate for 15-30 minutes at room temperature, protected from direct light.[8][9][10] A blue color will develop.
-
Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[8][9][10]
-
Read the optical density (OD) of each well at 450 nm within 20-30 minutes of adding the Stop Solution.[1][2][10]
D. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A semi-logarithmic graph or a four-parameter logistic (4-PL) curve fit is recommended for analysis.[2]
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.[2][6]
-
If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.[5][6][8]
Conclusion
The this compound ELISA kit is a robust, sensitive, and specific tool for the quantitative measurement of this key steroid hormone.[11] Its streamlined workflow and compatibility with various sample types make it an invaluable asset for research in endocrinology, reproductive medicine, and drug development, providing reliable data for the assessment of hormonal pathways and disorders.[11]
References
- 1. This compound Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 2. This compound ELISA Kit (ab108672) | Abcam [abcam.com]
- 3. This compound ELISA | BioVendor R&D [biovendor.com]
- 4. eaglebio.com [eaglebio.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. eaglebio.com [eaglebio.com]
- 7. arborassays.com [arborassays.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ibl-america.com [ibl-america.com]
- 10. demeditec.com [demeditec.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. fn-test.com [fn-test.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. This compound ELISA kit I Serum & Plasma I Fast (90 min) [immusmol.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Androgens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of androgens and other steroids in biological matrices.[1][2] Its high sensitivity and selectivity make it an invaluable tool in endocrinology research, clinical diagnostics, and anti-doping analysis.[1] This document provides detailed application notes and protocols for the analysis of androgens using GC-MS, intended for researchers, scientists, and professionals in drug development.
Androgens, the primary male sex hormones, play crucial roles in human physiology. The simultaneous measurement of key androgens like testosterone (B1683101) (T) and 5α-dihydrotestosterone (DHT) is vital for diagnosing and monitoring various endocrine disorders.[3][4] While immunoassays are commonly used, they can suffer from a lack of specificity and sensitivity, particularly at low concentrations.[3][4] GC-MS offers a more robust and accurate alternative for steroid profiling.[5][6]
I. Androgen Signaling and Biosynthesis
A fundamental understanding of androgen signaling and steroidogenesis is essential for interpreting analytical results.
Steroidogenesis Pathway
Androgens are synthesized from cholesterol through a series of enzymatic reactions known as steroidogenesis. This complex pathway involves multiple enzymes primarily located in the adrenal glands and gonads. A simplified diagram of the steroidogenesis pathway leading to the production of androgens is presented below.
Androgen Receptor Signaling Pathway
The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to androgens like testosterone or the more potent dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), leading to the regulation of target gene expression.
II. Experimental Protocols for GC-MS Analysis of Androgens
The following sections detail the methodologies for the analysis of androgens in biological samples, primarily serum or plasma.
Experimental Workflow
A typical workflow for the GC-MS analysis of androgens involves several key steps, from sample collection to data analysis.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. This typically involves extraction of the androgens from the biological matrix and subsequent derivatization to enhance their volatility for GC-MS analysis.
Materials:
-
Serum or plasma samples
-
Internal standards (e.g., deuterated testosterone, deuterated DHT)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide and dithioerythritol (B556865) catalyst
-
Anhydrous pyridine
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Heating block or oven
Protocol:
-
Sample Thawing and Internal Standard Spiking: Thaw frozen serum or plasma samples at room temperature. To 1 mL of serum/plasma, add an appropriate amount of internal standard solution (e.g., testosterone-d3 (B3025694) and DHT-d3).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of MTBE to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process on the aqueous layer with another 5 mL of MTBE to maximize recovery.
-
Combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Derivatization:
-
To the dried residue, add 50 µL of MSTFA with catalyst and 50 µL of anhydrous pyridine.
-
Cap the tube tightly and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of androgen-TMS derivatives. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 120 °C, ramp to 240 °C at 20 °C/min, then to 300 °C at 5 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
Selected Ion Monitoring (SIM) Ions for Androgen-TMS Derivatives:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Testosterone-TMS | 432 | 417, 208 |
| DHT-TMS | 434 | 419, 344 |
| Testosterone-d3-TMS | 435 | 420 |
| DHT-d3-TMS | 437 | 422 |
III. Quantitative Data and Reference Ranges
The following tables summarize quantitative data for key androgens in human serum/plasma as determined by GC-MS or LC-MS/MS. It is important to note that reference ranges can vary based on the population, age, sex, and analytical method used.
Table 1: Limits of Quantification (LOQ) for Androgens by Mass Spectrometry
| Analyte | LOQ (nmol/L) | Method | Reference |
| Testosterone | 0.117 | GC-MS | [3][4] |
| DHT | 0.168 | GC-MS | [3][4] |
| This compound | 0.1 | GC-MS/MS | [2] |
| Estrone (B1671321) | 0.009 | GC-MS/MS | [2] |
| Estradiol (B170435) | 0.002 | GC-MS/MS | [2] |
Table 2: Reference Ranges for Androgens in Healthy Adults by Mass Spectrometry
| Analyte | Population | Reference Range | Method | Reference |
| Testosterone | Adult Men | 9.2–33.7 nmol/L | LC-MS/MS | [8] |
| Premenopausal Women | 0.33–2.02 nmol/L | LC-MS/MS | [8] | |
| DHT | Adult Men | 0.47–2.65 nmol/L | LC-MS/MS | [8] |
| Premenopausal Women | 0.09–0.91 nmol/L | LC-MS/MS | [8] | |
| Total Testosterone | Healthy Young Men | 12.1 - 38.5 nmol/L (348.3 - 1109 ng/dL) | LC-MS/MS |
IV. Conclusion
GC-MS is a highly reliable and specific method for the quantitative analysis of androgens in biological fluids. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field. Adherence to rigorous sample preparation and optimized instrumental parameters are paramount for achieving accurate and reproducible results. The provided information on androgen signaling and biosynthesis pathways offers a biological context for the interpretation of analytical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. High-sensitivity quantification of serum this compound, testosterone, dihydrotestosterone, estrone and estradiol by gas chromatography-tandem mass spectrometry with sex- and puberty-specific reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Reference Ranges for Testosterone in Men Generated Using Liquid Chromatography Tandem Mass Spectrometry in a Community-Based Sample of Healthy Nonobese Young Men in the Framingham Heart Study and Applied to Three Geographically Distinct Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Androstenedione as a Substrate in Enzyme Kinetic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenedione, a C19 steroid hormone, serves as a crucial intermediate in the biosynthesis of androgens and estrogens. Its central role in steroidogenesis makes it a key substrate for a variety of enzymes, the activities of which are of significant interest in endocrinology, oncology, and drug development. Accurate characterization of the kinetic parameters of these enzymes is vital for understanding their function, identifying potential inhibitors, and developing novel therapeutics. These application notes provide detailed protocols for enzyme kinetic assays using this compound as a substrate, focusing on key enzymes such as Aromatase (CYP19A1), 17β-Hydroxysteroid Dehydrogenase (17β-HSD), and Cytochrome P450 11B1 (CYP11B1).
Key Enzymes Utilizing this compound
This compound is a versatile substrate, participating in several critical metabolic pathways. The primary enzymes responsible for its conversion are:
-
Aromatase (CYP19A1): This enzyme complex, located in the endoplasmic reticulum, catalyzes the conversion of this compound to estrone, a key step in estrogen biosynthesis.[1] Aromatase is a major target for the treatment of hormone-dependent breast cancer.[2]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of this compound and testosterone.[3] Specifically, enzymes with reductive activity convert this compound to the more potent androgen, testosterone. This activity is critical for male sexual development and is implicated in various androgen-dependent diseases.[4]
-
Cytochrome P450 11B1 (CYP11B1): Primarily known for its role in cortisol synthesis in the adrenal gland, CYP11B1 can also hydroxylate this compound to produce 11β-hydroxythis compound.[5][6] This pathway contributes to the pool of 11-oxygenated androgens, which have emerging biological significance.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for the interaction of key enzymes with this compound. These values are essential for comparative analysis and for the design of inhibition studies.
Table 1: Kinetic Parameters of Aromatase (CYP19A1) with this compound
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | kcat (s-1) | Assay Conditions | Reference |
| Human P450 19A1 (E. coli expressed) | - | - | 0.06 | Not specified | [7] |
| Human Placental Microsomes | Lower for this compound vs. testosterone | Higher for this compound vs. testosterone | - | Reconstituted system with varying environments | |
| Human Recombinant CYP19A1 | Increased with POR-P284L variant | Reduced with POR-Y607C variant | - | Tritiated water release assay with reconstituted liposomes, 1 mM NADPH |
Table 2: Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) with this compound
| Enzyme Source | Km (μM) | Vmax (μmol/min/mg) | Optimal pH | Cofactor | Reference |
| Cylindrocarpon radicicola | 24 | 1.8 | 7.0 (reductase) | NADH | [8] |
Table 3: Kinetic Parameters of CYP11B1 with this compound
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Assay System | Reference |
| HEK-293 cells with CYP11B1 | 0.21 | 315.77 | Transiently transfected cells | [5] |
Signaling Pathways and Experimental Workflows
To visualize the context of these enzyme kinetic assays, the following diagrams illustrate the relevant metabolic pathways and a generalized experimental workflow.
Caption: Metabolic fate of this compound.
Caption: Generalized workflow for an enzyme kinetic assay.
Experimental Protocols
Protocol 1: Aromatase (CYP19A1) Activity Assay using Tritiated Water Release
This radiometric assay is a widely used method for measuring aromatase activity by quantifying the release of tritiated water from [1β-³H]-androstenedione during the aromatization of the A ring.[9]
Materials:
-
Enzyme source: Human placental microsomes or recombinant human CYP19A1.
-
Substrate: [1β-³H]-Androstenedione.
-
Cofactor: NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Stopping Reagent: e.g., Chloroform (B151607).
-
5% Charcoal/0.5% Dextran solution.
-
Scintillation cocktail and vials.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, enzyme source, and NADPH or the NADPH-generating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione to the reaction mixture. The final concentration of this compound should be varied to determine kinetic parameters (e.g., 0.3-30 µM).[10]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the unreacted substrate and steroidal products.
-
Separation of Tritiated Water:
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a portion of the aqueous phase (containing the ³H₂O) to a new tube containing a charcoal/dextran suspension.
-
Incubate on ice to allow the charcoal to adsorb any remaining steroids.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of ³H₂O formed and subsequently the enzyme activity. Determine Km and Vmax by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Reductase Activity Assay (Spectrophotometric)
This assay measures the reductive activity of 17β-HSD by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH.[8][11]
Materials:
-
Enzyme source: Purified or recombinant 17β-HSD, or cell/tissue homogenates.
-
Substrate: this compound.
-
Cofactor: NADH or NADPH.
-
Assay Buffer: e.g., 50 mM Tris-HCl or potassium phosphate buffer, pH 7.0.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and this compound at various concentrations.
-
Blank Measurement: Add the enzyme source to the cuvette and measure the baseline absorbance at 340 nm.
-
Initiation of Reaction: Start the reaction by adding a known concentration of NADH or NADPH to the cuvette and mix immediately.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with different concentrations of this compound.
-
Determine Km and Vmax by plotting V₀ against the substrate concentration and fitting to the Michaelis-Menten equation.
-
Protocol 3: CYP11B1 Activity Assay in a Cell-Based System
This protocol describes the determination of CYP11B1 kinetic parameters using transiently transfected cells.[5]
Materials:
-
Cell line: e.g., HEK-293 cells.
-
Expression vectors: Plasmids containing the cDNA for human CYP11B1 and its redox partner, adrenodoxin (B1173346).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Substrate: this compound.
-
Method for steroid analysis: e.g., Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells to an appropriate confluency.
-
Co-transfect the cells with the expression vectors for CYP11B1 and adrenodoxin using a suitable transfection reagent.
-
-
Substrate Incubation:
-
After a suitable expression period (e.g., 24-48 hours), replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0.2 µM to 5 µM).
-
-
Time Course Experiment:
-
Incubate the cells for different time points to generate progress curves for product formation.
-
-
Sample Collection and Steroid Extraction:
-
At each time point, collect the cell culture medium.
-
Perform a steroid extraction from the medium, for example, using a solid-phase extraction (SPE) method.
-
-
Product Quantification:
-
Analyze the extracted steroids by LC-MS to quantify the formation of 11β-hydroxythis compound.
-
-
Data Analysis:
-
Generate progress curves by plotting the product concentration against time for each substrate concentration.
-
Fit the progress curves to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the enzymatic metabolism of this compound. The selection of an appropriate assay depends on the specific enzyme of interest, the available resources, and the research question. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible kinetic data. This information is fundamental for advancing our understanding of steroid hormone regulation and for the development of targeted therapies for a range of endocrine-related disorders.
References
- 1. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Androstenedione Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low recovery of androstenedione in various assays.
Frequently Asked Questions (FAQs) - General Issues
Q1: What are the most common initial steps to take when observing low this compound recovery?
A1: When encountering low recovery, it is advisable to analyze the sample at each step of the process (e.g., after extraction, after cleanup) to pinpoint where the loss is occurring.[1] Initial checks should include verifying the stability of the instrument, the composition of the mobile phase if using chromatography, and ensuring that all reagents have not expired.[1][2]
Q2: Could the sample handling and storage be the cause of low recovery?
A2: Yes, pre-analytical sample stability is critical. For some androgens, significant concentration changes can occur if whole blood samples are stored at room temperature for extended periods before centrifugation.[3][4] For instance, one study noted significant increases in 11-oxygenated androgen concentrations after 12 hours at 20°C.[3] It is crucial to follow validated protocols for sample collection, processing, and storage to ensure analyte stability.
Q3: How does the sample matrix affect this compound recovery?
A3: The sample matrix, which includes all components of the sample other than the analyte, can significantly impact recovery.[5] Matrix components can cause ion suppression in mass spectrometry or non-specific binding in immunoassays, leading to inaccurate quantification.[5][6][7] For example, co-eluting phospholipids (B1166683) are a known cause of ion suppression in LC-MS/MS analysis of steroids.[7] Diluting the sample or employing a more rigorous sample cleanup method can help mitigate these effects.[3][8]
Q4: Is it possible for this compound to degrade during the experimental process?
A4: Certain analytes can be unstable and may degrade due to exposure to light, heat, or oxygen during analysis, resulting in lower recovery rates.[1] For thermally unstable compounds, it is critical to carefully control temperatures during steps like nitrogen evaporation.[1] Protecting samples from light and adding antioxidants may also be necessary to prevent degradation.[1]
Assay-Specific Troubleshooting
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q5: My this compound recovery is low and inconsistent in my LC-MS/MS assay. What should I check first?
A5: Inconsistent or low recovery in LC-MS/MS can stem from several sources. The primary areas to investigate are sample extraction, chromatographic conditions, and mass spectrometer settings.[3][6] Variability in sample preparation is a common cause of non-reproducible results.[6]
Q6: How can I improve my sample extraction efficiency for this compound?
A6: Inefficient sample extraction is a frequent cause of low recovery.[3]
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous phase to ensure this compound is in an uncharged state, which improves its partitioning into the organic solvent.[3]
-
Solid-Phase Extraction (SPE): Experiment with different sorbents and elution solvents to find the optimal conditions for your analyte.[3]
-
Solvent Polarity: For samples with high fat content where this compound may be lipid-soluble, using solvents with lower polarity like acetonitrile (B52724) or acetone (B3395972) can improve extraction efficiency.[1]
Q7: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?
A7: To confirm matrix effects, you can compare the signal of a post-extraction spiked sample to a neat standard of the same concentration.[6] A significant signal decrease indicates ion suppression.[6] To mitigate this:
-
Improve Sample Cleanup: Use more effective cleanup methods like SPE or phospholipid removal plates.[3][7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering compounds.[6]
-
Change Ionization Technique: Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI).[6]
Q8: Could my LC conditions be suboptimal for this compound analysis?
A8: Yes, suboptimal liquid chromatography conditions can lead to poor results. Review and optimize the mobile phase composition, gradient program, and flow rate to ensure proper elution and separation of this compound.[3] Poor peak shape, such as tailing or splitting, can be caused by secondary interactions with the column or an inappropriate mobile phase pH.[6] Using a mobile phase modifier like formic acid can often improve peak shape.[6]
Immunoassays (ELISA, RIA)
Q9: I am seeing low this compound values in my ELISA. What are the common causes?
A9: In competitive immunoassays like those for steroids, low values correspond to a high signal. If you are seeing unexpectedly low concentrations (high signal), it could be due to issues with the standard curve, cross-reactivity, or matrix effects. Conversely, if the signal is weak across the plate, it could indicate a problem with one of the reagents.[2][9]
Q10: How can I troubleshoot a weak or absent signal in my this compound ELISA?
A10: A weak or no signal can be caused by several factors:
-
Reagent Problems: Ensure reagents have not expired and were stored correctly.[2] Allow all reagents and samples to reach room temperature for at least 30 minutes before use.[9]
-
Procedural Errors: Double-check that all reagents were added in the correct order and that no steps were missed.[9] Insufficient washing of the plate can also lead to a high background, which can mask a weak signal.[9]
-
Incorrect Dilutions: Verify all calculations and your pipetting technique to ensure dilutions were prepared correctly.[2]
Q11: How do I investigate matrix effects in an immunoassay?
A11: Matrix effects can interfere with antibody-antigen binding.[5] To investigate this, you can perform spike and recovery experiments and linearity of dilution assessments.[8][10]
-
Spike and Recovery: A known amount of this compound is added (spiked) into a sample. If the measured concentration is significantly different from the expected concentration, it indicates interference from the sample matrix.[8][10] The mean percent recovery should typically be between 80-120%.[10]
-
Linearity of Dilution: A sample is serially diluted and assayed. If the assay is accurate, the measured concentrations should be linear and proportional to the dilution factor. Poor linearity suggests that the sample matrix affects analyte detection differently at various dilutions.[8]
Q12: Could cross-reactivity be an issue in my this compound immunoassay?
A12: Yes, immunoassays for small molecules like steroids are susceptible to cross-reactions with structurally similar precursors or metabolites.[11] This can lead to falsely elevated or inaccurate results. For instance, some drugs or their metabolites can cross-react in estradiol (B170435) immunoassays due to structural similarities.[11] If cross-reactivity is suspected, using a more specific method like LC-MS/MS for confirmation is recommended.[12]
Quantitative Data Summary
The following tables summarize recovery rates for this compound and related steroids using different extraction and analytical methods reported in the literature.
Table 1: Performance of Supported Liquid Extraction (SLE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Reference |
| This compound | 95.3 - 111.6% | 0.25 nmol/L | [4] |
| This compound | >75% | 5 pg/mL | [13] |
| Testosterone (B1683101) | 95.3 - 111.6% | 0.25 nmol/L | [4] |
| 17-OH Progesterone | 95.3 - 111.6% | 0.50 nmol/L | [4] |
Table 2: Performance of Other Extraction Methods followed by LC-MS/MS
| Extraction Method | Analyte | Recovery Rate (%) | LLOQ | Reference |
| Solid-Phase Extraction (SPE) | This compound | 42 - 95% | 1 pg/mL | [13] |
| Liquid-Liquid Extraction (LLE) | This compound | 60 - 84% | Not Reported | [14][15] |
| Protein Precipitation | This compound | High matrix effect noted | Not Reported | [16] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Serum this compound
This protocol is adapted from a method for the analysis of total serum testosterone and this compound.[4]
-
Internal Standard Addition: Add an appropriate volume of an isotopically labeled this compound internal standard to the serum sample.
-
Sample Loading: Load the serum sample onto an SLE plate or cartridge. Apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.
-
Absorption: Allow the sample to absorb into the sorbent for 5 minutes.
-
Elution: Add an appropriate organic solvent (e.g., 900 µL of ethyl acetate) to each well. Allow the solvent to flow via gravity for 5 minutes. Repeat with a second aliquot of the solvent.[13]
-
Evaporation: Place the collection plate in a nitrogen evaporator and dry the eluate at approximately 40°C.[13]
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.[6][13]
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum this compound
This protocol is a general procedure based on methods for steroid analysis.[6][14][17]
-
Internal Standard Addition: Add deuterated internal standards to the serum sample (e.g., 85 µL).[14]
-
Extraction: Add a water-immiscible organic solvent such as a hexane/ethyl acetate (B1210297) solution or methyl tert-butyl ether (MTBE).[6][17] Vortex the mixture thoroughly for several minutes to extract the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean tube or well.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[17]
Visualizations
Caption: A logical workflow for troubleshooting low this compound recovery.
Caption: Common experimental workflows for extracting this compound from serum.
References
- 1. welchlab.com [welchlab.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a total serum testosterone, this compound, 17-hydroxyprogesterone, 11β-hydroxythis compound and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 10. An Explanation of Recovery and Linearity [quansysbio.com]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SUN-212 Interference in Serum this compound Measured by LC-MS/MS in Newborns Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Multisteroid LC-MS/MS assay for glucocorticoids and androgens, and its application in Addison's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ec.bioscientifica.com [ec.bioscientifica.com]
- 16. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Cross-Reactivity in Androstenedione Immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating issues related to cross-reactivity in androstenedione immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound immunoassays?
A1: Cross-reactivity is a form of interference where the antibody in an immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample.[1] This occurs because the antibody's binding site recognizes a shared structural feature on both this compound and the cross-reacting molecule. This can lead to inaccurate, often overestimated, measurements of this compound concentration.
Q2: What are the primary causes of cross-reactivity in this compound immunoassays?
A2: The main cause is the high degree of structural similarity among different steroid hormones.[1] Steroids share a common four-ring core structure, and minor differences in side chains may not be sufficient for a highly specific antibody-antigen interaction. Other causes can include the presence of drug metabolites that are structurally similar to this compound or high concentrations of endogenous steroid precursors and metabolites.[2]
Q3: Which steroids and other compounds are known to cross-react with this compound immunoassays?
A3: Several endogenous and exogenous compounds can cross-react. The extent of cross-reactivity varies significantly between different commercial assay kits. Common cross-reactants include other androgens like testosterone (B1683101) and DHEA, as well as certain synthetic steroids and drugs.[1][3][4] For example, the aromatase inhibitor exemestane (B1683764) has been shown to cause markedly elevated this compound results in several immunoassays.[2][5][6]
Q4: How can I determine if my assay is affected by cross-reactivity?
A4: Unexpectedly high this compound concentrations that do not correlate with the clinical picture or other laboratory findings are a primary indicator of potential cross-reactivity.[5] Specific experiments like spike and recovery, and serial dilution can help identify matrix effects and interference.[7][8] If cross-reactivity is suspected, comparison with a gold-standard method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for confirmation.
Q5: What is the "gold standard" method for this compound measurement to avoid cross-reactivity?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity.[9] This technique separates compounds based on their physicochemical properties before detection by mass spectrometry, which minimizes the risk of cross-reactivity.
Troubleshooting Guide
Issue 1: My measured this compound concentrations are unexpectedly high and inconsistent with other data.
-
Possible Cause: Cross-reactivity with an endogenous or exogenous compound in the sample.
-
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the cross-reactivity data provided in the manufacturer's package insert for your immunoassay kit. Note the percentage of cross-reactivity with other relevant steroids.[1][3][4]
-
Perform a Serial Dilution: Diluting the sample can help identify interference. If a non-linear relationship is observed between the dilution factor and the measured concentration, interference is likely.[10]
-
Conduct a Spike and Recovery Experiment: This experiment helps determine if the sample matrix is affecting the assay's accuracy. A recovery percentage outside the acceptable range (typically 80-120%) can indicate interference.[7][11]
-
Sample Purification: Employ a sample extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances before running the immunoassay.[12][13]
-
Confirm with an Alternative Method: If possible, re-analyze the samples using a different method, preferably LC-MS/MS, to confirm the initial results.[9]
-
Issue 2: My results are inconsistent between different batches of the same commercial immunoassay kit.
-
Possible Cause: Lot-to-lot variability in antibody specificity or other critical reagents.
-
Troubleshooting Steps:
-
Run Quality Controls: Always include quality control samples with known concentrations in each assay run to monitor performance.
-
Contact the Manufacturer: Report the issue to the kit manufacturer and provide them with the lot numbers and your data. They may be able to provide information on known variability or offer a replacement kit.
-
Re-validate for Critical Studies: For longitudinal studies, it is advisable to validate each new kit lot to ensure consistency.
-
Issue 3: I am developing an in-house this compound immunoassay and am observing high background signal and poor specificity.
-
Possible Cause: Non-specific binding of the antibody or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize Blocking: Experiment with different blocking buffers to minimize non-specific binding to the microplate.[14]
-
Adjust Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Optimize Washing Steps: Increase the number or stringency of wash steps to remove unbound reagents more effectively.[15]
-
Evaluate Antibody Specificity: Perform comprehensive cross-reactivity testing with a panel of structurally related steroids to characterize the antibody's specificity.
-
Data Presentation
Table 1: Cross-Reactivity of Various Steroids in Commercial this compound ELISA Kits
| Compound | DRG Diagnostics (EIA-3265) % Cross-Reactivity[3] | Abcam (ab108672) % Cross-Reactivity[1] | Sigma-Aldrich (SE120146) % Cross-Reactivity[4] | Eagle Biosciences % Cross-Reactivity[16] |
| This compound | 100 | 100 | 100 | 100 |
| Testosterone | < 0.01 | < 0.001 | 0.3486 | 0.2 |
| 5α-Dihydrotestosterone | < 0.01 | 0.05 | < 0.0001 | < 0.1 |
| DHEA | 0.01 | 0.05 | - | 1.8 |
| DHEA-S | - | 0.027 | 0.0007 | < 0.01 |
| Progesterone | < 0.01 | 0.007 | 0.1091 | < 0.1 |
| 17-OH Progesterone | - | - | - | < 0.1 |
| Cortisol | < 0.01 | 0.008 | < 0.0001 | < 0.01 |
| Estrone | < 0.01 | 0.007 | 0.0167 | < 0.1 |
| Estradiol | < 0.01 | < 0.001 | < 0.0001 | < 0.1 |
| Estriol | < 0.01 | < 0.001 | - | - |
| Androsterone | < 0.01 | - | 0.009 | - |
Note: "-" indicates data not provided in the product information.
Experimental Protocols
1. Competitive ELISA for this compound
This protocol describes the general principle of a competitive enzyme-linked immunosorbent assay for this compound.
-
Principle: In a competitive ELISA, unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific anti-androstenedione antibody coated onto a microplate.[17][18] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step to remove unbound substances, a substrate is added, and the resulting color development is measured. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.[18]
-
Procedure:
-
Pipette standards, controls, and samples into the wells of the antibody-coated microplate.[1]
-
Add the this compound-enzyme conjugate to each well.[1]
-
Incubate the plate to allow for competitive binding.[1]
-
Wash the plate to remove unbound reagents.[1]
-
Add the substrate solution and incubate to allow for color development.[1]
-
Stop the reaction with a stop solution.[1]
-
Read the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Calculate the this compound concentration of the samples from the standard curve.[1]
-
2. Spike and Recovery Experiment
This experiment is used to assess for matrix effects and potential interference.[7][8]
-
Procedure:
-
Sample Preparation: Divide a pooled sample into two aliquots.
-
Spiking: Spike one aliquot with a known concentration of this compound standard ("spiked sample"). Add an equivalent volume of assay buffer to the other aliquot ("unspiked sample").
-
Assay: Measure the this compound concentration in both the spiked and unspiked samples using the immunoassay.
-
Calculation of Recovery:
-
% Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration] x 100
-
-
Interpretation: An acceptable recovery is typically between 80% and 120%.[11] A result outside this range may indicate the presence of interfering substances.
-
3. Serial Dilution (Linearity of Dilution)
This protocol helps to identify interference by observing the linearity of the results upon dilution.[10]
-
Procedure:
-
Dilution Series: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer as the diluent.[19][20]
-
Assay: Measure the concentration of this compound in each dilution.
-
Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Interpretation: In the absence of interference, the corrected concentrations should be consistent across the dilution series. A significant deviation from linearity suggests the presence of an interfering substance.
-
4. Liquid-Liquid Extraction (LLE) for Serum/Plasma
This method is used to separate steroids from interfering proteins and other matrix components.[12]
-
Materials: Diethyl ether or ethyl acetate (B1210297), dry ice/ethanol bath, vortex mixer, centrifuge, evaporation system.
-
Procedure:
-
Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of serum or plasma.[12]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.[12]
-
Decant the organic solvent (upper layer) containing the extracted steroids into a clean tube.
-
Repeat the extraction process on the aqueous layer for maximum recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum.[12]
-
Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. The sample is now ready for analysis.[12]
-
5. Solid-Phase Extraction (SPE) for Serum/Plasma
SPE is another technique for sample clean-up and concentration that can reduce matrix interference.[21][22]
-
Materials: SPE cartridges (e.g., C18), vacuum manifold or positive pressure processor, conditioning, wash, and elution solvents.
-
Procedure:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[21]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[13]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances while retaining the analyte of interest.[21]
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent.[21]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the extract in assay buffer for analysis.[13]
-
Visualizations
Caption: Principle of a competitive immunoassay for this compound.
Caption: Workflow for sample preparation to reduce cross-reactivity.
Caption: Troubleshooting flowchart for immunoassay cross-reactivity.
References
- 1. This compound ELISA Kit (ab108672) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. sceti.co.jp [sceti.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analytical Interference of Exemestane with this compound Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. woongbee.com [woongbee.com]
- 8. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cross-method comparison of serum this compound measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
- 12. arborassays.com [arborassays.com]
- 13. biotage.com [biotage.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. content.abcam.com [content.abcam.com]
- 16. eaglebio.com [eaglebio.com]
- 17. demeditec.com [demeditec.com]
- 18. ldn.de [ldn.de]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. ossila.com [ossila.com]
- 21. lcms.cz [lcms.cz]
- 22. tools.thermofisher.com [tools.thermofisher.com]
optimizing androstenedione extraction from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction of androstenedione from complex biological matrices such as serum, plasma, and tissue.
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate Extraction Method: The chosen method (LLE, SPE, PPT) may not be optimal for the specific matrix or analyte concentration. | Review literature for methods validated for your specific matrix. Consider SPE for cleaner extracts and potentially higher, more consistent recovery compared to LLE or PPT.[1][2][3] |
| SPE - Incorrect Sorbent: The sorbent's chemistry (e.g., reversed-phase, ion-exchange) does not adequately retain this compound.[4][5] | Use a reversed-phase sorbent like C8 or C18 for nonpolar steroids like this compound.[6] For complex matrices, a mixed-mode sorbent (e.g., C8 + QAX) can improve cleanup by removing different types of interferences.[6] | |
| SPE - Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent, or the volume is insufficient.[4] | Increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in the elution buffer.[4] Perform multiple small-volume elutions (e.g., 2 x 25 µL) and combine them. Ensure the elution solvent is appropriate for the sorbent chemistry. | |
| SPE - Sample Overload: Too much sample has been loaded onto the SPE cartridge, exceeding its binding capacity.[5][7] | Reduce the sample volume or use an SPE cartridge with a larger sorbent bed. Refer to the manufacturer's guidelines for cartridge capacity.[5] | |
| SPE - Cartridge Drying: The SPE sorbent bed dried out before sample loading or between steps, deactivating the stationary phase.[4] | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. Do not let the cartridge go dry unless specified in the protocol (e.g., during a drying step). | |
| LLE - Incorrect Solvent Polarity/pH: The extraction solvent has a similar polarity to the sample matrix, leading to poor partitioning, or the pH is not optimal. | Use a water-immiscible organic solvent like methyl-tert-butyl-ether (MTBE) or ethyl acetate (B1210297) for efficient extraction of steroids.[8][9] Adjusting the sample pH can sometimes improve partitioning. | |
| LLE - Emulsion Formation: An emulsion has formed at the interface between the aqueous and organic layers, trapping the analyte. | Centrifuge the sample at a higher speed or for a longer duration. Add a small amount of salt to the aqueous layer to break the emulsion. | |
| Analyte Degradation: The analyte is unstable under the experimental conditions (e.g., exposure to heat, light, or extreme pH). | Perform extractions at low temperatures. Protect samples from light. Avoid harsh acidic or basic conditions unless required for the protocol.[10] Use antioxidants if necessary. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Sample Cleanup: Co-eluting endogenous compounds (e.g., phospholipids (B1166683), salts) from the matrix interfere with analyte ionization in the mass spectrometer.[11][12][13] | Employ a more rigorous cleanup method. SPE, particularly with novel sorbents, can significantly reduce phospholipids compared to PPT. Supported Liquid Extraction (SLE) is also effective at minimizing matrix components.[14] |
| Ineffective Protein Precipitation: The precipitating agent (e.g., acetonitrile (B52724), methanol) did not remove a sufficient amount of protein. | Acetonitrile is highly effective at protein removal (>96%).[15][16] Ensure the correct ratio of precipitant to sample (e.g., 2:1 or 3:1) is used and that mixing is thorough before centrifugation.[15][16] | |
| Inadequate Chromatographic Separation: The analyte is co-eluting with interfering compounds from the matrix. | Optimize the LC method. Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a different phase), or increase the run time to better separate the analyte from matrix components. | |
| No Internal Standard: An appropriate internal standard (IS) was not used to compensate for matrix effects. | Use a stable isotope-labeled internal standard (e.g., deuterated this compound) for the most accurate correction of matrix effects and recovery losses.[8][11] | |
| Poor Reproducibility (%RSD > 15%) | Inconsistent Technique: Variability in manual extraction steps (e.g., pipetting, vortexing time, evaporation) between samples. | Automate the sample preparation using a liquid handler if possible. If manual, ensure consistent timing and technique for each step across all samples. Use calibrated pipettes. |
| SPE - Variable Flow Rate: The sample or solvents are passed through the SPE cartridge at inconsistent flow rates.[4] | Use a vacuum or positive pressure manifold to ensure a consistent and controlled flow rate (typically 1-2 mL/min) for all samples.[4] | |
| Incomplete Reconstitution: The dried extract is not fully redissolved before injection, leading to variable concentrations. | Vortex the reconstituted sample thoroughly and allow it to sit for a few minutes to ensure complete dissolution.[17] Using a small amount of organic solvent like ethanol (B145695) first can help dissolve steroids before adding the aqueous buffer.[17] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound: LLE, SPE, or PPT?
A1: The "best" method depends on your specific requirements.
-
Solid-Phase Extraction (SPE) is often preferred as it provides the cleanest extracts, leading to reduced matrix effects and high, reproducible recoveries.[1][2] It is highly selective and can be automated.[18]
-
Liquid-Liquid Extraction (LLE) is a classic, cost-effective method that can yield good recoveries but is more labor-intensive, uses larger volumes of organic solvents, and is prone to emulsion formation.[19]
-
Protein Precipitation (PPT) is the simplest and fastest method but provides the least effective cleanup.[20] It is often followed by SPE or LLE for cleaner samples, especially for sensitive LC-MS/MS analysis.
Q2: What is the most common cause of low recovery in SPE?
A2: The most frequent causes are an incorrect choice of sorbent or an inefficient elution solvent.[4][5] For a nonpolar steroid like this compound, a reversed-phase sorbent (e.g., C18) is appropriate. If the analyte remains on the sorbent, the elution solvent is likely too weak and needs to be strengthened (e.g., by increasing the methanol or acetonitrile concentration).[7]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects starts with effective sample cleanup. SPE is generally superior to PPT for removing interfering phospholipids. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for any remaining ion suppression or enhancement.[11] Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial.
Q4: Can I extract this compound from tissue samples?
A4: Yes. Tissue extraction typically requires an initial homogenization step. An organic phase extraction using solvents like acetonitrile to solubilize the steroid and hexane (B92381) to remove lipids is a common approach.[17] The subsequent extract can then be further purified using SPE.
Q5: My recovery is inconsistent between samples. What should I check first?
A5: Inconsistent recovery is often due to variability in the manual execution of the protocol.[21] Ensure that all timings, volumes, and mixing steps are performed identically for every sample. If using SPE, check for inconsistent flow rates between wells or cartridges and ensure the sorbent bed does not dry out.[4] Using an automated liquid handler can significantly improve reproducibility.
Quantitative Data Summary
The following tables summarize typical performance data for various this compound extraction methods from serum and plasma.
Table 1: Comparison of Extraction Method Performance for this compound
| Extraction Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Reference(s) |
| Solid-Phase Extraction (SPE) | Plasma | 72-73% | < -10% | 0.05 | [22] |
| Serum | 90-98% | Not Reported | 25 | [6] | |
| Serum | 95.3 - 111.6% | Negligible | 0.07 (0.25 nmol/L) | [23] | |
| Liquid-Liquid Extraction (LLE) | Serum | Not explicitly stated, but method showed good precision (<10% CV) | Generally higher than SPE | 0.07 (0.25 nmol/L) | [8] |
| Protein Precipitation (PPT) + SPE | Plasma | 72-73% (overall method) | < -10% | 0.05 |
Note: LOQ (Limit of Quantification) values are highly dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS system).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Serum/Plasma
This protocol is a generalized method based on common reversed-phase SPE procedures for this compound.
Materials and Reagents:
-
SPE cartridges (e.g., Oasis PRiME HLB, C18)[22]
-
Serum or plasma samples
-
Internal Standard (IS) solution (e.g., ¹³C₃-Androstenedione)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Zinc Sulfate (ZnSO₄) solution (optional, for PPT pre-treatment)
-
Phosphoric Acid (H₃PO₄) solution (optional, for pre-treatment)
-
SPE vacuum or positive pressure manifold
-
Centrifuge
-
Collection tubes or 96-well plate
Procedure:
-
Sample Pre-treatment (Optional but Recommended):
-
To 150 µL of serum/plasma, add 20 µL of working internal standard solution.
-
Add 300 µL of a precipitating solution (e.g., 4:1 Methanol:ZnSO₄ solution).
-
Vortex thoroughly to ensure full protein precipitation.
-
Centrifuge at ~3200 x g for 10 minutes.
-
Transfer the supernatant for the next step.
-
-
SPE Cartridge Conditioning (if required by sorbent type):
-
Note: Some modern sorbents like Oasis PRiME HLB do not require this step.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Take the supernatant from the pre-treatment step (e.g., ~300 µL) and dilute it (e.g., with 900 µL of 4% H₃PO₄).
-
Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
-
Washing:
-
Elution:
-
Place a clean collection plate or tubes under the manifold.
-
Elute this compound with a small volume of a strong organic solvent. Use two aliquots for better recovery (e.g., 2 x 25 µL of 90:10 Acetonitrile:Methanol).
-
-
Post-Elution:
-
For µElution plates, you may be able to inject directly after adding a dilution solvent (e.g., 25 µL of water).
-
For standard SPE, evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.[6]
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Methanol:Water).[6] Vortex well before analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Serum/Plasma
This protocol is a generalized method for LLE.
Materials and Reagents:
-
Serum or plasma samples (e.g., 200 µL)[8]
-
Internal Standard (IS) solution (e.g., deuterated this compound)[8]
-
Extraction Solvent: Methyl-tert-butyl-ether (MTBE) (HPLC grade)[8]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of serum or plasma into a clean glass centrifuge tube.
-
Add the appropriate volume of internal standard solution.
-
-
Extraction:
-
Add 1 mL of MTBE to the tube.[8]
-
Cap the tube and vortex vigorously for 1-2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at ~2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (containing the this compound) to a new clean tube, being careful not to disturb the lower aqueous layer or the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS system.
-
Vortex thoroughly to ensure the analyte is fully dissolved.
-
Visualizations
Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).
Caption: A typical experimental workflow for Liquid-Liquid Extraction (LLE).
Caption: A logical diagram for troubleshooting low analyte recovery.
References
- 1. lcms.cz [lcms.cz]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. specartridge.com [specartridge.com]
- 6. amchro.com [amchro.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Simultaneous determination of this compound and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. biotage.com [biotage.com]
- 15. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arborassays.com [arborassays.com]
- 18. solid phase extraction method.pptx [slideshare.net]
- 19. Solid - Phase Extraction By GUNTI SHASHIKANTH | PPTX [slideshare.net]
- 20. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 21. hawach.com [hawach.com]
- 22. waters.com [waters.com]
- 23. Development of a total serum testosterone, this compound, 17-hydroxyprogesterone, 11β-hydroxythis compound and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Androstenedione Stability in Long-Term Sample Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of androstenedione in samples intended for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the collection, processing, and storage of samples for this compound analysis.
Issue 1: I am seeing lower than expected this compound concentrations in my stored serum samples. What could be the cause?
Potential Causes and Solutions:
-
Improper Collection Tube: The use of serum separator tubes (SSTs) with gel barriers is not recommended for this compound analysis. The gel can slowly absorb the steroid over time, leading to a clinically significant decrease in its concentration.[1][2][3]
-
Delayed Separation of Serum/Plasma: Prolonged contact with blood cells can affect analyte stability.
-
Inadequate Storage Temperature: Storing samples at improper temperatures can lead to degradation of this compound over time.
Issue 2: My this compound results are inconsistent across samples that have been frozen and thawed multiple times. Why is this happening?
Potential Causes and Solutions:
-
Repeated Freeze-Thaw Cycles: While this compound is relatively stable through a limited number of freeze-thaw cycles, repeated cycles should be avoided as they can impact analyte integrity.[7][8][9][10][11] Studies have shown that this compound in serum is stable for up to four cycles of freezing at -80°C and thawing.[7][8]
-
Solution: Aliquot samples into smaller volumes before freezing. This allows researchers to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining sample. It is recommended to avoid more than three freeze-thaw cycles.
-
Issue 3: I am working with dried blood spots (DBS). What are the stability considerations for this compound in this sample type?
Potential Causes and Solutions:
-
Temperature and Humidity During Storage and Transport: The stability of this compound in DBS is influenced by the storage temperature.
-
Solution: For long-term storage of DBS, freezing at -20°C is recommended, where this compound is stable for at least one year.[6] At room temperature, this compound in DBS is stable for a shorter period, with one study indicating stability for up to 7 days.[12][13] If shipping DBS at ambient temperature, it is crucial to ensure transport times are within the established stability window.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound samples?
For long-term stability, it is recommended to store serum, plasma, and dried blood spot samples frozen at -20°C or -80°C.[5][6] this compound has been shown to be stable for at least one year in dried blood spots at -20°C and for up to two years in frozen serum.[2][6]
Q2: Can I store my samples in the refrigerator (2-8°C) for a short period?
Yes, for short-term storage, refrigeration is acceptable. This compound in serum and plasma is stable for up to 14 days when refrigerated.[1] For dried blood spots, stability at 4°C extends for at least 6 months.[12]
Q3: Is this compound stable at room temperature?
This compound has limited stability at room temperature. In serum, it can be stable for up to 14 days.[1] In dried blood spots, its stability at room temperature is shorter, around 7 days.[12][13] It is always preferable to refrigerate or freeze samples as soon as possible.
Q4: Does the type of sample (serum vs. plasma) affect this compound stability?
Both serum and plasma are suitable for this compound analysis, and the stability is comparable under appropriate storage conditions. The choice between serum and plasma may depend on the specific assay and other analytes being measured.
Q5: Are there any specific collection instructions I should follow?
Yes, proper sample collection is crucial. It is recommended to collect samples in the early morning.[5] For serum, use a plain red-top tube and avoid gel-barrier tubes.[1][2] After collection, gently invert the tube several times and allow it to clot. Separate the serum or plasma by centrifugation and transfer it to a plastic vial for storage.[5]
Data Presentation
Table 1: Summary of this compound Stability in Various Sample Types and Storage Conditions
| Sample Type | Storage Temperature | Duration of Stability | Citation(s) |
| Serum/Plasma | Room Temperature | Up to 14 days | [1][4] |
| Serum/Plasma | Refrigerated (2-8°C) | Up to 28 days | [2] |
| Serum/Plasma | Frozen (-20°C) | At least 90 days, up to 2 years | [2][5] |
| Dried Blood Spots (DBS) | Room Temperature | Up to 7 days | [12][13] |
| Dried Blood Spots (DBS) | Refrigerated (4°C) | Up to 6 months | [12] |
| Dried Blood Spots (DBS) | Frozen (-20°C) | At least 1 year | [6] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Serum
Objective: To determine the stability of this compound in serum samples stored at various temperatures over an extended period.
Methodology:
-
Sample Pooling: Collect a sufficient volume of serum from multiple donors and pool it to create a homogenous sample.
-
Baseline Measurement: Immediately after pooling, analyze a set of aliquots to establish the baseline (T=0) concentration of this compound.
-
Aliquoting and Storage: Aliquot the remaining pooled serum into multiple cryovials. Store these aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year, and 2 years), retrieve a set of aliquots from each storage temperature.
-
Analysis: Allow the samples to thaw completely at room temperature, vortex gently, and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the baseline).
Protocol 2: Freeze-Thaw Stability Assessment of this compound in Plasma
Objective: To evaluate the effect of repeated freeze-thaw cycles on the concentration of this compound in plasma.
Methodology:
-
Sample Preparation: Use a pooled plasma sample with a known concentration of this compound.
-
Aliquoting: Divide the pooled plasma into several aliquots.
-
Baseline Analysis: Analyze one set of aliquots without freezing to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one set of aliquots completely at room temperature, and then refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 1, 2, 3, 4, and 5 cycles), with each freeze period lasting at least 12 hours.
-
-
Analysis: After the final thaw of each cycle, analyze the samples for this compound concentration.
-
Data Analysis: Calculate the mean concentration and the percent difference from the baseline for each freeze-thaw cycle. The analyte is considered stable if the mean concentration remains within the predefined acceptance range (e.g., ±15% of the baseline).
Mandatory Visualizations
Caption: Recommended workflow for this compound sample handling and analysis.
Caption: Troubleshooting decision tree for low this compound results.
References
- 1. labcorp.com [labcorp.com]
- 2. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 3. Sex steroid hormone stability in serum tubes with and without separator gels | Semantic Scholar [semanticscholar.org]
- 4. This compound | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. This compound - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpz.eu [dpz.eu]
- 10. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of testosterone and this compound in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
identifying sources of interference in androstenedione measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of interference in androstenedione measurement.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you identify the root cause of unexpected results and providing actionable solutions.
Question 1: My this compound immunoassay results are unexpectedly high. What are the potential causes?
Answer:
Unexpectedly high this compound levels in immunoassays can stem from several sources of interference. The primary culprits are cross-reactivity from structurally similar endogenous or exogenous compounds and matrix effects.
-
Cross-reactivity: The antibodies used in immunoassays may bind to substances other than this compound that share similar chemical structures. This is a common issue with steroid immunoassays.[1][2]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay's antibody-antigen binding reaction. A frequent cause is the presence of heterophile antibodies.[3]
To systematically troubleshoot this issue, consider the following steps:
-
Review patient/sample history: Check for the administration of medications known to interfere, such as danazol, exemestane, or spironolactone.[4][5][6][7]
-
Perform a serial dilution: A non-linear response upon dilution of the sample can indicate the presence of interference.[1][8]
-
Conduct a spike and recovery experiment: This will help determine if matrix effects are suppressing or enhancing the signal.[9][10][11]
-
Consider sample pre-treatment: Methods like solvent extraction can remove interfering substances.
-
Use an alternative measurement method: If available, confirming results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][5][12]
Question 2: I am using an LC-MS/MS method for this compound measurement and still observing unexpected peaks or elevated results, particularly in samples from newborns. What could be the cause?
Answer:
While LC-MS/MS is considered the gold standard for steroid measurement due to its high specificity, interference can still occur.[13] In newborn screening samples, falsely elevated this compound levels have been reported even with LC-MS/MS. This is often due to the co-elution of an isobaric interferent—a compound with the same mass-to-charge ratio as this compound that is not separated by the chromatography step.[13]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the LC method (e.g., change the gradient, mobile phase composition, or column chemistry) to try and resolve the interfering peak from this compound.
-
Implement Sample Pre-treatment: A liquid-liquid extraction with a solvent like diethyl ether has been shown to be effective in removing such interferences in newborn serum samples.[13]
-
Monitor Multiple Ion Transitions: Using at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) can help confirm the identity of the this compound peak. The ratio of these transitions should be consistent between samples and standards. An altered ion ratio in a sample suggests the presence of an interfering substance.[4]
Frequently Asked Questions (FAQs)
What are the most common endogenous substances that cross-react in this compound immunoassays?
Structurally similar steroid hormones are the most common endogenous cross-reactants in this compound immunoassays. These include:
-
Testosterone[1]
-
Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEA-S)[1]
-
17α-hydroxyprogesterone[1]
The degree of cross-reactivity varies significantly between different immunoassay kits and manufacturers. It is crucial to consult the package insert for your specific assay to understand its cross-reactivity profile.
Which exogenous substances (drugs) are known to interfere with this compound measurement?
Several medications have been reported to interfere with this compound immunoassays, often leading to falsely elevated results. These include:
-
Danazol: A synthetic steroid used to treat conditions like endometriosis. Danazol and its metabolites are known to cause significant positive interference in this compound immunoassays.[4][8][14][15][16]
-
Exemestane: An aromatase inhibitor used in breast cancer treatment. Due to its structural similarity to this compound, it can cause marked false elevations in immunoassay results.[5][17][18]
-
Spironolactone: A steroidal anti-androgen used to treat conditions like polycystic ovary syndrome (PCOS). Spironolactone and/or its metabolites can interfere with some this compound immunoassays.[6][7]
What are heterophile antibodies and how do they interfere?
Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassays.[3] In a "sandwich" immunoassay, they can bridge the capture and detection antibodies, leading to a false-positive signal. In competitive immunoassays, they can block the binding of the intended antigen, potentially causing either falsely high or low results.[3] The presence of heterophile antibodies should be suspected when immunoassay results are inconsistent with the clinical picture.[9]
How can I remove interfering substances from my samples?
Sample extraction is a common and effective method to remove interfering substances before analysis.
-
Liquid-Liquid Extraction (LLE): This technique, often using a solvent like diethyl ether or ethyl acetate, is effective for separating steroids from the bulk of proteins and other interfering matrix components.[4][12]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively bind and elute the analyte of interest, thereby removing interfering compounds.[6]
When should I consider using LC-MS/MS for this compound measurement?
LC-MS/MS is recommended when:
-
High specificity and accuracy are required.
-
Immunoassay results are discordant with the clinical presentation.
-
The presence of known interfering substances is suspected.
-
Low concentrations of this compound need to be measured accurately, as immunoassays can be less reliable at the lower end of the analytical range.[12]
Quantitative Data on Interfering Substances
The following tables summarize the quantitative impact of various substances on this compound measurement in different immunoassay platforms.
Table 1: Cross-reactivity of Endogenous Steroids in this compound Immunoassays
| Interfering Substance | Assay Type | Cross-Reactivity (%) | Reference |
| Testosterone | Immunoassay | Varies by manufacturer | [1] |
| DHEA | Immunoassay | Varies by manufacturer | [1] |
| 17α-hydroxyprogesterone | Immunoassay | Varies by manufacturer | [1] |
Note: Specific cross-reactivity percentages are highly dependent on the specific antibodies used in the assay and are typically provided in the manufacturer's package insert.
Table 2: Impact of Exogenous Substances on this compound Immunoassays
| Interfering Substance | Assay Platform | Observed Effect | Reference |
| Exemestane | All 4 evaluated immunoassays | Markedly falsely elevated results | [5][17][18] |
| Danazol | Immunoassay | Falsely elevated values | [4] |
| Spironolactone | Siemens Coat-A-Count | Grossly elevated results | [6][7] |
| Spironolactone | Siemens Immulite 2500 | No significant interference | [6][7] |
Key Experimental Protocols
1. Spike and Recovery Protocol
This protocol is used to assess for matrix effects and potential interference.
Procedure:
-
Sample Preparation: Divide a pooled sample into two aliquots.
-
Spiking:
-
To one aliquot (the "spiked" sample), add a known amount of this compound standard to achieve a concentration in the mid-range of the assay.
-
To the other aliquot (the "unspiked" sample), add an equal volume of the assay buffer.
-
-
Assay: Measure the this compound concentration in both the spiked and unspiked samples.
-
Calculation of Recovery:
-
% Recovery = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / (Known concentration of added this compound) * 100
-
Interpretation:
An acceptable recovery is typically between 80% and 120%. A result outside this range may indicate the presence of interfering substances.[9]
2. Linearity of Dilution Protocol
This protocol helps to identify interference by observing the linearity of the results upon dilution.
Procedure:
-
Dilution Series: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer as the diluent.
-
Assay: Measure the this compound concentration in each dilution.
-
Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
Interpretation:
If there is no interference, the corrected concentrations for all dilutions should be similar. A significant deviation from linearity suggests the presence of an interfering substance.[1][8]
3. Diethyl Ether Liquid-Liquid Extraction Protocol
This protocol is for the removal of interfering substances from serum or plasma samples.
Materials:
-
Diethyl ether (analytical grade)
-
Dry ice/ethanol bath
-
Vortex mixer
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Add five parts of diethyl ether to one part of the serum or plasma sample in a glass tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Decant the diethyl ether (upper) layer into a clean tube.
-
Repeat the extraction (steps 1-5) on the aqueous layer and combine the ether fractions for maximum recovery.
-
Evaporate the pooled diethyl ether to dryness using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. The sample is now ready for analysis.[4][12][19]
Visualizations
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Simplified steroid biosynthesis pathway showing this compound's central role.
References
- 1. benchchem.com [benchchem.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. myadlm.org [myadlm.org]
- 4. arborassays.com [arborassays.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Two simple cleanup methods combined with LC-MS/MS for quantification of steroid hormones in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. woongbee.com [woongbee.com]
- 10. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]
- 13. ILA30 | Immunoassay Interference by Endogenous Antibodies [clsi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. sceti.co.jp [sceti.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Protocol - ZELLX® [zellx.de]
- 18. Analytical Interference of Exemestane with this compound Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
improving the sensitivity of androstenedione detection methods
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with androstenedione detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common methods for this compound detection are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Immunoassays are often used for their simplicity and high throughput, while LC-MS/MS and GC-MS offer higher sensitivity and specificity.[2][3]
Q2: Which detection method is more sensitive for low concentrations of this compound?
A2: LC-MS/MS and GC-MS/MS methods are generally more sensitive for detecting low concentrations of this compound compared to immunoassays.[3][4] For instance, a GC-MS/MS method has been reported with a lower limit of detection of 0.1 nmol/L for this compound.[4] Some sensitive ELISA kits report a detection limit of around 5 pg/mL.
Q3: What are the main advantages of using LC-MS/MS over immunoassays for this compound detection?
A3: The main advantages of LC-MS/MS over immunoassays are its superior specificity and sensitivity.[2][3] LC-MS/MS can distinguish between structurally similar steroids, reducing the risk of cross-reactivity that can be an issue with immunoassays.[2] This is particularly important in complex biological samples. LC-MS/MS is also less susceptible to matrix effects and can simultaneously measure multiple steroids in a single run.[3]
Q4: Can this compound levels be measured in different sample types?
A4: Yes, this compound can be measured in various biological samples, including serum, plasma, urine, and saliva.[1][5] The choice of sample type may depend on the specific research question and the required sensitivity of the assay.
Q5: What is the clinical significance of measuring this compound levels?
A5: Measuring this compound is crucial for diagnosing and managing various endocrine disorders. Elevated levels can indicate conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal or gonadal tumors.[2] Conversely, low levels might suggest adrenal insufficiency or gonadal dysfunction.[1]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Reagent omission or incorrect addition order. | Ensure all reagents are added in the correct sequence as per the protocol.[6] |
| Inactive enzyme conjugate or substrate. | Test the activity of the HRP conjugate and substrate independently. Ensure the substrate has not expired.[6] | |
| Insufficient incubation times or incorrect temperature. | Follow the recommended incubation times and temperatures specified in the protocol.[6] | |
| Use of sodium azide (B81097) in buffers. | Sodium azide can inhibit horseradish peroxidase (HRP). Avoid its use in wash buffers or other reagents.[6] | |
| High Background | Excessive concentration of detection antibody or conjugate. | Optimize the concentration of the detection antibody and HRP conjugate by performing a titration.[6] |
| Insufficient washing. | Ensure thorough washing of wells between steps. An automated plate washer is recommended for consistency.[6] | |
| Cross-reactivity of antibodies. | Use highly specific monoclonal or polyclonal antibodies. Consider a different antibody supplier if cross-reactivity is suspected.[2] | |
| Extended incubation times. | Reduce the incubation time for the substrate or antibodies.[6] | |
| Poor Precision (High CV%) | Inconsistent pipetting technique. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[7] |
| Incomplete washing of wells. | Ensure all wells are washed uniformly and completely. Check for clogged washer nozzles.[7] | |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[6] | |
| Improper sample storage. | Store samples at the recommended temperature and avoid repeated freeze-thaw cycles.[7] |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
| Issue | Potential Cause | Recommended Solution |
| Low Signal/Sensitivity | Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct solvent polarity and pH are used. |
| Matrix effects (ion suppression or enhancement). | Use a more effective sample cleanup method. An internal standard that co-elutes with the analyte can help to correct for matrix effects. | |
| Suboptimal mass spectrometer parameters. | Tune the mass spectrometer for this compound to optimize parameters such as collision energy and fragmentor voltage. | |
| Poor Peak Shape | Column degradation. | Replace the analytical column. Ensure proper mobile phase pH and composition. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient to improve peak shape. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Time | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Air bubbles in the system. | Purge the pump and ensure all connections are tight. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject blanks between samples. |
Quantitative Data Summary
Table 1: Comparison of this compound Detection Methods
| Parameter | Competitive ELISA | LC-MS/MS | GC-MS/MS |
| Lower Limit of Detection (LOD) | ~5 pg/mL | 0.03 - 0.06 µg/L | 0.1 nmol/L[4] |
| Limit of Quantitation (LOQ) | ~1.05 nmol/L (0.30 ng/mL) | Varies by method | Varies by method |
| Sample Volume | ~25-100 µL | ~100 µL | Varies |
| Specificity | Can be affected by cross-reactivity with other steroids.[2] | High | High |
| Throughput | High (96-well plate format) | Moderate to High (with automation) | Moderate |
| Cost & Complexity | Lower cost, simpler workflow.[2] | Higher cost, more complex instrumentation and workflow.[2] | Higher cost, complex sample preparation (derivatization often required).[4] |
Experimental Protocols
Detailed Methodology for Competitive ELISA
This protocol is a generalized example for a competitive ELISA for this compound detection. Specific details may vary based on the kit manufacturer.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
Plate Preparation : If using a pre-coated plate, proceed to the next step. Otherwise, coat the microplate wells with a capture antibody (e.g., anti-rabbit IgG) and incubate. Wash the wells with wash buffer.
-
Competitive Binding : Add a specific volume of the this compound standards, controls, and samples to the appropriate wells. Then, add the this compound-HRP conjugate to each well, followed by the anti-androstenedione antibody. Incubate for the time and temperature specified in the protocol (e.g., 60 minutes at 37°C). During this incubation, the this compound in the sample and the HRP-conjugated this compound compete for binding to the primary antibody.
-
Washing : Aspirate the contents of the wells and wash each well multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition : Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) to allow for color development.
-
Stopping the Reaction : Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the concentration of this compound in the sample.
Detailed Methodology for LC-MS/MS
This protocol provides a general workflow for this compound detection by LC-MS/MS.
-
Sample Preparation :
-
Internal Standard Spiking : Add an internal standard (e.g., a deuterated form of this compound) to each sample, calibrator, and quality control sample.
-
Protein Precipitation : Precipitate proteins in the sample (e.g., serum) by adding a solvent like methanol (B129727) or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Extraction : Perform either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge to isolate the steroids.
-
Evaporation and Reconstitution : Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation :
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Use a suitable analytical column (e.g., C18) to separate this compound from other components in the sample.
-
Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometric Detection :
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Use an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then detecting specific product ions after fragmentation in the collision cell. This two-stage filtering enhances specificity.
-
-
Data Analysis :
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard in the samples against a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Steroidogenesis pathway showing the synthesis of this compound.
Caption: Workflow for a competitive ELISA for this compound detection.
References
- 1. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound formation from testosterone and epitestosterone catalyzed by purified cytochrome P-450b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
impact of sample collection tubes on androstenedione stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for collecting and handling blood samples for androstenedione measurement. Adherence to these guidelines is critical for obtaining accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues that can arise during this compound quantification due to improper sample collection and handling.
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound levels | Use of Serum Separator Tubes (SSTs) containing a gel barrier. | Immediately switch to using plain red-top tubes (with no gel), or alternatively, EDTA or heparin tubes for plasma collection.[1][2][3][4] The gel in SSTs can absorb steroids, leading to a significant decrease in measured this compound concentrations.[3] |
| Prolonged storage of whole blood at room temperature. | Process blood samples as soon as possible after collection. If immediate processing is not feasible, store whole blood at 4°C for no longer than recommended periods. One study noted a 14.5% decrease in this compound levels in whole blood stored at 22°C.[5] | |
| Improper storage of serum/plasma. | Ensure serum or plasma is separated from cells promptly and stored at the correct temperature. For short-term storage, refrigeration (2-8°C) is adequate, while freezing (-20°C or lower) is necessary for long-term storage.[1][6][7] | |
| Inconsistent or variable results between samples | Use of different collection tube types for the same study. | Standardize the sample collection procedure by using a single type of collection tube for all samples within a study to minimize variability. |
| Hemolysis or lipemia in the sample. | Visually inspect all samples for signs of hemolysis (red discoloration) or lipemia (cloudiness) before analysis. Grossly hemolyzed or lipemic samples should be rejected as they can interfere with assay results.[2][3] | |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles of the entire sample. While some studies suggest this compound is relatively stable through multiple freeze-thaw cycles, it is best practice to minimize them.[5][8][9] |
Frequently Asked Questions (FAQs)
Q1: Which type of blood collection tube is recommended for this compound measurement?
A1: For serum collection, plain red-top tubes without a gel separator are strongly recommended.[1][2][4] For plasma collection, EDTA or heparin tubes are also considered acceptable.[2][6][7]
Q2: Why are Serum Separator Tubes (SSTs) not recommended for this compound analysis?
A2: SSTs contain a gel that separates the serum from the blood cells after centrifugation. This gel can absorb this compound and other steroids from the serum, leading to artificially low and inaccurate measurements.[3] Studies have shown a progressive and statistically significant decrease in this compound concentration in samples collected in SSTs.[10][11][12]
Q3: How should I process my blood samples after collection?
A3: For serum, allow the blood to clot at room temperature for about 30 minutes, then centrifuge to separate the serum from the cells.[1] For plasma, centrifuge the EDTA or heparin tube to separate the plasma. The separated serum or plasma should then be transferred to a clean transport tube.[1][2][3]
Q4: What are the recommended storage conditions for this compound samples?
A4: The stability of this compound depends on the storage temperature:
-
Ambient (15-25°C): Stable for up to 72 hours.[2]
-
Frozen (-20°C or colder): Stable for long-term storage (e.g., up to 90 days or longer).[1][6]
Q5: Can I use hemolyzed or lipemic samples for this compound analysis?
A5: No, it is recommended to avoid using grossly hemolyzed or lipemic samples as they can interfere with the accuracy of the results.[2][3]
Quantitative Data Summary
The following table summarizes the impact of different collection tubes and storage conditions on this compound concentration based on published studies.
| Tube Type | Storage Condition | Time Point | Change in this compound Concentration | Reference |
| Serum Separator Tube (SST™II Advance) | Refrigerated (2-8°C) | Day 1 | Progressive and statistically significant decrease | [10][12] |
| Serum Separator Tube (SST™II Advance) | Refrigerated (2-8°C) | Day 5 | Progressive and statistically significant decrease (p<0.001) | [10][11][12] |
| Plain Serum Tube | Refrigerated (2-8°C) | Day 5 | No significant decrease noted | [10][12] |
| Whole Blood | Room Temperature (22°C) | 4 days | -14.5% | [5] |
| Plasma | Room Temperature (22°C) | 4 days | -10.9% | [5] |
Experimental Protocols
Protocol 1: this compound Stability Assessment in Different Serum Tubes
This protocol is based on a study that evaluated the stability of this compound in serum collection tubes with and without a separator gel.[10][11][12]
-
Sample Collection: Collect blood samples from volunteers into two types of tubes: BD Vacutainer® SST™II Advance (with gel) and BD Vacutainer® Serum Tube (plain).
-
Initial Processing: Centrifuge the primary tubes once. Maintain the samples at room temperature and extract the serum within 2 hours for Day 0 analysis.
-
Stability Testing:
-
Aliquot serum from the primary tubes for storage.
-
Store the aliquots under refrigeration (2-8°C).
-
Analyze the aliquots on Day 1 and Day 5.
-
-
Analysis: Measure the this compound concentration in all samples using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Evaluation: Compare the this compound concentrations at Day 1 and Day 5 to the Day 0 results for each tube type to assess stability.
Diagrams
Caption: Workflow for assessing this compound stability in different collection tubes.
Caption: Decision tree for troubleshooting unexpectedly low this compound measurements.
References
- 1. This compound - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 3. labcorp.com [labcorp.com]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 5. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. AdventHealth Lab Test Directory | Tests [testmenu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability of testosterone and this compound in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sex steroid hormone stability in serum tubes with and without separator gels | Semantic Scholar [semanticscholar.org]
- 12. Sex steroid hormone stability in serum tubes with and without separator gels - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with analytical variability in steroid hormone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analytical variability in steroid hormone assays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of analytical variability in steroid hormone assays?
Analytical variability in steroid hormone assays can arise from several factors, broadly categorized as pre-analytical, analytical, and post-analytical.
-
Pre-analytical variability stems from factors related to sample collection and handling. This includes the physiological state of the subject (e.g., diurnal variation of hormone levels), the type of sample collected (e.g., serum, plasma, saliva), sample collection procedures, and sample storage and transportation conditions.[1][2][3] For instance, steroid hormone concentrations can fluctuate throughout the day, making standardized collection times crucial.[4][5] Improper storage, such as storing samples at incorrect temperatures, can lead to hormone degradation.[1][6]
-
Analytical variability is introduced during the assay itself. Key sources include:
-
Cross-reactivity: This is a significant issue, particularly in immunoassays, where antibodies may bind to structurally similar steroids or metabolites, leading to inaccurate results.[6][7][8] For example, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) can cross-react in some testosterone (B1683101) immunoassays, causing falsely elevated testosterone readings.[7]
-
Matrix effects: Components in the biological sample (the "matrix") can interfere with the assay, either enhancing or suppressing the signal.[9][10][11] This is a challenge for both immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).[7][9]
-
Assay precision: This refers to the reproducibility of the assay and is measured by intra-assay and inter-assay coefficients of variation (CV).[12][13][14] Higher CVs indicate greater variability.
-
Lack of standardization: Different laboratories using various methods can produce disparate results, making cross-study comparisons difficult.[15][16]
-
-
Post-analytical variability can occur during data analysis and interpretation, such as incorrect curve fitting or the use of inappropriate reference intervals.[17][18]
Q2: What is the difference between intra-assay and inter-assay variability, and what are acceptable limits?
-
Intra-assay variability (within-run precision) measures the variation of results for the same sample analyzed multiple times within the same assay run.[12] It reflects the consistency of the assay under identical conditions.
-
Inter-assay variability (between-run precision) measures the variation of results for the same sample analyzed in different assay runs, often on different days.[12] It assesses the long-term reproducibility of the assay.
Acceptable limits for intra- and inter-assay coefficients of variation (CVs) can vary depending on the assay and its application. However, general guidelines often suggest:
-
Intra-assay CV: <10%
-
Inter-assay CV: <15%
Lower CV values indicate better precision.[12] For some applications, stricter criteria may be required.[14]
Q3: How do immunoassays and LC-MS/MS compare in terms of analytical variability?
Immunoassays and LC-MS/MS are the two most common techniques for steroid hormone measurement, each with its own strengths and weaknesses regarding analytical variability.
| Feature | Immunoassays | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Prone to cross-reactivity with structurally similar steroids and metabolites, which can lead to inaccurate results.[7][19][20] | Generally considered the "gold standard" due to high specificity, allowing for the separation and distinct measurement of different steroids.[15][20][21] |
| Sensitivity | Can have limitations, especially at low hormone concentrations.[15][22] | Offers high sensitivity, enabling the measurement of low-abundance steroids.[21][23] |
| Matrix Effects | Susceptible to interference from components in the sample matrix.[7][8] | Also affected by matrix effects, but these can often be mitigated through chromatographic separation and the use of internal standards.[9][10][11] |
| Throughput | Automated immunoassays offer high throughput.[16] | Can have lower throughput due to the need for sample preparation and chromatographic separation, although automation is improving.[24] |
| Cost & Complexity | Generally less expensive and require less specialized training.[6] | Requires expensive instrumentation and highly trained personnel.[15] |
Q4: What are "matrix effects" and how can they be minimized?
Matrix effects are a major source of analytical variability where components of the biological sample (e.g., proteins, lipids, salts) interfere with the accurate quantification of the target steroid hormone.[9][10][11] This interference can either suppress or enhance the analytical signal.[11]
Strategies to minimize matrix effects include:
-
Sample Preparation:
-
Protein Precipitation: A simple method to remove the majority of proteins from the sample.[9]
-
Liquid-Liquid Extraction (LLE): Separates the steroid of interest from interfering substances based on their differential solubility in two immiscible liquids.[9]
-
Solid-Phase Extraction (SPE): A more selective method where the steroid is retained on a solid support while interferences are washed away.[9]
-
Immunological Enrichment: Using specific antibodies, often coupled to magnetic beads, to selectively capture the target steroid from the complex matrix.[9][25]
-
-
Analytical Techniques (primarily for LC-MS/MS):
-
Isotope Dilution: An internal standard labeled with a stable isotope of the analyte is added to the sample. Since the internal standard behaves chemically and physically like the analyte, it can effectively compensate for matrix effects during sample preparation and analysis.[10][11]
-
Chromatographic Separation: Optimizing the liquid chromatography method can separate the steroid of interest from co-eluting matrix components.[23]
-
Troubleshooting Guides
Problem 1: High Intra-Assay Variability (Poor Repeatability)
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | - Calibrate and maintain pipettes regularly.- Use proper pipetting techniques (e.g., consistent speed, correct tip immersion depth).- Ensure thorough mixing of reagents and samples. |
| Inconsistent Incubation Times/Temperatures | - Use a calibrated incubator and timer.- Ensure all samples are incubated for the same duration and at the same temperature. |
| Improper Plate Washing (Immunoassays) | - Ensure the plate washer is properly maintained and dispensing/aspirating correctly.- Perform the recommended number of wash cycles. |
| Reagent Issues | - Ensure all reagents are brought to room temperature before use.- Check for expired or improperly stored reagents. |
Problem 2: High Inter-Assay Variability (Poor Reproducibility)
| Potential Cause | Troubleshooting Step |
| Reagent Lot-to-Lot Variation | - Validate each new reagent lot before use.- If possible, purchase a large single lot of reagents for the entire study.[7] |
| Changes in Experimental Conditions | - Maintain consistent experimental protocols across all runs.- Document any changes in instrumentation or procedure. |
| Instrument Performance | - Perform regular maintenance and calibration of all equipment (e.g., plate readers, mass spectrometers). |
| Analyst Variation | - Ensure all analysts are trained on and adhere to the standard operating procedure. |
Problem 3: Inaccurate Results (Bias) Compared to a Reference Method
| Potential Cause | Troubleshooting Step |
| Cross-Reactivity (Immunoassays) | - Review the assay's cross-reactivity data provided by the manufacturer.- Consider using a more specific method like LC-MS/MS, especially for samples from populations known to have high levels of cross-reacting steroids.[7][8] |
| Matrix Effects | - Perform a matrix effect validation study.- Implement a more rigorous sample preparation method (e.g., SPE or LLE).[9]- For LC-MS/MS, use an appropriate internal standard, preferably an isotopically labeled one.[10][11] |
| Calibration Issues | - Use certified reference materials for calibration.- Ensure the calibration curve covers the expected concentration range of the samples.[17] |
| Improper Sample Handling | - Review and optimize sample collection, processing, and storage protocols to prevent hormone degradation or contamination.[1][3] |
Data Presentation
Table 1: Representative Intra- and Inter-Assay Coefficients of Variation (CVs) for Steroid Hormone Assays
| Hormone | Assay Type | Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Testosterone | LC-MS/MS | Saliva | 7.2 | 8.6 | [26] |
| Progesterone | LC-MS/MS | Saliva | 10.8 | 9.7 | [26] |
| Cortisol | LC-MS/MS | Saliva | 9.2 | 7.7 | [26] |
| Testosterone | ECL Immunoassay | Not Specified | 7.30 | Similar to Progesterone | [13] |
| Progesterone | ECL Immunoassay | Not Specified | 2.11 | Similar to Testosterone | [13] |
| Estrone (E1) | LC-MS/MS | Serum | 3.4 - 5.0 | 3.8 - 5.3 | [27] |
| Estradiol (B170435) (E2) | LC-MS/MS | Serum | 3.1 - 4.0 | 3.7 - 5.4 | [27] |
| Cortisol | EIA | Saliva | ~2.5 | ~2.8 | [14] |
ECL: Electrochemiluminescence; EIA: Enzyme Immunoassay
Experimental Protocols
Protocol 1: Basic Solid-Phase Extraction (SPE) for Steroid Hormones from Serum
This protocol provides a general outline for SPE. Specific parameters may need to be optimized based on the target steroid and the SPE cartridge used.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Mix 500 µL of serum with an appropriate internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the steroid hormones from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., the initial mobile phase for LC-MS/MS).
Mandatory Visualizations
Caption: General experimental workflow for steroid hormone analysis.
Caption: Troubleshooting flowchart for inconsistent assay results.
Caption: Generalized signaling pathway for steroid hormones.
References
- 1. Hormone Sampling Protocol | Department of Evolutionary Anthropology | UZH [iea.uzh.ch]
- 2. doctorsdata.com [doctorsdata.com]
- 3. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 4. Diurnal variation of steroid hormones and their reference intervals using mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diurnal variation of steroid hormones and their reference intervals using mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapidity and Precision of Steroid Hormone Measurement | MDPI [mdpi.com]
- 7. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. Estimating intra- and inter-assay variability in salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. med.virginia.edu [med.virginia.edu]
- 18. ec.bioscientifica.com [ec.bioscientifica.com]
- 19. researchgate.net [researchgate.net]
- 20. ec.bioscientifica.com [ec.bioscientifica.com]
- 21. researchgate.net [researchgate.net]
- 22. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Development of an automated immunologic mass spectrometry (iMS) method to overcome matrix effect for quantification: Steroid hormones as the example: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Stability and validity of steroid hormones in hair and saliva across two ovulatory cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
optimizing chromatographic separation of steroid isomers
Welcome to the Technical Support Center for Chromatographic Separation of Steroid Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic analysis of steroid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating steroid isomers? A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent and effective techniques.[1] These methods provide high separation efficiency, which is crucial for distinguishing between structurally similar isomers, along with the superior sensitivity and selectivity of MS/MS detection.[1][2] For thermally labile steroids or certain isomeric pairs, Supercritical Fluid Chromatography (SFC) can offer unique selectivity and faster separations.[1][3] UHPLC, using columns with smaller particle sizes (<2 µm), generally delivers better resolution and sensitivity compared to traditional HPLC.[4][5][6][7]
Q2: How do I select the appropriate column for separating steroid epimers or isomers? A2: Column selection is critical for resolving steroid isomers. While standard C18 columns are widely used, they may not always provide sufficient resolution for challenging separations like epimers.[8][9]
-
Biphenyl (B1667301) Phases: These columns are highly effective for steroid isomers, offering alternative selectivity to C18. They engage in π-π interactions in addition to hydrophobic interactions, which can significantly enhance the resolution of isobaric steroids.[1][9][10][11]
-
Phenyl Phases: Phenyl-based stationary phases can also achieve higher selectivity for steroids with varying degrees of unsaturation.[10]
-
Chiral Stationary Phases (CSPs): For enantiomers or difficult-to-separate epimers, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose-based) are often required to achieve baseline separation.[8]
-
Particle Size: Columns with sub-2 µm particles (UHPLC) provide higher efficiency and better resolution than larger particle columns (HPLC).[1][6]
Q3: My steroid isomer peaks are co-eluting or have poor resolution (Rs < 1.5). What should I do? A3: Poor resolution is a common problem. The primary cause is the subtle structural differences between isomers, leading to very similar physicochemical properties.[8] A systematic approach to optimization is required. This involves adjusting the mobile phase, stationary phase, and temperature. Refer to the troubleshooting workflow below for a step-by-step guide.
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for low-concentration steroids? A4: Low sensitivity in LC-ESI-MS/MS can occur due to poor ionization efficiency of certain steroids.[12]
-
Derivatization: Chemically modifying the steroid with a charged or easily ionizable tag is a highly effective method to enhance ESI-MS/MS detection.[12][13] Girard P, for example, reacts with keto-steroids to improve sensitivity.[13]
-
Optimize Ion Source Parameters: Fine-tuning parameters like gas flow, temperature, and voltage can significantly improve ionization and, therefore, sensitivity.[13]
-
Improve Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to remove matrix components that can cause ion suppression.[1][13]
-
Differential Mobility Spectrometry (DMS): DMS can be used as an orthogonal separation technique to reduce interferences and significantly boost the signal-to-noise ratio.[14]
Q5: I'm observing irreproducible retention times. What are the likely causes? A5: Fluctuating retention times can compromise data quality. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[1]
-
Mobile Phase Changes: Prepare fresh mobile phase daily to prevent changes in composition due to solvent evaporation.[1][15]
-
Column Degradation: The stationary phase can degrade over time. Using a guard column and regularly monitoring performance with a standard mixture can help mitigate this.[1]
-
Temperature Fluctuations: Maintain a stable column temperature, as inconsistencies can affect solvent viscosity and retention times.[16]
Troubleshooting Workflows
Workflow 1: Optimizing Poor Peak Resolution
This workflow provides a systematic approach to troubleshooting and resolving co-eluting or poorly resolved steroid isomer peaks.
Caption: Troubleshooting workflow for poor peak resolution.
Quantitative Data Summary
Table 1: Column Chemistry and Resolution of Steroid Isomers
The choice of stationary phase chemistry significantly impacts the resolution (Rs) of structurally similar steroid isomers. Biphenyl columns often provide superior resolution compared to traditional C18 phases for these compounds.[9][11]
| Critical Isomer Pair | Stationary Phase | Resolution (Rs) | Reference |
| 21-deoxycortisol vs. 11-deoxycortisol | C18 | 1.90 | [11] |
| Biphenyl | 7.93 | [11] | |
| Corticosterone vs. 11-deoxycortisol | C18 | < 1.5 (co-elution) | [9] |
| Biphenyl | > 1.5 (baseline) | [9] | |
| 17-OH-progesterone vs. 11-deoxycorticosterone | C18 | < 1.5 (co-elution) | [9] |
| Biphenyl | > 1.5 (baseline) | [9] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Corticosteroid Isomer Analysis
This protocol provides a starting point for the separation of common corticosteroid isomers using a biphenyl column, which has demonstrated enhanced selectivity.[1][9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
To 500 µL of plasma, add an appropriate deuterated internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the target steroids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
2. Chromatographic Conditions (UHPLC)
-
Column: Biphenyl phase column (e.g., Kinetex Biphenyl, Accucore Biphenyl), 1.7-2.6 µm particle size, ~100 x 2.1 mm.[1][9][11]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient: Start with a shallow gradient (e.g., 40-70% B over 10 minutes) and optimize based on the specific isomers of interest.[1]
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column).[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2-5 µL.[1]
3. Mass Spectrometry Conditions (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Parameter Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) by infusing individual steroid standards.[13]
Protocol 2: Derivatization for Enhanced Sensitivity of Keto-Steroids
This protocol describes a derivatization procedure using Girard P reagent to improve the ionization efficiency and sensitivity of keto-steroids in LC-MS/MS analysis.[13]
1. Materials
-
Girard P (GirP) derivatization solution (e.g., 20 mg/mL in a methanol/acetic acid mixture).
-
Reconstituted sample extract (from SPE).
2. Derivatization Workflow
Caption: Workflow for Girard P derivatization of keto-steroids.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. omicsonline.org [omicsonline.org]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
preventing degradation of androstenedione during sample processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of androstenedione during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
This compound degradation can primarily be attributed to two main factors:
-
Metabolic Conversion: this compound is a key intermediate in the steroid biosynthesis pathway and can be enzymatically converted to other steroid hormones, such as testosterone (B1683101) and estrone.[1][2] This is a significant concern in samples where enzymes remain active.
-
Microbial Degradation: Bacteria are capable of metabolizing steroids.[3][4] If samples are contaminated with microorganisms, this compound can be degraded through pathways like the 9,10-seco pathway under aerobic conditions.[3][5]
Q2: What is the recommended procedure for collecting blood samples for this compound analysis?
For accurate and reliable results, it is recommended to collect an early morning specimen, ideally between 6-10 a.m.[6][7] Draw blood into a red-top tube (without a gel barrier) or a green-top tube (sodium or lithium heparin).[6][8] The use of serum separator tubes (SST®) with gel is not recommended as the gel can slowly absorb the steroid, potentially leading to lower measured concentrations.[7]
Q3: How should I process blood samples immediately after collection?
Proper post-collection handling is crucial to minimize degradation.
-
Gentle Mixing: Immediately after collection, gently invert the tube 8-10 times to mix the blood with any anticoagulant present. Do not shake the tube.[8]
-
Clotting (for serum): If using a red-top tube, allow the blood to clot for 30 minutes at room temperature.[8]
-
Centrifugation: Centrifuge the tubes for 10 minutes to separate the serum or plasma from the blood cells.[8]
-
Aliquoting: Carefully transfer the supernatant (serum or plasma) into a labeled transport tube. When aspirating plasma, be careful to take the upper layer to avoid disturbing the buffy coat and red blood cells.[8]
Q4: What are the optimal storage conditions for this compound samples?
Temperature and storage duration are critical factors for maintaining the stability of this compound.
-
Short-term: For short-term storage, refrigeration at 2-8°C is recommended.[8]
-
Long-term: For long-term storage, freezing at -20°C or lower is the method of choice.[9][10][11]
Refer to the data table below for a detailed summary of stability under different conditions.
Troubleshooting Guide
Problem: I accidentally left my samples at room temperature for an extended period. Are they still viable?
The viability of your samples will depend on the duration they were at room temperature and the sample type.
-
Serum/Plasma: this compound in serum and plasma shows stability for up to 24 hours at ambient temperature (15-25°C).[6][12] One study indicated stability for up to 3 days in unseparated blood at room temperature with only insignificant variations.[12]
-
Dried Blood Spots (DBS): In dried blood spots, this compound is stable for up to 7 days at room temperature.[13][14]
If the exposure exceeds these durations, there is an increased risk of degradation, and the results should be interpreted with caution.
Problem: My this compound levels are unexpectedly low. What could be the cause?
Several factors during sample processing could lead to artificially low this compound levels:
-
Improper Tube Selection: Use of gel-barrier tubes can lead to the absorption of this compound by the gel, reducing its concentration in the sample.[7]
-
Metabolic Conversion: If samples were not processed promptly and cooled, endogenous enzymes could have converted this compound to other steroids like testosterone.
-
Microbial Contamination: Contamination with microorganisms can lead to the degradation of this compound.
-
Improper Storage: Storing samples at room temperature for longer than the recommended time can lead to degradation.[13][14]
-
Multiple Freeze-Thaw Cycles: Although some studies suggest this compound is relatively stable with repeated freezing and thawing, it is best practice to avoid multiple cycles.[11][12]
Problem: I am seeing unexpectedly high levels of testosterone in my samples along with low this compound. What is a likely cause?
This scenario strongly suggests that in-vitro conversion of this compound to testosterone has occurred. This can happen if the samples were not processed and stored correctly, allowing the 17β-hydroxysteroid dehydrogenase enzyme to remain active. To prevent this, ensure rapid processing of samples after collection, including prompt centrifugation and freezing.
Data Presentation
Table 1: Stability of this compound in Various Sample Types and Storage Conditions
| Sample Type | Storage Temperature | Duration | Stability | Reference |
| Serum/Plasma | Ambient (15-25°C) | 6 hours | Stable | [8] |
| Serum/Plasma | Ambient (15-25°C) | 24 hours | Stable | [6] |
| Serum/Plasma | Refrigerated (2-8°C) | 72 hours | Stable | [8] |
| Serum/Plasma | Refrigerated (2-8°C) | 1 week | Stable | [6][11] |
| Serum/Plasma | Frozen (-20°C) | 90 days | Stable | [8] |
| Serum/Plasma | Frozen (-20°C) | 6 months | Stable | [6] |
| Serum/Plasma | Frozen (-20°C) | Up to 1 month | Stable | [11] |
| Serum/Plasma | Frozen (-20°C) | Long-term (6-24 years) | Stable | [9][10] |
| Dried Blood Spot (DBS) | Room Temperature | Up to 7 days | Stable | [13][14] |
| Dried Blood Spot (DBS) | 37°C | Up to 7 days | Stable | [13] |
| Dried Blood Spot (DBS) | 4°C | Up to 3 months | Stable | [13] |
| Dried Blood Spot (DBS) | -20°C | Up to 3 months | Stable | [13] |
| Dried Blood Spot (DBS) | 4°C, -20°C, -70°C | Up to 1 year | Stable | [15] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
-
Patient Preparation: Instruct the patient to have the specimen collected in the morning, between 6-10 a.m.[6]
-
Sample Collection:
-
Immediate Post-Collection Handling:
-
Centrifugation: Centrifuge the sample for 10 minutes.[8]
-
Aliquoting:
-
Storage:
Protocol 2: Liquid-Liquid Extraction of this compound from Serum/Plasma
This protocol is a common method for extracting steroids prior to analysis by techniques like LC-MS/MS.[16][17]
-
Sample Preparation:
-
Thaw frozen serum or plasma samples completely and mix well.[11]
-
Pipette 200 µL of the sample into a clean glass tube.
-
-
Internal Standard Addition: Add a known amount of deuterated this compound as an internal standard.
-
Extraction:
-
Add 1 mL of methyl-tert-butyl-ether (MTBE) to the sample.[16]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 5 minutes.
-
-
Separation:
-
Freeze the aqueous (bottom) layer using a dry ice/ethanol bath.
-
Pour off the organic (top) layer containing the this compound into a clean tube.
-
-
Drying: Evaporate the solvent from the collected organic layer under a stream of nitrogen or using a speedvac.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., a mixture of methanol (B129727) and water).
Visualizations
Caption: Metabolic pathways of this compound synthesis and conversion.
References
- 1. This compound (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. labcorp.com [labcorp.com]
- 8. This compound - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 9. The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of testosterone and this compound in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 14. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of this compound and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arborassays.com [arborassays.com]
calibration and standardization of androstenedione assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and standardization of androstenedione assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound?
A1: The two primary methods for measuring this compound are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Immunoassays are often automated and have a high throughput, but they can be limited in terms of specificity and sensitivity.[1][3] LC-MS/MS is considered the gold standard, offering higher specificity, sensitivity, and the ability to analyze multiple steroids simultaneously.[1][4][5]
Q2: Why is standardization of this compound assays important?
A2: Standardization is crucial for ensuring that laboratory test results are accurate, reliable, and comparable across different methods and laboratories.[6][7][8] This consistency is vital for accurate diagnosis, effective treatment monitoring, and meaningful research outcomes.[7][9] Organizations like the Centers for Disease Control and Prevention (CDC) have established hormone standardization programs to help achieve this.[7][9][10]
Q3: What are certified reference materials (CRMs) and why are they important?
A3: Certified reference materials are highly characterized and pure substances used to calibrate analytical instruments and validate methods.[6][11][12] Using CRMs ensures that measurements are traceable to a recognized standard, which is a fundamental aspect of assay standardization and achieving accurate results.[6]
Q4: What is the clinical significance of measuring this compound?
A4: this compound measurement is important in diagnosing and monitoring various endocrine disorders. Elevated levels can be indicative of conditions such as congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenal or gonadal tumors.[13][14][15][16] Conversely, low levels may suggest adrenal insufficiency or ovarian/testicular failure.[13][15]
Q5: How do I choose between an immunoassay and an LC-MS/MS assay?
A5: The choice depends on the specific requirements of your study. For high-throughput screening where cost and speed are major factors, an immunoassay might be suitable. However, for clinical diagnostics and research requiring high accuracy, specificity, and the ability to measure low concentrations, LC-MS/MS is the preferred method.[1][3]
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Falsely Elevated Results | Cross-reactivity with other steroids or drugs (e.g., exemestane).[3] | 1. Review the assay's cross-reactivity data provided by the manufacturer.2. If interference is suspected, re-analyze the sample using a more specific method like LC-MS/MS.3. Check the patient's medication history for potential interfering substances.[3] |
| Insufficient washing.[14] | 1. Ensure that the plate washer is functioning correctly and that all wells are being washed thoroughly.2. Increase the number of wash cycles or the volume of wash buffer.[14] | |
| Poor Precision (High CV%) | Pipetting errors or inconsistent sample handling. | 1. Ensure all pipettes are calibrated and used correctly.2. Mix all reagents and samples thoroughly before use.3. Ensure consistent incubation times and temperatures for all wells.[14] |
| Contaminated reagents. | 1. Use fresh, properly stored reagents.2. Avoid cross-contamination between wells. | |
| Low Signal or Absorbance | Inactive enzyme conjugate or substrate. | 1. Check the expiration dates of all reagents.2. Ensure reagents have been stored under the recommended conditions.3. Prepare fresh enzyme conjugate and substrate solutions. |
| Incorrect incubation time or temperature. | 1. Verify that the incubation times and temperatures are as specified in the protocol.[14] |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column contamination or degradation. | 1. Flush the column with a strong solvent.2. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | 1. Ensure the mobile phase is correctly prepared and degassed.2. Optimize the mobile phase composition for better peak shape. | |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting substances from the sample matrix.[1] | 1. Optimize the sample preparation method to remove interfering substances (e.g., use solid-phase extraction or phospholipid removal plates).[1]2. Adjust the chromatography to better separate the analyte from interfering compounds.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2][6] |
| Low Sensitivity | Suboptimal mass spectrometer settings. | 1. Tune the mass spectrometer for the specific analyte to ensure optimal ionization and fragmentation.2. Check for and clean any contamination in the ion source. |
| Inefficient sample extraction and concentration. | 1. Optimize the extraction procedure to maximize recovery.2. Ensure the sample is appropriately concentrated before injection. | |
| Inaccurate Quantification | Improper calibration curve. | 1. Prepare fresh calibration standards from a certified reference material.2. Ensure the calibration curve covers the expected concentration range of the samples.3. Use an appropriate weighting factor for the regression analysis (e.g., 1/x).[6] |
| Internal standard issues. | 1. Verify the purity and concentration of the internal standard.2. Ensure the internal standard is added consistently to all samples and calibrators. |
Experimental Protocols
This compound Immunoassay (Competitive ELISA) Protocol
This protocol is a generalized example based on commercially available kits.[14][17]
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions. Equilibrate all reagents to room temperature before use.[14]
-
Sample Addition : Pipette 25 µL of standards, controls, and patient samples into the appropriate wells of the microplate pre-coated with anti-androstenedione antibody.
-
Conjugate Addition : Add 200 µL of the this compound-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C.[14]
-
Washing : Aspirate the contents of the wells and wash each well three to five times with 300-350 µL of 1X Washing Solution.[14]
-
Substrate Addition : Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubation : Incubate the plate for 15 minutes at room temperature in the dark.[14]
-
Stopping Reaction : Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.[14]
-
Calculation : Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance of the standards against their known concentrations. The concentration of this compound is inversely proportional to the signal intensity.[14]
This compound LC-MS/MS Protocol
This protocol is a generalized example based on published methods.[1][2][4]
-
Sample Preparation (Protein Precipitation and Extraction) :
-
To 100 µL of serum, calibrator, or quality control sample, add an internal standard (e.g., ¹³C₃-labeled this compound).[2][6]
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation :
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: methanol (B129727) with 0.1% formic acid). The gradient is designed to separate this compound from other endogenous steroids.
-
-
Mass Spectrometric Detection :
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification :
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Performance Data Summary
Immunoassay Performance Characteristics
| Parameter | Roche Elecsys Assay[5][18] | Siemens Immulite Assay[5] |
| Analytical Measurement Range (AMR) | 0.3–10.0 ng/mL | Not Specified |
| Intra-assay Precision (CV%) | ≤ 2.0% | Not Specified |
| Inter-assay Precision (CV%) | ≤ 4.5% | Not Specified |
| Mean Bias vs. LC-MS/MS | -2% | 44% |
LC-MS/MS Performance Characteristics
| Parameter | Example Method 1[6] | Example Method 2[2] | Example Method 3[4] |
| Linearity Range | 0.05–12 ng/mL | 0.2–13.4 ng/mL | 0.08–7.81 ng/mL (for multiple steroids) |
| Intra-day Precision (CV%) | < 5.2% | Not Specified | < 15% |
| Inter-day Precision (CV%) | < 5.2% | < 4.6% | < 15% |
| Accuracy/Recovery | 95–105% | 98% (extraction recovery) | -14.19% to 12.89% (accuracy) |
Diagrams
Caption: this compound is a key intermediate in steroid hormone synthesis.
Caption: A typical workflow for this compound analysis by LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical Interference of Exemestane with this compound Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Method Comparison of Serum this compound Measurement Using Three Different Assays: The Siemens Immulite Immunoassay, the Roche Elecsys Immunoassay, and an LC/MS-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of this compound in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDC project on standardizing steroid hormone measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 11. This compound | LGCFOR0323.01 | LGC Standards [lgcstandards.com]
- 12. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. testing.com [testing.com]
- 14. This compound ELISA Kit (ab108672) | Abcam [abcam.com]
- 15. This compound | Rupa Health [rupahealth.com]
- 16. This compound, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 17. demeditec.com [demeditec.com]
- 18. The this compound Roche Elecsys immunoassay has superior comparability to the LC-MS/MS assay than the Siemens Immulite immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Exemestane Interference in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering analytical interference from the aromatase inhibitor exemestane (B1683764) in immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is exemestane and why does it interfere with immunoassays?
Exemestane is a steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.[1][2][3] Its molecular structure is very similar to that of endogenous steroid hormones, particularly androgens and estrogens.[1][4][5] This structural similarity can lead to cross-reactivity in immunoassays, where the antibodies intended to bind a specific hormone (e.g., estradiol (B170435), androstenedione) also bind to exemestane or its metabolites.[1][6][7][8] This cross-reactivity is a primary cause of analytical interference, often resulting in falsely elevated hormone measurements.[1][4][5][6]
Q2: Which immunoassays are most affected by exemestane interference?
Studies have shown that immunoassays for This compound are markedly affected by exemestane, leading to falsely elevated results.[1][4][5] Some estradiol immunoassays have also shown falsely elevated results in a percentage of patients being treated with exemestane.[1][4][6] The degree of interference can vary significantly between different immunoassay platforms and manufacturers.[1] In contrast, immunoassays for testosterone (B1683101), 17-hydroxyprogesterone, and progesterone (B1679170) have not shown significant interference from exemestane.[1]
Q3: What is the clinical significance of this interference?
Falsely elevated hormone levels due to exemestane interference can lead to incorrect clinical interpretations and patient management decisions.[1][4][5] For instance, inaccurate estradiol measurements could lead to an incorrect assessment of the effectiveness of aromatase inhibitor therapy.[6] This may result in unnecessary and expensive diagnostic procedures or inappropriate changes in treatment.[1][5][9]
Q4: Are there alternative analytical methods that are not affected by exemestane?
Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended alternative method for measuring steroid hormone levels in patients undergoing exemestane therapy.[1][6][10] LC-MS/MS offers higher specificity and sensitivity and is less susceptible to cross-reactivity from structurally similar compounds like exemestane.[1][6][11]
Troubleshooting Guide
If you suspect that exemestane is interfering with your immunoassay results, follow these troubleshooting steps:
Step 1: Review Patient Medication
Confirm if the patient is being treated with exemestane. This information is crucial for interpreting unexpected hormone assay results.[12]
Step 2: Assess the Plausibility of the Results
Evaluate the immunoassay results in the context of the patient's clinical condition. For example, in a postmenopausal woman on an aromatase inhibitor like exemestane, estradiol levels are expected to be very low. Markedly elevated results should raise suspicion of interference.[1][6]
Step 3: Perform a Serial Dilution
Diluting the sample can help identify some types of interference.[13][14] If interference is present, the apparent concentration of the analyte may not decrease linearly with the dilution factor.
Step 4: Use an Alternative Immunoassay
If available, re-run the sample using an immunoassay from a different manufacturer. Different assays use different antibodies with varying cross-reactivity profiles, and the level of interference may differ.[7]
Step 5: Confirm with a Reference Method (LC-MS/MS)
The most definitive way to overcome interference from exemestane is to re-analyze the sample using a more specific method like LC-MS/MS.[1][6][10]
Quantitative Data on Exemestane Interference
The following table summarizes the impact of exemestane on different immunoassays as reported in a multi-center study.
| Immunoassay Analyte | Immunoassay Platforms | Observed Interference from Exemestane |
| This compound | Chemiluminescence immunoassays (Liaison XL, Cobas, Maglumi), Radioimmunoassay (DiaSource) | Markedly falsely elevated results in all evaluated immunoassays. The interference was concentration-dependent.[1][4][5] |
| Estradiol | One of the evaluated immunoassays | Falsely elevated results were observed in 20% of patients. However, in-vitro experiments did not confirm direct cross-reactivity with exemestane or its major metabolite, 17-hydroexemestane, suggesting other metabolites might be involved.[1][4][5] |
| Testosterone | Various immunoassays | No relevant effects on testosterone measurements were observed.[1] |
| Progesterone | Various immunoassays | No relevant effects on progesterone measurements were observed.[1] |
| 17-Hydroxyprogesterone | Various immunoassays | No relevant effects on 17-hydroxyprogesterone measurements were observed.[1] |
Experimental Protocols
In-Vitro Spiking Experiment to Assess Cross-Reactivity
This protocol is a generalized procedure based on methodologies described in published studies to determine the extent of interference from exemestane in a specific immunoassay.[1][4][5]
Objective: To quantify the degree of cross-reactivity of exemestane in a given immunoassay.
Materials:
-
Serum pool from individuals not taking exemestane.
-
Exemestane standard of known concentration.
-
The immunoassay kit and instrument to be evaluated.
-
Calibrators and controls for the immunoassay.
-
Pipettes and other standard laboratory equipment.
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a series of serum samples by spiking the serum pool with increasing concentrations of exemestane. The concentration range should cover the expected therapeutic levels of the drug.
-
Include a zero-concentration sample (serum pool with no added exemestane) as a baseline.
-
-
Sample Analysis:
-
Analyze the spiked samples using the immunoassay , following the manufacturer's instructions.
-
Run each sample in replicate to ensure precision.
-
-
Data Analysis:
-
Calculate the mean measured analyte concentration for each exemestane concentration.
-
Plot the measured analyte concentration against the concentration of added exemestane.
-
The degree of interference can be expressed as the percentage of cross-reactivity, calculated using the formula:
-
% Cross-reactivity = (Apparent concentration of analyte / Concentration of exemestane) x 100
-
-
Visualizations
Caption: Mechanism of exemestane interference in a competitive immunoassay.
Caption: Troubleshooting workflow for suspected exemestane interference.
References
- 1. Analytical Interference of Exemestane with this compound Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. What is the mechanism of Exemestane? [synapse.patsnap.com]
- 4. Analytical Interference of Exemestane with this compound Immunoassays -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 5. Analytical Interference of Exemestane With this compound Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Falsely elevated serum oestradiol due to exemestane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
Androstenedione as a Diagnostic Biomarker for Polycystic Ovary Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] Biochemical hyperandrogenism is a key diagnostic criterion, and the accurate measurement of androgens is crucial for diagnosis and management.[3][4] This guide provides a comparative analysis of androstenedione (A4) against other established biomarkers for PCOS, supported by experimental data and detailed methodologies.
The Role of this compound in PCOS Pathophysiology
This compound is a steroid hormone that serves as a direct precursor to both testosterone (B1683101) and estrone. In women with PCOS, there is often an overproduction of androgens from both the ovaries and adrenal glands.[5][6][7] Dysregulation of steroidogenic enzymes, such as CYP17A1, in ovarian theca cells leads to increased this compound synthesis.[6][8] This elevation contributes significantly to the hyperandrogenic state observed in PCOS.[8][9][10] In fact, this compound is the most abundant serum steroid metabolite in patients with PCOS.[11]
Androgen Synthesis Pathway in PCOS
The following diagram illustrates the simplified classical androgen synthesis pathway in ovarian theca cells, highlighting the central role of this compound. In PCOS, the activity of enzymes like CYP17A1 is often increased, leading to a greater flux towards androgen production.
Caption: Ovarian Androgen Synthesis Pathway.
Comparative Performance of Androgen Biomarkers
The diagnosis of hyperandrogenism in PCOS often involves measuring a panel of androgens. While total and free testosterone are considered primary markers, this compound serves as a valuable second-line diagnostic tool, especially when testosterone levels are not elevated.[1][12]
A recent diagnostic meta-analysis provides pooled data on the performance of various androgens for diagnosing biochemical hyperandrogenism in PCOS.[3]
Table 1: Performance Metrics of Androgen Biomarkers for PCOS Diagnosis
| Biomarker | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Area Under Curve (AUC) (95% CI) |
|---|---|---|---|
| This compound (A4) | 0.75 (0.60–0.86) | 0.71 (0.51–0.85) | 0.80 (0.76–0.83) |
| Total Testosterone (TT) | 0.74 (0.63–0.82) | 0.86 (0.77–0.91) | 0.87 (0.84–0.90) |
| Calculated Free Testosterone (cFT) | 0.89 (0.69–0.96) | 0.83 (0.79–0.86) | 0.85 (0.81–0.88) |
| Free Androgen Index (FAI) | 0.78 (0.70–0.83) | 0.85 (0.76–0.90) | 0.87 (0.84–0.90) |
| DHEAS | 0.75 (0.61–0.85) | 0.67 (0.48–0.81) | 0.77 (0.73–0.81) |
Source: Adapted from a 2024 systematic review and meta-analysis.[3]
One study found that this compound had the highest Youden index (0.65), with a sensitivity of 81.82% and a specificity of 83.16% for diagnosing hyperandrogenic PCOS.[4] Furthermore, elevated serum this compound levels are associated with more severe PCOS phenotypes.[9][10]
Experimental Protocols: The Gold Standard
The accurate measurement of steroid hormones is critical for diagnostic validity. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard method due to its high specificity and sensitivity, avoiding the cross-reactivity issues often seen in immunoassays.[13][14][15] The 2023 International PCOS Evidence-based Guidelines recommend using validated LC-MS/MS assays for measuring androgens.[16]
Typical Biomarker Validation Workflow
The diagram below outlines a standard workflow for validating a biomarker like this compound.
Caption: Standard Experimental Workflow for Biomarker Validation.
Detailed Methodology: Serum this compound Measurement by LC-MS/MS
This protocol is a representative example for the quantitative analysis of this compound in human serum.
-
Sample Preparation:
-
Thaw patient serum samples and internal standards at room temperature.
-
To 50 µL of serum, add an internal standard solution (e.g., deuterium-labeled this compound).
-
Precipitate proteins by adding 150 µL of Zinc Sulfate and 100 µL of acetonitrile.[17]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation (LC):
-
The supernatant is injected into an LC system.
-
Often, an on-line solid-phase extraction (SPE) is used for further sample clean-up and concentration.[13][17]
-
The analytes are separated on a reverse-phase column (e.g., C18) with a specific gradient of mobile phases (e.g., water with formic acid and methanol/acetonitrile).
-
-
Detection (MS/MS):
-
The eluent from the LC column is directed to a tandem mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both the analyte (this compound) and its labeled internal standard. For this compound, a common quantifier transition is m/z 287.2 > 97.1, with a qualifier transition of m/z 287.2 > 109.1 to ensure specificity.[18]
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of this compound in the patient sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion and Recommendations
While calculated free testosterone demonstrates the highest sensitivity, and total testosterone shows high specificity, this compound remains a crucial biomarker in the diagnostic toolkit for PCOS.[3] Its measurement can increase the identification of hyperandrogenemia by about 10% in patients where testosterone levels are normal.[1]
Key Takeaways:
-
Primary Screening: Total and free testosterone, measured by LC-MS/MS, should be the first-line biochemical tests for hyperandrogenism in suspected PCOS.[12][16]
-
Second-Line Testing: this compound measurement is recommended if total and free testosterone levels are within the normal range but clinical suspicion for PCOS remains high.[1][12]
-
Methodology Matters: LC-MS/MS is the recommended method for all androgen measurements to ensure accuracy and avoid misdiagnosis.[16]
-
Clinical Correlation: Elevated this compound levels may indicate a more severe PCOS phenotype, warranting closer monitoring and potentially more aggressive management of associated metabolic risks.[9]
Combining the measurement of testosterone, free androgen index, and this compound can improve the diagnostic efficiency for PCOS.[4] Therefore, validating this compound within a broader androgen panel provides a more comprehensive and accurate biochemical assessment for both clinical diagnostics and drug development research.
References
- 1. Current Guidelines for Diagnosing PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Model Combining Testosterone, this compound and Free Testosterone Index Improved the Diagnostic Efficiency of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The origin of androgen synthesis in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of androgen and its related signals in PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Investigation of Steroid Biosynthesis Pathway Genes in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]
- 9. Elevated serum this compound is associated with a more severe phenotype in women with polycystic ovary syndrome (PCOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polycystic Ovary Syndrome: Assessment and Management Guidelines | AAFP [aafp.org]
- 13. SUN-212 Interference in Serum this compound Measured by LC-MS/MS in Newborns Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. walkinlab.com [walkinlab.com]
- 16. Recommendations from the 2023 International Evidence-based Guideline for the Assessment and Management of Polycystic Ovary Syndrome (2023) - practice guidance | American Society for Reproductive Medicine | ASRM [asrm.org]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. LC-MS/MS detection of increased this compound levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Androstenedione and Testosterone Levels in Hyperandrogenism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of androstenedione and testosterone (B1683101) levels in various hyperandrogenic states. Hyperandrogenism, characterized by an excess of androgens, is a common endocrine disorder in women, with diverse etiologies ranging from polycystic ovary syndrome (PCOS) to androgen-secreting tumors. Understanding the distinct profiles of this compound and testosterone is crucial for accurate diagnosis, targeted therapeutic development, and insightful clinical research. This document summarizes quantitative data, details experimental methodologies for hormone measurement, and illustrates the core signaling pathway of androgen synthesis.
Comparative Androgen Levels in Hyperandrogenic Conditions
The following table summarizes the typical serum concentrations of total testosterone and this compound in healthy females and in those with common hyperandrogenic disorders. It is important to note that these values can vary based on the analytical method used, patient age, and ethnicity.
| Condition | Total Testosterone (ng/dL) | This compound (ng/dL) | Key Observations |
| Normal Adult Female | 15 - 70[1] | 30 - 200 | Testosterone levels peak in the 30s and decline with age[2]. This compound levels also show an age-related decline[3][4]. |
| Polycystic Ovary Syndrome (PCOS) | Mildly to moderately elevated (often >70, can be up to 150)[5] | Often elevated, can be the sole elevated androgen[5][6] | Both testosterone and this compound are the main elevated androgens in PCOS[6]. The testosterone/androstenedione ratio may be useful in assessing metabolic risk[7]. |
| Congenital Adrenal Hyperplasia (CAH) - 21-Hydroxylase Deficiency | Markedly elevated | Very high, often 5- to 10-fold elevations[8] | This compound is the major androgen secreted by the adrenal cortex in CAH, and a significant portion is peripherally converted to testosterone[9]. |
| Androgen-Secreting Adrenal Tumors | Variable, can be normal to markedly elevated[10][11] | Often significantly elevated, can be the predominant androgen[12][13] | Pure testosterone-secreting adrenal tumors are rare[10][11]. A simultaneous rise in DHEAS, this compound, and testosterone is often observed[13]. |
| Androgen-Secreting Ovarian Tumors | Markedly elevated (often >150-200)[14][15] | Can be elevated, but testosterone is typically the predominant androgen[16][17][18] | A testosterone/androstenedione ratio > 1.5 may suggest an ovarian source[19]. |
Experimental Protocols for Androgen Measurement
Accurate measurement of this compound and testosterone is paramount for the differential diagnosis of hyperandrogenism. The two primary methodologies employed in clinical and research settings are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity, particularly at low concentrations[3].
Methodology Overview:
-
Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction: Serum or plasma samples are treated with a protein precipitating agent (e.g., methanol (B129727) or zinc sulfate) to remove interfering proteins. The steroids are then extracted from the aqueous phase into an organic solvent (e.g., methyl-tert-butyl ether)[20][21].
-
Internal Standards: Stable isotope-labeled internal standards for testosterone (e.g., ¹³C₃-testosterone) and this compound are added at the beginning of the sample preparation to account for procedural losses and matrix effects[20].
-
Derivatization (Optional): To enhance sensitivity, particularly for low-concentration samples, derivatization of the analytes may be performed[21].
-
-
Chromatographic Separation:
-
The extracted and reconstituted sample is injected into a liquid chromatograph.
-
A reversed-phase column (e.g., C18) is typically used to separate testosterone and this compound from other endogenous steroids based on their hydrophobicity[20].
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[22].
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, providing a high degree of specificity[20].
-
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a steroid-free matrix[20].
-
Immunoassays
Immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA) and Chemiluminescence Immunoassays (CLIA), are widely used for routine clinical measurement of androgens due to their high throughput and automation capabilities. However, they can be prone to cross-reactivity with other structurally similar steroids, which can affect accuracy, especially at low concentrations.
Methodology Overview (Competitive ELISA):
-
Principle: The assay is based on the principle of competitive binding. This compound or testosterone in the patient sample competes with a fixed amount of enzyme-labeled androgen (conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate well[23].
-
Procedure:
-
Sample Addition: Calibrators, controls, and patient samples are dispensed into the antibody-coated microplate wells[24].
-
Enzyme Conjugate Addition: A solution containing the enzyme-labeled androgen is added to each well[24].
-
Incubation: The plate is incubated to allow for the competitive binding reaction to reach equilibrium[24].
-
Washing: The unbound components are removed by washing the wells with a wash buffer[24].
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product[24].
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction[24].
-
-
Detection and Quantification:
-
The absorbance of the colored product in each well is measured using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of the androgen in the sample[23].
-
A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. The concentration of the androgen in the patient samples is then determined by interpolating their absorbance values on the standard curve[23].
-
Androgen Synthesis Signaling Pathway
The synthesis of this compound and testosterone from cholesterol involves a series of enzymatic reactions occurring in the adrenal glands and the ovaries. The following diagram illustrates the canonical pathway of androgen biosynthesis.
Caption: Canonical pathway of androgen biosynthesis from cholesterol.
Experimental Workflow for Androgen Measurement by LC-MS/MS
The following diagram outlines a typical experimental workflow for the quantification of this compound and testosterone in serum samples using LC-MS/MS.
Caption: Experimental workflow for androgen analysis by LC-MS/MS.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. jsafog.com [jsafog.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Age-specific reference ranges for serum testosterone and this compound concentrations in women measured by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperandrogenemia in Polycystic Ovary Syndrome: Exploration of the Role of Free Testosterone and this compound in Metabolic Phenotype | PLOS One [journals.plos.org]
- 8. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 9. This compound and its conversion to plasma testosterone in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rare case of pure testosterone-secreting adrenal adenoma in a postmenopausal elderly woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rare case of pure testosterone-secreting adrenal adenoma in a postmenopausal elderly woman | springermedizin.de [springermedizin.de]
- 12. Pure androgen-secreting adrenal tumor (PASAT): A rare case report of bilateral PASATs and a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aapec.org [aapec.org]
- 15. Exploring the unusual: a testosterone-secreting ovarian tumor [autopsyandcasereports.org]
- 16. karger.com [karger.com]
- 17. Androgen-producing ovarian tumors (Chapter 13) - Androgens in Gynecological Practice [cambridge.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, this compound, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. demeditec.com [demeditec.com]
- 24. sceti.co.jp [sceti.co.jp]
Salivary Androstenedione: A Viable Non-Invasive Alternative to Serum Measurement
A comprehensive analysis of peer-reviewed studies indicates a strong positive correlation between serum and salivary androstenedione levels, positioning saliva as a reliable and non-invasive alternative for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the performance, supported by experimental data and detailed methodologies.
This compound, a key steroid hormone, serves as a precursor to both androgens and estrogens. Its measurement is crucial in various research and clinical settings, including studies on adrenal function, polycystic ovarian syndrome (PCOS), and congenital adrenal hyperplasia (CAH).[1][2] Traditionally, serum has been the matrix of choice for this compound quantification. However, the convenience and stress-free nature of saliva collection present a compelling alternative.
Strong Correlation Substantiated by Multiple Studies
Multiple independent studies have consistently demonstrated a significant positive correlation between this compound concentrations in serum and saliva. This strong relationship underpins the validity of using salivary measurements as a proxy for circulating serum levels.
A study involving patients with congenital adrenal hyperplasia found a significant positive correlation between this compound levels in saliva and serum, with a Pearson correlation coefficient (R) of 0.611 (p < 0.01).[3][4][5][6] Another study reported an even stronger correlation, with an R value of 0.968.[7] Furthermore, research utilizing the highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique has shown high linear correlations, with R values exceeding 0.90 (p < 0.0001).[8] One study reported a Spearman's correlation coefficient (rs) of 0.931 (P < 0.001) between plasma and salivary this compound.[9]
These findings suggest that salivary this compound levels accurately reflect the unbound, biologically active fraction of the hormone in the bloodstream.[10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing serum and salivary this compound levels.
| Study Population | Analytical Method | Correlation Coefficient (r/R/rs) | p-value | Reference |
| Patients with Congenital Adrenal Hyperplasia | Immunoassay | 0.611 | < 0.01 | [3][4][5][6] |
| Patients with Congenital Adrenal Hyperplasia | Not Specified | 0.968 | Not Specified | [7] |
| Healthy Subjects | LC-MS/MS | > 0.90 | < 0.0001 | [8] |
| Patients with Congenital Adrenal Hyperplasia | LC-MS/MS | 0.931 | < 0.001 | [9] |
| General Population | Not Specified | 0.77 | Not Specified | [10] |
Experimental Protocols
The methodologies employed in the cited studies, while varying slightly, follow a general workflow for the collection, processing, and analysis of serum and saliva samples.
Sample Collection
-
Saliva: Saliva samples are typically collected by passive drool or using a collection device such as a Salivette®.[3][4] To avoid contamination, subjects are often instructed to refrain from eating or brushing their teeth before collection.[4] For studies investigating diurnal rhythm, samples are collected at multiple time points throughout the day (e.g., upon awakening, afternoon, and evening).[3][5][6][11]
-
Serum: Venous blood samples are collected by trained phlebotomists. The blood is then centrifuged to separate the serum, which is subsequently stored for analysis.
Sample Processing and Storage
-
Saliva: Collected saliva is centrifuged to remove mucins and other debris.[4] The clear supernatant is then transferred to a clean tube and stored frozen at -20°C until analysis.[3][4] Studies have shown that this compound in saliva is stable at ambient temperature for up to five days, facilitating at-home collection and transport.[11]
-
Serum: After centrifugation, the serum is aliquoted and stored frozen, typically at -20°C or lower, until the time of assay.
Analytical Methods
Two primary analytical techniques have been utilized for the quantification of this compound in both serum and saliva:
-
Immunoassays: These methods, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), utilize specific antibodies to detect and quantify this compound.[2][3][5][6][12] While widely used, direct immunoassays may sometimes lack the sensitivity and specificity for the low levels of this compound found in saliva.[8][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[13][14][15] LC-MS/MS methods can accurately measure the low picogram-per-milliliter concentrations of this compound typically found in saliva.[1][8] The general procedure involves extraction of the steroids from the sample, followed by chromatographic separation and detection by mass spectrometry.[8][9]
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the comparative analysis of serum and salivary this compound.
Figure 1. Experimental workflow for serum and salivary this compound correlation analysis.
This compound Biosynthesis Pathway
This compound is a central intermediate in the steroidogenesis pathway, synthesized from dehydroepiandrosterone (B1670201) (DHEA) and 17-hydroxyprogesterone. It is subsequently converted to testosterone (B1683101) or estrone.[10]
References
- 1. salimetrics.com [salimetrics.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. smj.sma.org.sg [smj.sma.org.sg]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. smj.org.sg [smj.org.sg]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. salimetrics.com [salimetrics.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Androstenedione Measurement: A Comparative Guide to Immunoassay and LC-MS/MS in Clinical Diagnostics
For researchers, scientists, and drug development professionals, the accurate measurement of androstenedione (A4) is crucial for a variety of clinical and research applications. This guide provides an objective comparison of two primary analytical methods: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data to inform methodological choices in a clinical diagnostic setting.
This compound, a steroid hormone produced in the adrenal glands and gonads, serves as a key precursor to both testosterone (B1683101) and estrogen. Its measurement is vital in the diagnosis and management of a range of endocrine disorders, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and androgen-secreting tumors. The choice of analytical method can significantly impact the accuracy and reliability of these measurements.
Methodological Principles: A Head-to-Head Comparison
Immunoassays and LC-MS/MS represent two distinct approaches to the quantification of this compound, each with inherent strengths and limitations.
Immunoassay: This method relies on the principle of competitive binding. In a typical competitive immunoassay, unlabeled this compound in a patient sample competes with a labeled form of the hormone (e.g., enzyme-linked) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample. While immunoassays are widely available, automated, and offer high throughput, their accuracy can be compromised by cross-reactivity with other structurally similar steroid hormones, potentially leading to overestimated results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for steroid hormone analysis, LC-MS/MS offers superior analytical specificity and sensitivity. This technique first separates this compound from other compounds in a sample using liquid chromatography. The separated hormone is then ionized and identified based on its unique mass-to-charge ratio by a tandem mass spectrometer. This multi-layered detection process minimizes the risk of interference from other steroids, ensuring more accurate and reliable quantification, especially at low concentrations.
Performance Characteristics: A Data-Driven Analysis
The choice between immunoassay and LC-MS/MS often hinges on a trade-off between throughput and analytical performance. The following tables summarize key performance metrics for various this compound assays, providing a quantitative basis for comparison.
Table 1: Comparison of Analytical Sensitivity and Measurement Range
| Method Type | Assay | Limit of Quantitation (LOQ) (ng/mL) | Analytical Measurement Range (ng/mL) |
| LC-MS/MS | In-house Developed[1] | 0.195 | Up to 50 |
| Roche Elecsys | 0.150 | 0.3 - 10.0 | |
| Chemiluminescence Immunoassay | DiaSorin LIAISON | Not explicitly stated, lower sensitivity noted in children[2] | Not specified |
| Siemens Immulite | Not specified | Not specified | |
| ELISA | Demeditec | Not specified | Not specified |
| Sigma-Aldrich[3] | 0.024 | Not specified | |
| Invitrogen[4] | 0.0023 | 0.005 - 1.2 |
Table 2: Precision of this compound Measurement
| Method Type | Assay | Intra-assay Coefficient of Variation (CV%) | Inter-assay Coefficient of Variation (CV%) |
| LC-MS/MS | In-house Developed[5] | < 10% | < 10% |
| Chemiluminescence Immunoassay | Roche Elecsys[6] | ≤ 2.0% | ≤ 4.5% |
| ELISA | Invitrogen[4] | <10% | <10% |
Table 3: Agreement with LC-MS/MS Reference Method
| Immunoassay | Correlation with LC-MS/MS (r) | Mean Bias |
| Roche Elecsys[6] | 0.9930 | -2% |
| Siemens Immulite[6] | Not specified | +44% |
| DiaSorin LIAISON[2] | Good agreement noted | Not specified |
| Radioimmunoassay (RIA)[1][2] | Lower correlation than LIAISON, but better than ELISA | Generally higher results than LC-MS/MS |
| ELISA[1] | Poor (r² = 0.1033) | Significant positive bias |
Experimental Protocols: A Step-by-Step Overview
Detailed methodologies are critical for replicating and comparing results. Below are generalized protocols for both immunoassay and LC-MS/MS procedures for this compound measurement.
This compound Immunoassay (Competitive ELISA Protocol)
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other necessary reagents according to the kit instructions.
-
Sample Addition: Pipette a defined volume of standards, controls, and patient serum or plasma into the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add the enzyme-conjugated this compound to each well. During incubation, the this compound in the sample competes with the enzyme-labeled this compound for binding to the immobilized antibody.
-
Washing: After incubation, wash the plate to remove any unbound components.
-
Substrate Addition: Add a substrate solution to each well. The enzyme bound to the plate will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to a standard curve generated from the known concentrations of the standards.
This compound LC-MS/MS Protocol
-
Sample Preparation (Extraction):
-
Liquid-Liquid Extraction (LLE): To a known volume of serum or plasma, add an internal standard (a stable isotope-labeled version of this compound). Add an organic solvent (e.g., methyl-tert-butyl ether) to extract the steroids. Vortex and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the steroids to a new tube.
-
Solid-Phase Extraction (SPE): Alternatively, pass the sample through an SPE cartridge that selectively retains the steroids. Wash the cartridge to remove interfering substances and then elute the steroids with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a mobile phase solution compatible with the LC system.
-
Liquid Chromatography (LC) Separation: Inject the reconstituted sample into an HPLC or UPLC system. The sample is passed through a chromatographic column which separates this compound from other analytes based on their chemical properties.
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization: The eluent from the LC column enters the mass spectrometer, where the this compound molecules are ionized (e.g., by atmospheric pressure chemical ionization - APCI).
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first analyzer selects for the specific mass-to-charge ratio of the this compound parent ion. These selected ions are then fragmented, and the second analyzer selects for a specific fragment ion.
-
-
Data Analysis: The detector measures the abundance of the specific fragment ions. The concentration of this compound in the original sample is determined by comparing the signal of the analyte to that of the internal standard.
Visualizing the Diagnostic Workflow
The following diagrams illustrate the key steps in the analytical process for both immunoassay and LC-MS/MS, as well as the biosynthetic pathway of this compound.
Caption: this compound's central role in steroidogenesis.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
The choice between immunoassay and LC-MS/MS for this compound measurement depends on the specific requirements of the clinical or research setting.
-
Immunoassays offer a high-throughput, cost-effective solution suitable for initial screening or when a rapid turnaround time is essential. However, users should be aware of the potential for cross-reactivity, which can lead to inaccuracies, particularly in populations with complex steroid profiles or at low analyte concentrations. Some newer generation automated chemiluminescence immunoassays have shown improved agreement with LC-MS/MS.[2][6]
-
LC-MS/MS is the method of choice when high accuracy, specificity, and sensitivity are paramount. It is particularly recommended for pediatric samples, for confirming equivocal immunoassay results, and in research settings where precise quantification is critical. The ability of LC-MS/MS to simultaneously measure multiple steroids from a single sample also provides a more comprehensive picture of the steroidogenic pathway, enhancing its diagnostic utility.
For clinical diagnostic laboratories, a tiered approach may be optimal. Immunoassays can be used for routine testing, with LC-MS/MS employed as a confirmatory method for results that are unexpected, inconsistent with the clinical picture, or fall near critical decision limits. This strategy balances the need for efficiency with the demand for analytical accuracy. As the field of endocrinology continues to advance, the superior performance of LC-MS/MS is likely to lead to its broader adoption as the primary method for this compound and other steroid hormone measurements.
References
- 1. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum this compound Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-method comparison of serum this compound measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Competitive ELISA Kit (EIAAND) - Invitrogen [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Method Comparison of Serum this compound Measurement Using Three Different Assays: The Siemens Immulite Immunoassay, the Roche Elecsys Immunoassay, and an LC/MS-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Androstenedione and DHEA-S in Adrenal Function Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key androgens, Androstenedione (A4) and Dehydroepiandrosterone (B1670201) Sulfate (DHEA-S), in the context of adrenal function assessment. A thorough understanding of their distinct physiological roles, biochemical pathways, and clinical utility is paramount for accurate diagnosis, monitoring of adrenal disorders, and the development of novel therapeutic interventions. This document presents a detailed comparison of their performance in various adrenal conditions, supported by experimental data and detailed methodologies.
Introduction to Adrenal Androgens
The adrenal cortex synthesizes a range of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. This compound and DHEA-S are the two principal androgens secreted by the adrenal glands. While both serve as precursors for more potent androgens like testosterone (B1683101), their production pathways, regulation, and clinical significance differ substantially, making their comparative analysis crucial for a nuanced understanding of adrenal pathophysiology. DHEA-S is almost exclusively produced by the adrenal glands, making it a specific marker of adrenal androgen synthesis. In contrast, this compound is secreted by both the adrenal glands and the gonads, with approximately 50% originating from the adrenals.[1]
Comparative Analysis in Adrenal Disorders
The differential measurement of this compound and DHEA-S is a cornerstone in the diagnosis and management of a spectrum of adrenal disorders. Their relative concentrations can provide valuable insights into the specific enzymatic defects in congenital adrenal hyperplasia, the etiology of Cushing's syndrome, the severity of adrenal insufficiency, and the underlying hormonal imbalances in polycystic ovary syndrome.
Data Presentation: this compound vs. DHEA-S in Adrenal Pathologies
The following tables summarize the typical findings for this compound and DHEA-S levels in various adrenal disorders, along with their diagnostic performance characteristics.
| Disorder | This compound (A4) Levels | DHEA-S Levels | A4:DHEA-S Ratio | Clinical Utility of Each Marker |
| Congenital Adrenal Hyperplasia (CAH) | Markedly elevated in 21-hydroxylase and 11β-hydroxylase deficiencies.[2] | Often elevated, but to a lesser extent than this compound in 21-hydroxylase deficiency.[3] May not be elevated in all cases.[4] | Typically elevated. | This compound: A primary marker for diagnosing and monitoring CAH, particularly 21-hydroxylase deficiency.[2][5] DHEA-S: An adjunctive marker; less sensitive than 17-hydroxyprogesterone and this compound.[1] |
| Cushing's Syndrome | ACTH-Dependent (Cushing's Disease/Ectopic ACTH): Normal to elevated.[6][7] ACTH-Independent (Adrenal Adenoma/Carcinoma): Typically low to suppressed.[6][7] | ACTH-Dependent (Cushing's Disease/Ectopic ACTH): Normal to elevated.[6][7] ACTH-Independent (Adrenal Adenoma/Carcinoma): Markedly suppressed.[8][9] | Low in ACTH-independent Cushing's syndrome. | This compound: Helps differentiate between ACTH-dependent and -independent forms. DHEA-S: A highly sensitive marker for differentiating ACTH-independent (low DHEA-S) from ACTH-dependent (normal to high DHEA-S) Cushing's syndrome.[8][9] |
| Adrenal Insufficiency (Primary) | Low to undetectable. | Low to undetectable. | Not typically used for diagnosis. | This compound & DHEA-S: Both are typically low, reflecting global adrenal hypofunction. |
| Polycystic Ovary Syndrome (PCOS) | Frequently elevated.[10][11] | May be elevated in a subset of patients (25-50%).[1] | Variable. | This compound: A key diagnostic marker for hyperandrogenism in PCOS, even when testosterone levels are normal.[1][11] DHEA-S: Useful for identifying the adrenal contribution to hyperandrogenism in PCOS.[10] |
| Diagnostic Performance Metric | This compound (A4) | DHEA-S | Source |
| Cushing's Syndrome (Adrenal vs. Pituitary) | Sensitivity: 92.31%, Specificity: 93.33% (ratio) | Sensitivity: 92.31%, Specificity: 93.33% (ratio) | [8][12] |
| Polycystic Ovary Syndrome (PCOS) | Sensitivity: 75%, Specificity: 71% | Sensitivity: 75%, Specificity: 67% | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of adrenal steroidogenesis and the analytical workflow for hormone quantification is essential for a comprehensive understanding.
Experimental Protocols
Accurate and reproducible quantification of this compound and DHEA-S is critical for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity. Immunoassays, such as ELISA and chemiluminescent immunoassays (CLIA), are also widely used for routine clinical testing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the simultaneous quantification of multiple steroids from a single sample.
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution containing isotopically labeled this compound and DHEA-S.[14]
-
Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727).[15]
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).[14]
2. Chromatographic Separation:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
A gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
3. Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use positive electrospray ionization (ESI) for this compound and negative ESI for DHEA-S.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound
ELISA is a common immunoassay format for the quantification of this compound.
1. Plate Preparation:
-
Use a 96-well microplate pre-coated with anti-androstenedione antibodies.[3]
2. Assay Procedure:
-
Add standards, controls, and patient samples to the wells.
-
Add an this compound-horseradish peroxidase (HRP) conjugate to each well.[9][16]
-
Incubate the plate to allow for competitive binding between the this compound in the sample and the HRP-conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution, which will react with the bound HRP to produce a color change.[17]
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).[17] The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Chemiluminescent Immunoassay (CLIA) Protocol for DHEA-S
CLIA offers high sensitivity and a wide dynamic range for DHEA-S measurement.
1. Reaction Initiation:
-
Combine the patient sample with paramagnetic particles coated with anti-DHEA-S antibodies in a reaction vessel.[18]
2. Competitive Binding:
-
Add a DHEA-S-acridinium-labeled conjugate, which competes with the DHEA-S in the sample for binding to the antibody-coated particles.[5]
3. Signal Generation and Detection:
-
After incubation, apply a magnetic field to separate the particles and wash away unbound conjugate.
-
Add trigger solutions to initiate a chemiluminescent reaction.[5]
-
Measure the light emission (relative light units), which is inversely proportional to the concentration of DHEA-S in the sample.[5]
Conclusion
The comparative analysis of this compound and DHEA-S reveals their complementary roles in the assessment of adrenal function. DHEA-S serves as a specific marker of adrenal androgen production, proving particularly valuable in the differential diagnosis of Cushing's syndrome. This compound, while also of adrenal origin, provides crucial information in conditions of androgen excess like CAH and PCOS, where it is often significantly elevated. The choice of analyte and analytical methodology should be guided by the specific clinical question and the required analytical performance. For high-throughput clinical laboratories, automated immunoassays offer a practical solution, while LC-MS/MS remains the reference method for its superior accuracy and multiplexing capabilities, which are indispensable in research and complex diagnostic scenarios. A comprehensive evaluation incorporating both androgens often provides a more complete picture of adrenal status, leading to improved diagnostic accuracy and better-informed clinical management.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Is 11 beta-hydroxythis compound a better marker of adrenal androgen excess than dehydroepiandrosterone sulfate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ELISA Kit (ab108672) | Abcam [abcam.com]
- 4. A Model Combining Testosterone, this compound and Free Testosterone Index Improved the Diagnostic Efficiency of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medilinkltd.com [medilinkltd.com]
- 6. 4adi.com [4adi.com]
- 7. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 8. Distinct serum steroid profiles between adrenal Cushing syndrome and Cushing disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Distinct serum steroid profiles between adrenal Cushing syndrome and Cushing disease [frontiersin.org]
- 13. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, this compound, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. ibl-america.com [ibl-america.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. beckmancoulter.com [beckmancoulter.com]
Evaluating the Diagnostic Accuracy of Androstenedione for Congenital Adrenal Hyperplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of androstenedione as a diagnostic marker for Congenital Adrenal Hyperplasia (CAH), comparing its performance against other biomarkers and methodologies. The information is supported by experimental data to aid in the design and interpretation of research and clinical studies.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis. The most common form, 21-hydroxylase deficiency, leads to the accumulation of steroid precursors, which are shunted into the androgen synthesis pathway, resulting in elevated levels of this compound and other androgens. Accurate and timely diagnosis is critical to prevent life-threatening adrenal crises and manage the long-term consequences of androgen excess.
This compound in the Diagnostic Landscape of CAH
Traditionally, 17-hydroxyprogesterone (17-OHP) has been the primary biomarker for newborn screening of CAH. However, immunoassays for 17-OHP are prone to high false-positive rates, especially in preterm infants, due to cross-reactivity with other steroids. This has led to the adoption of second-tier testing using more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound plays a crucial role.
This compound, a steroid hormone produced in the adrenal glands and gonads, is a key intermediate in the synthesis of testosterone (B1683101) and estrogens. In CAH, its levels are significantly elevated due to the enzymatic block in the cortisol pathway.[1][2] While not typically used as a first-line screening marker alone, its measurement is invaluable in a multi-steroid panel to improve the specificity and positive predictive value of CAH diagnosis.[3][4]
Comparative Diagnostic Accuracy
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and predictive values. While data on this compound as a standalone primary screening marker is limited, its strength lies in its use in second-tier testing and for monitoring treatment efficacy.
Table 1: Comparison of Diagnostic Methodologies for CAH Biomarkers
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of a single analyte. | Separation by chromatography and detection by mass-to-charge ratio. |
| Specificity | Lower, prone to cross-reactivity with other steroids, leading to high false-positive rates.[5] | High, can distinguish between structurally similar steroid isomers.[1] |
| Multiplexing | Typically measures one analyte at a time. | Can simultaneously measure a panel of steroids (e.g., 17-OHP, this compound, cortisol, 21-deoxycortisol).[1][6] |
| Application in CAH | Primary newborn screening for 17-OHP.[7] | "Gold standard" for confirmatory testing and second-tier screening.[8] |
| Bias | Generally shows a positive bias compared to LC-MS/MS, measuring higher concentrations.[1][9] | Considered the reference method for accuracy.[8] |
Table 2: Performance Metrics of Steroid Markers and Ratios in CAH Screening (Second-Tier LC-MS/MS)
| Marker/Ratio | Sensitivity | Specificity | Positive Predictive Value (PPV) | Key Findings |
| 17-OHP alone | High | Moderate | Low in primary screening, improves with adjusted cutoffs. | Prone to false positives in preterm infants and stressed newborns.[7][10] |
| This compound | - | - | - | A statistically significant difference was found only for this compound among laboratory parameters in patient groups classified as clinically well-controlled and poorly controlled.[11] |
| (17-OHP + this compound) / Cortisol Ratio | 100% | 98.1% | Improved significantly from 0.5% to 4.7% in one study.[3] | The use of this ratio eliminates a significant number of false-positive results from primary screening.[4] |
| 21-deoxycortisol | 100% | - | 30% - 91.7% | A highly specific marker for 21-hydroxylase deficiency; its inclusion significantly improves PPV.[12] |
Note: Direct head-to-head comparisons of sensitivity and specificity for this compound alone are not commonly reported as it is most effective as part of a steroid panel.
Steroidogenesis Pathways in CAH
Understanding the biochemical pathways is essential for interpreting biomarker data. In 21-hydroxylase deficiency, the classical pathway for cortisol and aldosterone (B195564) synthesis is blocked. This leads to the accumulation of precursors, which are diverted to androgen production. Furthermore, the "backdoor pathway" can also contribute to the synthesis of potent androgens like dihydrotestosterone (B1667394) (DHT) directly from 17-OHP, bypassing testosterone.
References
- 1. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smj.org.sg [smj.org.sg]
- 3. Steroid profiling by tandem mass spectrometry improves the positive predictive value of newborn screening for congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paediatric-endocrinology.medwirenews.com [paediatric-endocrinology.medwirenews.com]
- 5. mdpi.com [mdpi.com]
- 6. Cutoff levels for newborn screening of 21-OH deficiency in a Brazilian metropolitan area | Jornal de Pediatria [jped.elsevier.es]
- 7. Early Diagnosis of Children with Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency by Newborn Screening [mdpi.com]
- 8. Cross-Method Comparison of Serum this compound Measurement Using Three Different Assays: The Siemens Immulite Immunoassay, the Roche Elecsys Immunoassay, and an LC/MS-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Steroid Hormone Levels Measured by Immunoassay and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods in the Follow-Up of Patients with Congenital Adrenal Hyperplasia | AVESİS [avesis.ankara.edu.tr]
- 12. academic.oup.com [academic.oup.com]
Androstenedione Levels in Ovarian Tumors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of androstenedione levels across different types of ovarian tumors, intended for researchers, scientists, and drug development professionals. The information is compiled from various studies to offer insights into the hormonal microenvironment of these neoplasms.
This compound's Role in Ovarian Pathology
This compound is a key steroid hormone in the androgen biosynthesis pathway and a precursor to both testosterone (B1683101) and estrogens. Its production in the ovaries and adrenal glands can be altered in the presence of certain ovarian tumors, influencing the tumor's biological behavior and clinical presentation. This guide summarizes the current understanding of these alterations.
Comparative Analysis of Serum this compound Levels
The following table summarizes serum this compound concentrations in patients with different types of ovarian tumors and in healthy individuals. It is important to note that a single comprehensive study directly comparing all tumor types is not available; therefore, this table compiles data from multiple sources. Methodological differences between studies should be considered when interpreting these values.
| Category | Subtype | Mean/Median this compound Level (ng/dL) | Range/Standard Deviation | Reference |
| Healthy Controls | Premenopausal Women | 150 | ± 22 (SE) | [1] |
| Postmenopausal Women | Not explicitly provided, but generally lower than premenopausal | |||
| Age 20-80 years | 89 - 456 (nmol/L) -> 25.5 - 130.6 (ng/dL) | [2] | ||
| Epithelial Tumors | Mucinous Carcinoma | Associated with increased risk at higher concentrations | Odds Ratio: 1.33 | [3][4] |
| Endometrioid Carcinoma | Associated with increased risk at higher concentrations | Odds Ratio: 1.40 (for testosterone) | [3][4] | |
| High-Grade Serous Carcinoma | Inverse association with risk at higher concentrations | Odds Ratio: 0.76 | [3][4] | |
| Clear Cell Carcinoma | No significant association with risk | [3][4] | ||
| Sex Cord-Stromal Tumors | Sclerosing Stromal Tumor | 1370 | (Single Case Report) | |
| Steroid Cell Tumor, NOS | Androgen-producing, specific levels vary | [5][6] | ||
| Sertoli-Leydig Cell Tumor | Androgen-producing, specific levels vary | [5][7] | ||
| Granulosa Cell Tumor | Can be androgenic, specific levels vary | [7] | ||
| Germ Cell Tumors | No specific quantitative data found in the literature | [8] |
Note: Conversion from nmol/L to ng/dL was performed using a conversion factor of 28.6. SE denotes standard error. "Not otherwise specified" is abbreviated as NOS.
Experimental Protocols
The measurement of this compound in the cited studies was primarily conducted using Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for this compound
RIA is a traditional and sensitive method for quantifying hormones. The general principle involves a competitive binding reaction where a radiolabeled antigen (in this case, 125I-androstenedione) competes with the unlabeled antigen in the patient's serum for a limited number of specific antibody binding sites.
A representative RIA protocol would include the following steps:
-
Sample Preparation: Serum or plasma samples are collected from patients.
-
Assay Procedure:
-
A known quantity of 125I-labeled this compound is mixed with a specific anti-androstenedione antibody.
-
The patient serum (containing unlabeled this compound) is added to this mixture.
-
The mixture is incubated to allow for competitive binding.
-
The antibody-bound this compound is separated from the free this compound.
-
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of this compound in the patient sample is determined by comparing the radioactivity measurement to a standard curve generated with known concentrations of unlabeled this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS is a highly specific and sensitive method that has become the gold standard for steroid hormone analysis. It allows for the simultaneous measurement of multiple steroids from a single sample.
A typical LC-MS/MS protocol involves:
-
Sample Preparation:
-
An internal standard (a deuterated form of this compound) is added to the serum sample.
-
Proteins in the sample are precipitated using a solvent like methanol (B129727) or acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may undergo further purification using solid-phase extraction (SPE).
-
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system. The different components of the sample are separated as they pass through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS):
-
As the separated components exit the LC column, they are ionized.
-
The ionized molecules are then passed through two mass spectrometers. The first selects for the specific mass-to-charge ratio of this compound, and the second fragments these ions and detects specific fragment ions. This two-step detection process provides high specificity.
-
-
Quantification: The amount of this compound is quantified by comparing the signal intensity of the sample to that of the internal standard and a calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for this compound measurement and the steroid biosynthesis pathway, the following diagrams are provided.
Caption: Experimental workflow for serum this compound measurement.
Caption: Simplified steroid biosynthesis pathway highlighting this compound.
Conclusion
The available data suggest that serum this compound levels are differentially altered in various types of ovarian tumors. Specifically, higher levels are associated with an increased risk of mucinous and endometrioid epithelial ovarian cancers, and they can be significantly elevated in androgen-producing sex cord-stromal tumors. Conversely, an inverse relationship has been observed with high-grade serous carcinomas. There is a notable lack of quantitative data for this compound levels in germ cell tumors. Further comprehensive studies are warranted to establish definitive reference ranges for each tumor subtype, which could aid in differential diagnosis and the development of targeted therapies.
References
- 1. Testosterone and this compound Blood Production Rates in Normal Women and Women with Idiopathic Hirsutism or Polycystic Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-specific reference ranges for serum testosterone and this compound concentrations in women measured by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Androgen-producing ovarian tumors (Chapter 13) - Androgens in Gynecological Practice [cambridge.org]
- 6. Steroid Cell Tumor of the Ovary in an Adolescent: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex cord-stromal tumors of the ovary: a comprehensive review and update for radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Androstenedione vs. Testosterone: A Comparative Analysis of Their Effects on Cell Proliferation
For Immediate Release
[City, State] – [Date] – A comprehensive new comparison guide details the distinct effects of androstenedione and testosterone (B1683101) on cell proliferation, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a meticulous examination of experimental data, detailed methodologies, and signaling pathways to elucidate the nuanced roles of these two androgens in cellular growth.
The guide reveals that the influence of this compound and testosterone on cell proliferation is highly context-dependent, varying with cell type, enzymatic activity within the cells, and the expression of hormone receptors. While both are androgenic steroid hormones, their impact on cell division can be starkly different, and in some cases, opposing.
Proliferative Effects: A Tale of Two Cell Lines
The comparative analysis highlights the divergent effects of these androgens in two well-characterized cancer cell lines: MCF-7 (breast cancer) and LNCaP (prostate cancer).
In MCF-7 breast cancer cells , the effect of this compound is intricately linked to the activity of the aromatase enzyme, which converts androgens to estrogens. In MCF-7 cells with low aromatase activity, this compound exhibits an inhibitory effect on cell proliferation. Conversely, in cells engineered to have high aromatase activity, this compound is converted to estrogens, leading to a significant stimulation of cell growth[1]. Testosterone, also a substrate for aromatase, can similarly promote proliferation in these cells through its conversion to estradiol[2].
In contrast, in LNCaP prostate cancer cells , which are sensitive to androgens for growth, testosterone demonstrates a biphasic effect. At lower, physiological concentrations, testosterone promotes cell proliferation. However, at higher concentrations, it paradoxically inhibits the growth of these cancer cells[3]. The effect of this compound in LNCaP cells is less direct and often considered in the context of its role as a precursor to testosterone.
The following tables summarize the quantitative data from key studies:
Table 1: Effect of this compound on MCF-7 Cell Proliferation [1]
| Cell Line | Aromatase Activity | This compound Concentration | Effect on Proliferation |
| MCF-7 | Low | 1 nmol/L | 13% Inhibition |
| MCF-7 | Low | 10 nmol/L | 30% Inhibition |
| Ac1 (MCF-7 derivative) | High | Not specified | 50% Stimulation |
Table 2: Effect of Testosterone on LNCaP Cell Proliferation [3]
| Testosterone Concentration | Effect on Proliferation |
| ~0.23 ng/mL | Optimal Growth Promotion |
| > 0.23 ng/mL | Dose-dependent Inhibition |
Unraveling the Molecular Mechanisms: Signaling Pathways
The differential effects of this compound and testosterone on cell proliferation are governed by their interaction with intracellular signaling pathways. The primary mediators are the androgen receptor (AR) and the estrogen receptor (ER).
This compound's Dual Signaling Role: In cells with low aromatase, this compound can bind to the AR, initiating a signaling cascade that may lead to cell growth inhibition. However, in tissues with high aromatase expression, this compound is readily converted to estrone (B1671321) and subsequently to estradiol, which then activates the ER pathway, a well-known driver of proliferation in estrogen-sensitive cells.
Testosterone's Classical and Non-Classical Pathways: Testosterone primarily exerts its effects through the AR. Upon binding, the testosterone-AR complex translocates to the nucleus and modulates the expression of genes involved in cell cycle progression. Testosterone can also be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase, which then also acts through the AR. Furthermore, testosterone can signal through non-classical, rapid pathways involving membrane-associated receptors and kinase cascades.
Experimental Protocols: Measuring Cell Proliferation
The quantitative data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Workflow: MTT Assay
Detailed Protocol for MTT Cell Proliferation Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of this compound and testosterone in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare serial dilutions of the androgens in culture medium to the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or testosterone. Include vehicle control wells (medium with the solvent at the same concentration used for the highest androgen dose).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
This guide underscores the importance of considering the specific cellular and molecular context when evaluating the biological effects of androgens. The detailed data and protocols provided will serve as a valuable resource for the scientific community in the fields of endocrinology, oncology, and drug discovery.
References
- 1. hormonebalance.org [hormonebalance.org]
- 2. Endogenous aromatization of testosterone results in growth stimulation of the human MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Androstenedione Measurement: A Comparative Guide to Dried Blood Spot vs. Serum Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of steroid hormones like androstenedione is critical. This guide provides a comprehensive comparison of this compound quantification in dried blood spots (DBS) versus traditional serum samples, focusing on the validation and performance of various analytical methods.
The use of dried blood spots as a sample matrix offers significant advantages, including minimally invasive collection, ease of storage, and simplified logistics. This has led to its growing adoption in clinical research and drug development. However, understanding the correlation and potential discrepancies between DBS and serum measurements is crucial for data interpretation and validation.
Performance Comparison of Analytical Methods
The primary methods for this compound measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. Below is a summary of their performance in DBS and serum matrices based on available literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.
| Performance Metric | Dried Blood Spot (DBS) | Serum/Plasma | Key Findings & Citations |
| Correlation with Serum | High correlation observed in multiple studies. | Reference method. | Studies show a strong positive correlation for this compound levels between DBS and serum when measured by LC-MS/MS.[1][2] However, one study noted that DBS measurements for this compound had a poorer agreement (31%) compared to another steroid, 17α-hydroxyprogesterone (97%), and that DBS assays underestimated serum levels by a mean of 0.84 ng/ml.[3][4] |
| Precision (CV%) | Intra-day: 2.52–12.26% Inter-day: 3.53–17.12% | Intra-assay: 2.7%–13% | LC-MS/MS methods in both matrices demonstrate good precision.[5] |
| **Linearity (R²) ** | >0.99 (0.5–50 ng/mL) | Not explicitly stated, but assumed to be high. | Excellent linearity is consistently reported for LC-MS/MS analysis of this compound in DBS.[6] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not explicitly stated in comparative studies. | The LLOQ for this compound in DBS using LC-MS/MS is suitable for clinical research.[6] |
Immunoassays
Immunoassays are widely used for their convenience and high throughput. However, they can be susceptible to cross-reactivity with other structurally similar steroids, potentially affecting accuracy. While direct head-to-head comparisons of immunoassays for this compound in DBS versus serum are limited in the reviewed literature, general findings for steroid immunoassays suggest that they often show a negative bias with higher values measured by immunoassay compared to LC-MS/MS.[5] For instance, in the context of screening for congenital adrenal hyperplasia, immunoassays for 17α-hydroxyprogesterone in DBS are known to generate a significant number of false-positive results.[5][6]
Experimental Protocols
LC-MS/MS Method for this compound in Dried Blood Spots
This protocol is a generalized summary based on methodologies described in the cited literature.[6]
1. Sample Preparation:
-
Two 3 mm discs are punched from the dried blood spot into a 96-well plate.
-
An internal standard solution (e.g., deuterated this compound in methanol/acetonitrile) is added to each well.
-
The plate is shaken to facilitate extraction of the steroids from the filter paper.
-
The supernatant is then transferred for further processing, which may include solid-phase extraction (SPE) for sample cleanup and concentration.
2. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UPLC) system is used to separate this compound from other analytes.
-
A C18 column is commonly employed with a gradient elution using mobile phases such as ammonium (B1175870) fluoride (B91410) and methanol.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is utilized for specific and sensitive quantification of this compound and its internal standard.
Workflow and Pathway Diagrams
To visualize the experimental and biological processes, the following diagrams are provided.
References
- 1. Dried blood spot sampling of testosterone microdosing in healthy females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Comparison of Multiple Steroid Concentrations in Serum and Dried Blood Spots throughout the Day of Patients with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of multiple steroid concentrations in serum and dried blood spots throughout the day of patients with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dried Blood Spot Multiplexed Steroid Profiling Using Liquid Chromatography Tandem Mass Spectrometry in Korean Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried Blood Spot Testing for Seven Steroids Using Liquid Chromatography-Tandem Mass Spectrometry With Reference Interval Determination in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
Androstenedione's Metabolic Crossroads: A Comparative Look at Health and Disease
Researchers, scientists, and drug development professionals are increasingly turning to comparative metabolomics to unravel the complexities of steroid hormone pathways. This guide provides an in-depth comparison of androstenedione metabolism in healthy individuals versus those with Polycystic Ovary Syndrome (PCOS) and prostate cancer, supported by experimental data and detailed methodologies.
This compound, a key steroid hormone, sits (B43327) at a critical juncture in the biosynthesis of both androgens and estrogens.[1][2] Its metabolism is a tightly regulated process, and disruptions in this pathway are implicated in a range of pathologies. By examining the metabolomic profiles of this compound and its related compounds, researchers can gain valuable insights into disease mechanisms and identify potential therapeutic targets.
This compound Metabolism: A Tale of Two Pathways
In healthy individuals, this compound is produced in the adrenal glands and gonads.[1][2] Its synthesis is governed by adrenocorticotrophic hormone (ACTH) and gonadotropins, respectively.[1][2] There are two primary biosynthesis pathways for this compound:
-
The primary (Δ5) pathway: This route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to this compound.[1]
-
The secondary (Δ4) pathway: This pathway involves the direct conversion of 17α-hydroxyprogesterone to this compound.[1]
Once synthesized, this compound can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase or to estrone (B1671321) by aromatase.[1]
Below is a diagram illustrating the core this compound metabolic pathway.
Comparative Metabolomics in Disease States
Alterations in the this compound pathway are hallmarks of several endocrine and oncological disorders. Here, we compare the metabolomic shifts observed in two prominent examples: Polycystic Ovary Syndrome and prostate cancer.
Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in women, frequently characterized by hyperandrogenism.[3][4] Metabolomic studies consistently reveal elevated levels of this compound and testosterone in women with PCOS compared to healthy controls.[5][6] This is often attributed to increased production by theca cells in the ovaries and is a key diagnostic criterion for the condition.[1][3]
| Metabolite | Health (Women) | PCOS | Fold Change | Reference |
| This compound | Lower | Significantly Higher | ↑ | [5] |
| Testosterone | Lower | Significantly Higher | ↑ | [5][6] |
| DHEA-S | Normal | Higher | ↑ | [5] |
| Estrone | Normal | Variable | ↔/↑ | [1] |
| Estradiol | Normal | Lower in some cases | ↓ | [5] |
Note: Fold changes are qualitative and based on reported study outcomes. Actual values can vary based on the specific study population and analytical methods.
Prostate Cancer
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the this compound pathway plays a crucial role in providing the tumor with the androgens it needs to grow.[7][8] Even after androgen deprivation therapy (ADT), which reduces testicular androgen production, prostate cancer cells can synthesize their own androgens from adrenal precursors like DHEA, which is then converted to this compound.[7][8][9] Studies have shown that the metabolic profile in prostate cancer patients on ADT is significantly different from those not on ADT, with a notable decrease in this compound and its downstream metabolites in the treated group.[9][10]
| Metabolite | Health (Men) | Prostate Cancer (Untreated) | Prostate Cancer (ADT) | Reference |
| This compound | Normal | Elevated in some cases | Significantly Lower | [9][10] |
| Testosterone | Normal | Elevated in some cases | Significantly Lower | [9][10] |
| DHT | Normal | Elevated | Significantly Lower | [7] |
| DHEA | Normal | Normal/Elevated | Lower | [9] |
| Androsterone Sulfate | Normal | Elevated | Significantly Lower | [9] |
Note: This table represents general trends observed in research. Individual patient profiles may vary.
Experimental Protocols: A Closer Look
The accurate quantification of this compound and other steroid hormones is critical for comparative metabolomics studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone measurement due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[11][12][13]
Sample Preparation and Extraction
A typical protocol for the analysis of this compound and related steroids from serum or plasma involves the following steps:
-
Internal Standard Spiking: Isotope-labeled internal standards (e.g., d7-androstenedione) are added to the sample to correct for analytical variability.[12][14]
-
Liquid-Liquid Extraction: Steroids are extracted from the serum or plasma using an organic solvent such as methyl tert-butyl ether.[12][14]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent suitable for LC-MS/MS analysis, typically methanol.[14]
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
-
Chromatography: Reverse-phase liquid chromatography is commonly used to separate the different steroid hormones.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are used to ionize the steroid molecules.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroids and their internal standards.[13][14]
The following diagram illustrates a typical experimental workflow for the comparative metabolomics of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000053) [hmdb.ca]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal analyses of the steroid metabolome in obese PCOS girls with weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. The Metabolism, Analysis, and Targeting of Steroid Hormones in Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid hormone synthetic pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Hormone Biosynthesis Metabolism Is Associated With Fatigue Related to Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of eight routine unpublished LC-MS/MS methods for the simultaneous measurement of testosterone and this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids this compound, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
Assessing the Clinical Utility of the Androstenedione-to-Testosterone Ratio: A Comparative Guide
The ratio of androstenedione (A4) to testosterone (B1683101) (T), often denoted as the A4/T ratio, serves as a critical biomarker in the differential diagnosis of several endocrine disorders. By reflecting the activity of specific steroidogenic enzymes, this ratio provides valuable insights beyond the measurement of individual hormone levels. This guide offers a comprehensive comparison of the A4/T ratio's clinical utility against alternative markers in conditions such as Disorders of Sex Development (DSD), Polycystic Ovary Syndrome (PCOS), and Congenital Adrenal Hyperplasia (CAH), supported by experimental data and detailed methodologies.
Core Applications and Comparative Efficacy
The primary strength of the A4/T ratio lies in its ability to indicate enzymatic activity, particularly of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is responsible for converting this compound to testosterone in the testes.[1] A significantly elevated A4/T ratio is a hallmark of 17β-HSD3 deficiency, a rare autosomal recessive cause of 46,XY DSD.[1]
In other conditions, its utility is more nuanced and often serves as a second-line or adjunctive test. In PCOS, while markers like the Free Androgen Index (FAI) and total testosterone are primary indicators of hyperandrogenism, the A4/T ratio can offer additional information about the nature of androgen excess.[2][3] For monitoring CAH, the A4/T ratio is considered, but measurements of 17-hydroxyprogesterone (17-OHP) are generally more central to diagnosis and management.[4][5]
Data Presentation: Performance of A4/T Ratio and Alternatives
The following tables summarize the diagnostic performance of the A4/T ratio and comparable biomarkers across key clinical applications.
Table 1: Diagnostic Utility in 17β-Hydroxysteroid Dehydrogenase 3 (17β-HSD3) Deficiency
| Biomarker | Condition | Typical Finding | Diagnostic Cut-off | Notes |
| A4/T Ratio | 17β-HSD3 Deficiency | Markedly Increased | >1.0 (unaffected males <1.0) | The most accurate endocrine marker; hCG stimulation is often required in prepubertal individuals to amplify the ratio.[1][6] However, some studies report cases where the ratio was not reliably elevated, suggesting molecular genetic analysis is crucial for confirmation.[7][8] |
| This compound (A4) | 17β-HSD3 Deficiency | Increased | - | Elevated levels are characteristic but less specific than the ratio. |
| Testosterone (T) | 17β-HSD3 Deficiency | Low to Normal | - | Testosterone levels can be misleadingly normal, especially after puberty due to peripheral conversion. |
Table 2: Comparative Diagnostic Performance for Polycystic Ovary Syndrome (PCOS)
| Biomarker | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Area Under Curve (AUC) (95% CI) | Method |
| Calculated Free Testosterone (cFT) | 0.89 (0.69–0.96) | 0.83 (0.79–0.86) | 0.85 (0.81–0.88) | LC-MS/MS or Immunoassay |
| Free Androgen Index (FAI) | 0.78 (0.70–0.83) | 0.85 (0.76–0.90) | 0.87 (0.84–0.90) | Immunoassay |
| Total Testosterone (TT) | 0.74 (0.63–0.82) | 0.86 (0.77–0.91) | 0.87 (0.84–0.90) | LC-MS/MS |
| This compound (A4) | 0.75 (0.60–0.86) | 0.71 (0.51–0.85) | 0.80 (0.76–0.83) | LC-MS/MS |
Data sourced from a 2024 systematic review and meta-analysis.[2] This data indicates that while this compound alone has moderate diagnostic value, FAI and Testosterone (Total and Free) are generally considered superior markers for diagnosing biochemical hyperandrogenism in PCOS.[2][3] One study identified this compound as having the highest Youden index (0.65) with 81.82% sensitivity and 83.16% specificity.[9]
Table 3: Biomarkers in the Diagnosis and Management of Congenital Adrenal Hyperplasia (CAH)
| Biomarker | Application | Finding in 21-Hydroxylase Deficiency | Sensitivity / Specificity | Notes |
| 17-Hydroxyprogesterone (17-OHP) | Diagnosis & Monitoring | Markedly Elevated | >90% for diagnosis (cutoff dependent) | The primary biomarker for diagnosing and monitoring CAH due to 21-hydroxylase deficiency.[5][10] |
| This compound (A4) | Monitoring | Elevated | - | Used to monitor androgen control, but 17-OHP is a more direct marker of the enzymatic block.[4] |
| (17-OHP + A4) / Cortisol Ratio | Newborn Screening | Elevated | Specificity >99.99% (with adjusted cutoffs) | This multi-steroid ratio significantly reduces false-positive rates in newborn screening compared to 17-OHP alone.[11] |
| A4/T Ratio | Monitoring | Elevated | - | Can indicate the degree of androgen excess but is not a primary diagnostic tool for CAH. |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and analytical procedures is essential for understanding the context of the A4/T ratio.
Caption: Simplified pathway of androgen synthesis highlighting the 17β-HSD3-catalyzed conversion of A4 to T.
Caption: General workflow for the quantification of serum this compound and testosterone by LC-MS/MS.
Experimental Protocols
Accurate measurement of this compound and testosterone is paramount for the clinical utility of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology due to its high sensitivity and specificity compared to immunoassays.[12]
Protocol: Serum this compound and Testosterone Analysis by LC-MS/MS
This protocol provides a generalized procedure for sample preparation and analysis. Specific parameters may vary based on the instrumentation and reagents used.
1. Materials and Reagents:
-
Serum samples, calibrators, and quality controls (QCs)
-
Internal standards (IS): Deuterated testosterone (e.g., T-d3) and this compound (e.g., A4-d7)
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, water, formic acid, and ethyl acetate (B1210297).
-
Extraction supplies: Solid Phase Extraction (SPE) cartridges (e.g., C18) or solvents for Liquid-Liquid Extraction (LLE).
2. Sample Preparation (Illustrative LLE method):
-
Aliquoting: Pipette 100-200 µL of serum sample, calibrator, or QC into a clean glass tube.[13]
-
Internal Standard Spiking: Add a working solution of the internal standards (e.g., 20 µL) to each tube. Vortex briefly.[14]
-
Protein Precipitation: Add a protein precipitating agent, such as 100 µL of methanol, to disrupt steroid-protein binding.[15]
-
Liquid-Liquid Extraction:
-
Add 2 mL of an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane) to each tube.[16]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction of steroids into the organic phase.[16][17]
-
Centrifuge at approximately 2000g for 5 minutes to separate the aqueous and organic layers.[17]
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or low heat.[18]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 30% methanol in water). Vortex to ensure the analytes are fully dissolved.[16][17]
3. LC-MS/MS Analysis:
-
Chromatography:
-
System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.[19]
-
Column: A reverse-phase column, such as an ACQUITY UPLC HSS C18 (2.1 x 50 mm, 1.8 µm), is commonly used for steroid separation.[19]
-
Mobile Phase: A gradient elution using two solvents is typical, for example:
-
Mobile Phase A: Water with 2mM ammonium (B1175870) acetate and 0.1% formic acid.[19]
-
Mobile Phase B: Methanol with 2mM ammonium acetate and 0.1% formic acid.[19]
-
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
System: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex 6500+).[13][19]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, testosterone, and their respective internal standards are monitored.[19]
-
4. Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Quantification: The concentrations of this compound and testosterone in the unknown samples are determined from the calibration curve.
-
Ratio Calculation: The A4/T ratio is calculated from the quantified concentrations of the two hormones.
Conclusion
The this compound-to-testosterone ratio is a powerful diagnostic tool, particularly for 17β-hydroxysteroid dehydrogenase 3 deficiency, where it serves as a primary biochemical marker. Its utility in more common conditions like PCOS and CAH is adjunctive, providing a piece of the puzzle rather than a standalone diagnostic answer. For these conditions, it is best interpreted in the context of a broader hormone panel, including markers like the Free Androgen Index and 17-OHP. The accuracy of the A4/T ratio is critically dependent on high-quality measurement techniques, with LC-MS/MS being the undisputed reference method. As analytical methods continue to improve, the clinical applications and precision of this and other steroid ratios will likely expand, further refining the diagnosis and management of complex endocrine disorders.
References
- 1. The clinical and molecular heterogeneity of 17βHSD-3 enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the diagnostic accuracy of androgen measurement in polycystic ovary syndrome: a systematic review and diagnostic meta-analysis to inform evidence-based guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. 17-hydroxyprogesterone, this compound, and testosterone in normal children and in prepubertal patients with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17beta-Hydroxysteroid dehydrogenase-3 deficiency: from pregnancy to adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in hormonal diagnosis of 17-beta hydroxysteroid dehydrogenase III deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Model Combining Testosterone, this compound and Free Testosterone Index Improved the Diagnostic Efficiency of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity, specificity, and predictive value of baseline 17-hydroxyprogesterone levels in the diagnosis of nonclassic congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 11. paediatric-endocrinology.medwirenews.com [paediatric-endocrinology.medwirenews.com]
- 12. Mass Spectrometry Equipment - University of Birmingham [birmingham.ac.uk]
- 13. protocols.io [protocols.io]
- 14. lcms.cz [lcms.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
Androstenedione's Double-Edged Sword in Endometrial Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced role of androstenedione in endometrial cancer is critical for developing targeted therapies. This guide provides a comparative analysis of this compound's effects on endometrial cancer cells, contrasting its actions with other key steroid hormones and elucidating the underlying molecular pathways.
This compound, a precursor to both androgens and estrogens, is increasingly recognized as a significant factor in the development and progression of endometrial cancer.[1][2] Its impact is complex, exerting both direct and indirect effects on endometrial cells. This guide synthesizes experimental data to provide a clear comparison of this compound's role versus other steroid hormones, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved.
Comparative Analysis of Steroid Hormone Effects
The influence of this compound on endometrial cancer cell fate is multifaceted, impacting proliferation and apoptosis. Its effects are often compared to those of more potent hormones like estradiol (B170435) and testosterone (B1683101) to understand its specific contribution to the disease.
Proliferation
This compound has been shown to stimulate the proliferation of endometrial stromal cells.[3] While estradiol is a well-established promoter of proliferation in endometrial cancer, androgens like testosterone can have antiproliferative effects in some contexts.[2]
Table 1: Comparative Effects of Steroid Hormones on Endometrial Cell Proliferation
| Hormone | Cell Type | Concentration | Proliferation Effect | Supporting Experimental Data |
| This compound | Endometrial Stromal Cells | 1 µmol/L | Increased proliferation | Optical Density (OD) at 570 nm: 0.70 ± 0.19 (vs. 0.63 ± 0.16 in control)[3] |
| Estradiol | Ishikawa Endometrial Cancer Cells | 1 nM | No significant change in viability | MTT assay showed no significant change in cell viability after 48h treatment.[4] |
| Estradiol | Ishikawa Endometrial Cancer Cells | 100 nM | Increased cell proliferation | CCK8 assay showed a significant increase in cell proliferation.[5] |
| Testosterone | Endometrial Stromal Cells | Not specified | Repressor of cell cycle | Decreased levels of cyclin D1 and Ki67, and increased p27.[1] |
Apoptosis
The regulation of apoptosis, or programmed cell death, is a crucial aspect of cancer development. This compound has been observed to decrease apoptosis in the stromal compartment of endometrial tissue.[3]
Table 2: Comparative Effects of Steroid Hormones on Endometrial Cell Apoptosis
| Hormone | Cell Type | Concentration | Apoptosis Effect | Supporting Experimental Data |
| This compound | Endometrial Stromal Explants | 1 µmol/L | Decreased apoptosis | TUNEL assay: % of apoptotic cells: 10.3 ± 2.1 (vs. 15.2 ± 3.4 in control)[3] |
| This compound | Endometrial Epithelial Cells | 1 µmol/L | Decreased bcl-2/bax mRNA ratio | RT-PCR analysis showed a significant decrease in the bcl-2/bax ratio, suggesting a pro-apoptotic tendency.[3] |
Key Signaling Pathways
This compound exerts its effects through a complex network of signaling pathways, primarily through its conversion to more potent steroid hormones and by directly activating intracellular signaling cascades.
Steroid Hormone Biosynthesis and Action
A primary mechanism of this compound's influence is its role as a substrate for the synthesis of estrogens and potent androgens. In peripheral tissues, particularly adipose tissue, this compound is converted to estrone (B1671321) by the enzyme aromatase.[2] Estrone can then be converted to the highly potent estrogen, estradiol. This conversion is a major source of estrogen in postmenopausal women and is strongly associated with an increased risk of endometrial cancer.[2][6]
Intracellular Signaling Cascades
Beyond its role as a precursor, androgens can directly influence cellular processes by activating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. While direct activation by this compound in endometrial cancer cells requires further investigation, these pathways are known to be crucial in estrogen- and androgen-mediated cellular responses.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Cell Proliferation Assay (Spectrophotometric Method)
This protocol is based on the methodology described by Nava et al. (2008) for assessing the effect of this compound on endometrial stromal cell proliferation.[3]
-
Cell Culture: Isolate endometrial stromal cells from tissue samples and culture them in appropriate media until they reach sub-confluence.
-
Hormone Treatment: Treat the cells with 1 µmol/L this compound for 24 hours. A control group should be maintained with the vehicle used to dissolve the hormone.
-
Cell Lysis: After incubation, lyse the cells using a solution of 0.1% Triton X-100 in 0.1 M citric acid.
-
Staining: Add a staining solution containing N-p-phenylenediamine and diethanolamine (B148213) to the lysed cells.
-
Spectrophotometry: Read the optical density of the samples at 570 nm using a spectrophotometer. The optical density is directly proportional to the number of cells.
Apoptosis Assay (TUNEL)
This protocol for detecting apoptosis is adapted from the methods used by Nava et al. (2008).[3]
-
Tissue Preparation: Process endometrial tissue explants and fix them in 10% buffered formalin.
-
Permeabilization: Treat the tissue sections with proteinase K to permeabilize the cells.
-
TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: Apply a streptavidin-horseradish peroxidase conjugate, which binds to the biotinylated dUTP.
-
Visualization: Add a substrate for the peroxidase (e.g., diaminobenzidine) to produce a colored precipitate at the sites of apoptosis.
-
Quantification: Count the number of stained (apoptotic) cells and the total number of cells in multiple fields of view to determine the percentage of apoptotic cells.
Gene Expression Analysis (RT-PCR)
This protocol outlines the steps for quantifying the mRNA levels of apoptosis-related genes, as performed by Nava et al. (2008).[3]
-
RNA Extraction: Isolate total RNA from endometrial epithelial cells treated with this compound using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): Amplify the cDNA for the target genes (e.g., bcl-2, bax) and a housekeeping gene (e.g., GAPDH) using specific primers.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.
-
Densitometry: Quantify the intensity of the bands corresponding to the target genes and the housekeeping gene.
-
Normalization: Normalize the expression of the target genes to the expression of the housekeeping gene to determine the relative mRNA abundance.
This guide provides a foundational understanding of this compound's role in endometrial cancer. Further research is necessary to fully delineate its direct effects on endometrial cancer cells and to explore the therapeutic potential of targeting this compound-related pathways.
References
- 1. The role of androst-5-ene-3β,17β-diol (androstenediol) in cell proliferation in endometrium of women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Role do Androgens Play in Endometrial Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential action of this compound on the proliferation and apoptosis of stromal endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomics Analysis Discovers Estrogen Altering Cell Proliferation via the Pentose Phosphate Pathway in Infertility Patient Endometria [frontiersin.org]
- 6. In the Model Cell Lines of Moderately and Poorly Differentiated Endometrial Carcinoma, Estrogens Can Be Formed via the Sulfatase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Estrogenic G protein-coupled receptor 30 signaling is involved in regulation of endometrial carcinoma by promoting proliferation, invasion potential, and interleukin-6 secretion via the MEK/ERK mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Androstenedione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Androstenedione, a steroid hormone and a DEA Schedule III controlled substance, requires stringent disposal procedures due to its bioactive and hazardous nature. This guide provides a comprehensive operational and disposal plan to facilitate the safe handling and discarding of this compound in a laboratory setting.
Operational and Disposal Plan
The disposal of this compound must be approached with the understanding that it is simultaneously a controlled substance, a hazardous chemical, and a potentially hazardous drug according to the National Institute for Occupational Safety and Health (NIOSH). Therefore, a multi-faceted approach to its disposal is mandatory.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: this compound must be managed as hazardous waste.[1] A Safety Data Sheet (SDS) for this compound indicates that it is suspected of causing cancer and may damage fertility or an unborn child.[1] Waste generated from this compound is considered hazardous due to its acute toxicity, carcinogenicity, and reproductive toxicity.[1]
-
Controlled Substance Classification: this compound is classified as a Schedule III controlled substance by the Drug Enforcement Administration (DEA).[2] This classification imposes strict regulations on its handling, storage, and disposal to prevent diversion.
-
Hazardous Drug Identification: NIOSH includes hormones in its list of hazardous drugs, which require special handling and disposal precautions to protect healthcare and laboratory workers from exposure.[3]
Step 2: Segregation and Containerization
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste stream for this compound and materials contaminated with it.
-
Container Requirements: Use a designated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical and clearly labeled as "Hazardous Waste - this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor. Incompatible chemicals can react dangerously.
Step 3: On-site Management and Storage
-
Secure Storage: Store the this compound waste container in a secure, designated area with restricted access to comply with DEA regulations for controlled substances.
-
Inventory and Record-Keeping: Meticulously track the accumulation of this compound waste. For disposal of controlled substance inventory, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed.[4] This form documents the drug's destruction, the method used, and requires the signatures of two authorized employees.[4]
Step 4: Disposal Procedure
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste management company that is also registered with the DEA to handle controlled substances, often referred to as a "reverse distributor".[4][5]
-
Incineration: The DEA-preferred method for destroying controlled substances is incineration, as it renders the substance "non-retrievable".[5] This is the only destruction method currently reviewed by the DEA that meets this standard.[5]
-
Documentation: When transferring the waste to a reverse distributor, the laboratory must maintain detailed records of the transaction, including the date, manner of disposal, the name and registration number of the reverse distributor, and the quantity of the substance disposed of.[5] The reverse distributor is then responsible for completing and providing a copy of the DEA Form 41 to the laboratory for their records.[5]
-
Prohibited Disposal Methods: It is imperative to not dispose of this compound down the drain or in the regular trash.[1][6] Improper disposal can lead to environmental contamination and significant legal and financial penalties.
Quantitative Data and Hazard Classification
The following table summarizes key quantitative and classification data for this compound relevant to its safe handling and disposal.
| Parameter | Value / Classification | Source |
| DEA Schedule | Schedule III Controlled Substance | [2] |
| Hazard Classifications (GHS) | Suspected of causing cancer (Carc. 2), May damage fertility or the unborn child (Repr. 1A), May cause harm to breast-fed children (Lact.) | [6] |
| Properties Rendering Waste Hazardous (per SDS) | HP 6: Acute Toxicity, HP 7: Carcinogenic, HP 10: Toxic for reproduction | [1] |
| CAS Number | 63-05-8 | [6] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in experiments, researchers should develop a standard operating procedure (SOP) that includes safety measures such as using a chemical fume hood, wearing appropriate personal protective equipment (PPE) like gloves, lab coat, and eye protection, and having a spill cleanup plan in place.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. This compound | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Androstenedione
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Androstenedione. Adherence to these guidelines is critical to ensure personal safety and proper management of this hazardous chemical. The following procedural guidance outlines the necessary personal protective equipment (PPE), disposal protocols, and detailed experimental methodologies.
Personal Protective Equipment (PPE) for Handling this compound
A multi-level approach to PPE is required to minimize exposure risk during various laboratory activities involving this compound. The following table summarizes the recommended PPE based on the specific handling scenario.
| Activity | Minimum PPE Requirement | Moderate Risk / Splash Potential | High Risk / Aerosol Generation |
| Receiving/Unpacking | Nitrile Gloves, Lab Coat, Safety Glasses | N/A | N/A |
| Weighing/Aliquoting (Solid) | Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Respirator | N/A | Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Solution Preparation | Double Nitrile Gloves, Chemical Resistant Gown, Safety Goggles | Face Shield | Use of a chemical fume hood is mandatory. |
| Sample Analysis (e.g., ELISA, LC-MS) | Nitrile Gloves, Lab Coat, Safety Glasses | Chemical Resistant Apron | N/A |
| Waste Disposal | Double Nitrile Gloves, Chemical Resistant Gown, Safety Goggles | Face Shield | N/A |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product in use for any additional PPE requirements.[1]
Operational Plan for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure. This compound waste is considered hazardous.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Original, labeled container inside a sealed, labeled hazardous waste bag. | Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container (sharps container for sharps). | Collect in a designated, sealed container and dispose of as hazardous waste.[2] |
| Contaminated PPE (gloves, gown, etc.) | Labeled hazardous waste bag. | Place in a designated, sealed bag and dispose of as hazardous waste.[2] |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Collect in a designated container and dispose of through the institution's EHS office. |
Note: Never dispose of this compound waste down the drain or in regular trash.[1] All waste must be handled in accordance with local, state, and federal regulations.
Experimental Protocols
This protocol provides a general outline for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound in serum or plasma samples.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.[3][4]
-
Prepare wash buffer by diluting the concentrated wash buffer with distilled or deionized water as per the kit instructions.[3]
-
Prepare this compound standards by serial dilution to create a standard curve.
-
Collect blood specimens and separate serum or plasma. Samples can be stored at 2-8°C for up to one week or frozen at -20°C for longer storage. Avoid repeated freeze-thaw cycles.[3]
-
-
Assay Procedure:
-
Add a specific volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[3]
-
Add this compound-HRP (Horseradish Peroxidase) conjugate to each well.[3]
-
Add anti-Androstenedione antibody to each well.
-
Incubate the plate, typically for 60 minutes at room temperature with shaking.[3]
-
Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.[3]
-
Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15 minutes), allowing for color development.[3][4]
-
Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).[4]
-
Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen plasma or serum samples on ice.
-
Prepare a working internal standard solution.
-
To each sample, add the internal standard.
-
Perform protein precipitation, often with a solvent like methanol (B129727).
-
Load the supernatant onto an SPE plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate to remove interferences.
-
Elute the this compound and internal standard from the SPE plate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 column with a gradient elution of mobile phases such as methanol and water with formic acid.[5]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.[6] For this compound, a common transition is m/z 287.2 > 97.1.[6]
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Biochemical Pathway of this compound
The following diagram illustrates the key biological conversion pathways of this compound to the sex hormones testosterone (B1683101) and estrone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
